Methyl o-toluate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylbenzoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWZECQNFWFVFW-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048208 | |
| Record name | Methyl 2-methylbenzoate | |
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Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Methyl o-toluate | |
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Vapor Pressure |
0.16 [mmHg] | |
| Record name | Methyl o-toluate | |
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CAS No. |
89-71-4, 25567-11-7 | |
| Record name | Methyl 2-methylbenzoate | |
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| Record name | Methyl o-toluate | |
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| Record name | Benzoic acid, methyl-, methyl ester | |
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| Record name | METHYL O-TOLUATE | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl o-toluate (CAS 89-71-4) for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl o-toluate (CAS 89-71-4), also known as methyl 2-methylbenzoate, is an aromatic ester of significant interest in organic synthesis.[1][2] Its unique structural features, particularly the ortho-methyl group, impart distinct reactivity and physical properties that make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] This guide provides a comprehensive technical overview of this compound, including its synthesis, spectral characterization, and key applications, with a focus on its role in drug development. We will also delve into the underlying chemical principles that govern its reactivity, offering insights for its effective utilization in research and development.
Physicochemical Properties
This compound is a colorless liquid at room temperature with a characteristic mild, floral, or fruity aroma.[4] It is sparingly soluble in water but miscible with common organic solvents like ethanol and acetone.[4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| CAS Number | 89-71-4 | [1] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 207-208 °C | [4] |
| Melting Point | < -50 °C | |
| Density | 1.073 g/mL at 25 °C | |
| Flash Point | 82 °C | [4] |
| Refractive Index | 1.518-1.520 | [4] |
Synthesis and Purification: The Fischer-Speier Esterification
The most common and industrially viable method for the synthesis of this compound is the Fischer-Speier esterification of o-toluic acid with methanol, using a strong acid catalyst such as sulfuric acid.[4] This is a reversible condensation reaction where the equilibrium is driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[5]
Reaction Mechanism
The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Fischer-Speier Esterification of o-Toluic Acid.
Detailed Laboratory Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials:
-
o-Toluic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Simple distillation apparatus
Procedure:
-
Reaction Setup: In a 100-mL round-bottom flask, dissolve 6.1 g of o-toluic acid in 20 mL of methanol.
-
Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the solution while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes using a heating mantle.[6]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.
-
Shake the funnel, venting frequently, to extract the this compound into the organic layer.
-
Separate the layers and wash the organic layer with 25 mL of water.
-
Carefully wash the organic layer with 25 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution).[2][6]
-
Wash the organic layer with 25 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the dichloromethane using a rotary evaporator.
-
-
Purification:
-
Purify the crude this compound by simple distillation under atmospheric pressure.[6] Collect the fraction boiling at approximately 207-208 °C.
-
The "Ortho Effect": A Key to Understanding Reactivity
The presence of the methyl group at the ortho position to the ester functionality in this compound gives rise to the "ortho effect," which significantly influences its chemical properties. This effect is a combination of steric and electronic factors.[7]
-
Steric Hindrance: The ortho-methyl group sterically hinders the approach of nucleophiles to the carbonyl carbon of the ester. This can decrease the rate of hydrolysis compared to its meta and para isomers.[7]
-
Electronic Effects: The methyl group is weakly electron-donating through induction. However, the steric hindrance can also force the ester group out of the plane of the benzene ring, disrupting resonance between the carbonyl group and the aromatic ring. This can influence the reactivity of both the ester and the aromatic ring in various reactions.[7]
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in synthesis. The following is an overview of its key spectroscopic features.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of this compound are consistent with its structure. The proton and carbon environments are distinct, allowing for unambiguous assignment.
¹H NMR (Proton NMR):
-
A singlet for the methyl protons of the ester group (-OCH₃).
-
A singlet for the methyl protons on the aromatic ring (Ar-CH₃).
-
A multiplet system for the four aromatic protons, typically in the downfield region.
¹³C NMR (Carbon NMR):
-
A peak for the carbonyl carbon of the ester group.
-
A peak for the methyl carbon of the ester group.
-
A peak for the methyl carbon on the aromatic ring.
-
Six distinct peaks for the aromatic carbons, with the quaternary carbons appearing at different chemical shifts than the protonated carbons.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic-H | ~7.2-7.9 | Multiplet | 4H |
| -OCH₃ | ~3.9 | Singlet | 3H |
| Ar-CH₃ | ~2.6 | Singlet | 3H |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C=O | ~168 | Ester carbonyl |
| Aromatic-C | ~125-140 | 6C |
| -OCH₃ | ~52 | Ester methyl |
| Ar-CH₃ | ~22 | Aromatic methyl |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹, characteristic of an aromatic ester.
-
C-O Stretch: A strong absorption band in the region of 1250-1300 cm⁻¹.
-
C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak (M⁺) is expected at m/z = 150.
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): This results in a prominent peak at m/z = 119, corresponding to the o-toluoyl cation.
-
Loss of the methyl group (-CH₃): A peak at m/z = 135.
-
Formation of the tropylium ion: Rearrangement and fragmentation can lead to a peak at m/z = 91, which is characteristic of many toluene derivatives.[8]
Caption: Key Fragmentation Pathways of this compound in EI-MS.
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules.
Synthesis of Doxepin
Doxepin is a tricyclic antidepressant and anxiolytic drug.[3] One synthetic route to Doxepin starts from o-toluic acid, for which this compound is the corresponding methyl ester.[3] The synthesis involves the conversion of the methyl group to a halomethyl group, followed by a series of reactions to build the tricyclic core and introduce the side chain.
Caption: Simplified Synthetic Pathway to Doxepin.
Potential Role in Ketotifen Synthesis
Ketotifen is an antihistamine and mast cell stabilizer used in the treatment of asthma and allergic conjunctivitis.[9] While various synthetic routes exist, this compound can be envisioned as a precursor for constructing the dibenzo[b,e]thiepinone core of Ketotifen, analogous to the Doxepin synthesis. This would involve converting the ester to a thioester and subsequent cyclization reactions.
Other Applications
-
Fragrance and Flavor Industry: Due to its pleasant floral and fruity scent, this compound is used as a fragrance ingredient in perfumes, cosmetics, and as a flavoring agent in food products.[3]
-
Agrochemicals: Derivatives of toluic acids, and by extension their esters, are used as intermediates in the synthesis of herbicides and other crop protection agents.[10][11]
-
Solvents and Coatings: It can be used as a solvent in paints and coatings.[3]
Safety and Handling
This compound is considered a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with a range of applications, most notably in the synthesis of pharmaceuticals and fine chemicals. Its unique reactivity, governed by the "ortho effect," provides both challenges and opportunities for synthetic chemists. A thorough understanding of its properties, synthesis, and spectral characteristics, as outlined in this guide, is essential for its effective application in research and drug development.
References
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Ortho effect. In Wikipedia. Retrieved from [Link]
- Taft, R. W., Jr. (1952). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. Journal of the American Chemical Society, 74(11), 2729–2733.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. (2009). ResearchGate. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- CN105330638A - Method for synthesizing doxepin hydrochloride by utilizing o-toluic acid as raw material. (2016). Google Patents.
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof. (2001). Google Patents.
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MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
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Evergreensino Chemical Co., Ltd. (2025, May 29). Boosting Crop Yields: The Role of m-Toluic Acid in Agrochemicals. Retrieved from [Link]
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Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]
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TCU Digital Repository. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d. Retrieved from [Link]
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YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
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Lab5 procedure esterification. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2021, October). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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PMC. (2023, August 4). Long-Chain Molecules with Agro-Bioactivities and Their Applications. Retrieved from [Link]
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Ester Synthesis Lab (Student Handout). (n.d.). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Toluene. In NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
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CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31). Retrieved from [Link]
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Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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Authored by a Senior Application Scientist
An In-depth Technical Guide to Methyl o-toluate (C₉H₁₀O₂)
This guide provides a comprehensive technical overview of this compound (CAS 89-71-4), a versatile aromatic ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical behavior, analytical characterization, and applications, grounding all claims in authoritative scientific sources.
Introduction and Strategic Importance
This compound, systematically named methyl 2-methylbenzoate, is an organic compound with the molecular formula C₉H₁₀O₂.[1][2][3] It presents as a clear, colorless to pale yellow liquid with a distinct floral and fruity aroma.[4][5][6] This characteristic scent has led to its use in the fragrance and flavor industries.[2][5][7] However, its primary value in the scientific and industrial sectors lies in its role as a crucial intermediate and building block in organic synthesis.[2][4][6][8] Its specific molecular architecture—featuring a methyl ester group and an ortho-positioned methyl group on a benzene ring—governs its reactivity and makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][6][8]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and manufacturing. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-methylbenzoate | [1][9] |
| CAS Number | 89-71-4 | [2][10] |
| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow liquid | [2][6][10] |
| Odor | Floral, fruity, with notes of ylang and grape | [4][5] |
| Boiling Point | 207-208 °C | [4][10] |
| Melting Point | < -50 °C | [4][7] |
| Density | 1.073 g/mL at 25 °C | [4][10] |
| Refractive Index (n20/D) | 1.518 - 1.520 | [2][4] |
| Flash Point | 82 °C | [4][7] |
| Vapor Pressure | 12.9 Pa at 23°C | [4] |
| Water Solubility | Not miscible or difficult to mix | [4][10] |
| LogP | 3.0 at 25°C | [4] |
Synthesis and Manufacturing
The predominant method for both industrial and laboratory synthesis of this compound is the Fischer-Speier esterification of o-toluic acid with methanol.[4][6] This classic reaction is favored for its directness and efficiency, especially when driven to completion.
The Fischer-Speier Esterification Mechanism
Fischer-Speier esterification is an acid-catalyzed acyl substitution reaction.[11][12] The reaction is an equilibrium process that is typically shifted toward the product (ester) by using an excess of the alcohol or by removing the water byproduct.[11][12][13][14]
The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of o-toluic acid, significantly increasing the electrophilicity of the carbonyl carbon.[12][14]
-
Nucleophilic Attack: The nucleophilic oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[12]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a stable leaving group.
-
Deprotonation: The final deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst.[11]
Caption: Fischer-Speier Esterification of o-Toluic Acid.
Laboratory Synthesis Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
o-Toluic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Dichloromethane
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluic acid (e.g., 0.1 mol).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 50-100 mL). While stirring, slowly and carefully add concentrated sulfuric acid (1-2 mL) as the catalyst.
-
Causality Insight: Methanol is used in large excess to shift the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. Sulfuric acid acts as both a catalyst and a dehydrating agent.
-
-
Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will evolve. Continue adding until effervescence ceases.
-
Self-Validation: This step removes the acid catalyst and any unreacted o-toluic acid, which is deprotonated to its water-soluble sodium salt.
-
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Purification: Remove the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its two primary functional groups: the methyl ester and the substituted aromatic ring.
-
Ester Hydrolysis: The ester can be hydrolyzed back to o-toluic acid and methanol under either acidic or basic conditions.[4]
-
Ester Reduction: The ester group can be reduced to the corresponding primary alcohol, 2-methylbenzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][10]
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution. The methyl group is an activating, ortho/para-directing group, while the methyl ester group is a deactivating, meta-directing group. The outcome of substitution reactions depends on the reaction conditions and the nature of the electrophile.
-
Side-Chain Halogenation: The benzylic protons of the methyl group on the ring are susceptible to radical halogenation (e.g., with N-bromosuccinimide), leading to the formation of methyl 2-(bromomethyl)benzoate, a highly useful synthetic intermediate.[10]
This compound is a precursor to numerous valuable compounds.[10] For instance, it is a key starting material in the synthesis of 2-(azidomethyl)benzoic acid, a building block in pharmaceuticals.[4][8][9][10]
Caption: Key reaction pathways of this compound.
Analytical Characterization
Rigorous analytical characterization is essential for confirming the identity and purity of this compound, particularly in research and quality control settings.
Spectroscopic Data
The following table summarizes the expected spectral data for this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.9 ppm, 4H), Ester methyl protons (-OCH₃, singlet, ~3.9 ppm, 3H), Ring methyl protons (-CH₃, singlet, ~2.6 ppm, 3H). |
| ¹³C NMR | Carbonyl carbon (~168 ppm), Aromatic carbons (~125-140 ppm), Ester methyl carbon (~52 ppm), Ring methyl carbon (~22 ppm). |
| IR (Infrared) | Strong C=O stretch (~1720 cm⁻¹), C-O stretch (~1250-1300 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), sp³ C-H stretch (~2950 cm⁻¹). |
| MS (Mass Spec) | Molecular Ion (M⁺) at m/z = 150. Key fragments at m/z = 119 ([M-OCH₃]⁺) and 91 ([C₇H₇]⁺, tropylium ion).[1] |
Quality Control Protocol via ¹H NMR
Objective: To confirm the identity and assess the purity of a synthesized or purchased batch of this compound.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher). Ensure an adequate number of scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0 ppm.
-
Spectral Interpretation (Self-Validation):
-
Identity Confirmation: Compare the obtained spectrum with the expected pattern. Verify the presence of three distinct signal types: a multiplet in the aromatic region, and two singlets in the aliphatic region.
-
Integration Analysis: Integrate the signals. The ratio of the integrals should be approximately 4:3:3, corresponding to the aromatic, ester methyl, and ring methyl protons, respectively.
-
Purity Assessment: Look for impurity peaks. The absence of a broad peak characteristic of a carboxylic acid OH proton confirms complete esterification. The absence of signals corresponding to methanol or residual solvents indicates effective purification. Purity can be quantified by comparing the integral of the product peaks to those of known impurities or the internal standard.
-
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
-
Hazards: this compound is a combustible liquid.[15] It is known to cause skin irritation and serious eye irritation.[1][15][16] It may also cause respiratory irritation.[1][15]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid breathing vapors or mist.[15] Keep away from open flames, hot surfaces, and other sources of ignition.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from strong oxidizing agents.[15] Recommended storage temperature is often at room temperature or refrigerated (2-8 °C).[2]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
Skin: Wash with plenty of soap and water.[15]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]
-
Ingestion: Seek immediate medical assistance.[15]
-
References
- Methyl o-tolu
- Methyl o-tolu
- SAFETY DATA SHEET - Methyl o-tolu
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- Methyl o-tolu
- CAS 89-71-4 Methyl o-tolu
- Methyl o-Tolu
- Methyl o-tolu
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- This compound, 99% 100 g. Thermo Scientific Chemicals.
- Methyl o-tolu
- METHYL O-TOLU
- Fischer–Speier esterific
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Fischer Esterific
- Fischer Esterific
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An In-depth Technical Guide to the Physical Properties of Methyl o-toluate
Introduction
Methyl o-toluate (CAS No. 89-71-4), systematically named methyl 2-methylbenzoate, is an aromatic ester of significant interest across various scientific and industrial domains. It serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals and is valued in the fragrance and flavor industries for its characteristic mild, floral, and fruity aroma.[1] For researchers, drug development professionals, and synthetic chemists, a comprehensive understanding of its physical properties is not merely academic; it is fundamental to its purification, characterization, reaction monitoring, and safe handling.
This guide provides a detailed examination of the essential physical and spectroscopic properties of this compound. Moving beyond a simple datasheet, it delves into the causality behind these properties and presents validated experimental protocols for their determination, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Section 1: Chemical Identity and Core Properties
The foundational step in characterizing any chemical compound is to establish its identity and fundamental physical constants. These identifiers are crucial for regulatory compliance, literature searches, and unambiguous communication in a scientific context.
Molecular Structure and Identifiers
This compound is a monosubstituted benzene ring bearing two substituents—a methyl group and a methyl ester group—in an ortho (1,2) arrangement. This specific substitution pattern is the primary determinant of its unique chemical reactivity and physical characteristics.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 2-methylbenzoate | [2][3] |
| CAS Number | 89-71-4 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₂ | [1][2][4] |
| Molecular Weight | 150.17 g/mol | [2][4] |
| Synonyms | Methyl 2-toluate, o-Toluic acid methyl ester, Methyl orthotoluate | [1][3][4] |
| InChIKey | WVWZECQNFWFVFW-UHFFFAOYSA-N | [4] |
Macroscopic Physical Properties
At room temperature, this compound presents as a clear, colorless to pale yellow liquid.[1] Its physical state and key properties are summarized below. These values are critical for designing purification processes like distillation, predicting its behavior in different solvents, and ensuring accurate measurements in quantitative analyses.
Table 2: Core Physical Properties of this compound
| Property | Value | Conditions | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | Ambient | [1] |
| Odor | Mild, floral, ester-like | Ambient | [1] |
| Boiling Point | 207-208 °C | 1 atm | [1] |
| Melting Point | < -50 °C | 1 atm | [1] |
| Density | 1.073 g/mL | 25 °C | [1] |
| Refractive Index (n_D) | 1.518 - 1.520 | 20 °C | [1] |
| Flash Point | 82 °C (179.6 °F) | Closed Cup | [1] |
| Water Solubility | Not miscible or difficult to mix | Ambient | [1] |
| Organic Solvent Solubility | Miscible with ethanol, acetone | Ambient | [1] |
Section 2: Experimental Determination of Physical Properties
The trustworthiness of a physical constant lies in its reproducible and accurate measurement. This section details the standard laboratory protocols for determining the boiling point, density, and refractive index. The choice of method often depends on the sample volume available and the required precision.
Workflow for Physical Property Determination
The logical flow for characterizing a liquid sample like this compound involves a series of measurements that build upon each other, often starting with non-destructive techniques.
Caption: Standard workflow for physical property characterization.
Protocol: Boiling Point Determination (Microscale Method)
Causality: For valuable or limited-quantity samples, a microscale boiling point determination using a Thiele tube is superior to a full distillation.[5] This method relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This is observed precisely at the moment a continuous stream of vapor from a heated sample ceases and the cooling liquid is drawn back into an inverted capillary tube.[6]
Methodology:
-
Sample Preparation: Add approximately 0.5 mL of this compound to a small (e.g., 75x10 mm) test tube.
-
Capillary Insertion: Place a standard melting point capillary tube (sealed at one end) into the test tube with its open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.
-
Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is immersed in the oil bath.[5]
-
Observation: Gently heat the side arm of the Thiele tube with a micro-burner or heat gun. Observe the capillary. Initially, trapped air will be expelled. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[6]
-
Measurement: Once a steady stream of bubbles is observed, remove the heat. The bubbling will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.
-
Validation: For authoritative results, the atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Protocol: Density Measurement
Causality: Density is an intrinsic property defined as mass per unit volume. For high precision, a pycnometer (or specific gravity bottle) is used. This glassware is calibrated to hold a very precise volume at a specific temperature, allowing for an accurate calculation of density from a simple mass measurement.
Methodology:
-
Instrument Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).
-
Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the capillary stopper, allowing excess liquid to be expelled through the capillary. The liquid level should be at the top of the capillary.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) for 15-20 minutes to allow the liquid to reach thermal equilibrium.
-
Final Mass Measurement: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it again (m₂).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Protocol: Refractive Index Measurement
Causality: The refractive index is a measure of how light bends as it passes through a substance and is highly sensitive to purity.[2] An Abbe refractometer is a standard instrument that measures this property by determining the critical angle of total internal reflection between a prism of high refractive index and the sample.[7] This is a rapid, non-destructive technique requiring only a few drops of sample.
Methodology:
-
Instrument Calibration: Turn on the refractometer and its light source. Ensure the prism temperature is set and stable (typically 20.0 °C). Calibrate the instrument by placing a drop of distilled water on the prism; the reading should be 1.3330. Adjust if necessary.
-
Sample Application: Open the prism assembly. Clean the surfaces of the upper and lower prisms with ethanol or acetone using a soft lens tissue. Apply 2-3 drops of this compound to the surface of the lower prism.
-
Measurement: Close the prism assembly securely. Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark boundary (the shadowline).
-
Dispersion Correction: If a colored fringe is visible at the boundary, turn the compensator drum until the boundary becomes a sharp, achromatic line.
-
Reading: Adjust the main knob to center the shadowline precisely on the crosshairs in the eyepiece.
-
Record Value: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken (e.g., n_D²⁰ = 1.519).
Section 3: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure by probing the interactions of its nuclei and bonds with electromagnetic radiation. For this compound, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry each provide unique and complementary information.
Caption: Key regions of this compound for NMR analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin splitting).
-
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~ 7.9 ppm (d, 1H): The aromatic proton at position 6 (ortho to the methyl group) is deshielded by the anisotropic effect of the adjacent carbonyl group.
-
δ ~ 7.2-7.4 ppm (m, 3H): The remaining three aromatic protons on the ring will appear as a complex multiplet in this region.
-
δ ~ 3.91 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl ester (-OCH₃) group.[8] Its downfield shift is due to the electron-withdrawing effect of the adjacent oxygen atom.
-
δ ~ 2.61 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl group attached directly to the aromatic ring (-CH₃).[8]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~ 167 ppm: The carbonyl carbon of the ester group. This is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
-
δ ~ 125-140 ppm: A set of signals corresponding to the six carbons of the aromatic ring. The exact shifts are influenced by the substituents.
-
δ ~ 52 ppm: The carbon of the methyl ester (-OCH₃) group.
-
δ ~ 22 ppm: The carbon of the methyl group (-CH₃) attached to the ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum is a direct confirmation of the presence of the key ester and aromatic functionalities.
-
Expected Characteristic IR Absorption Bands (liquid film):
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching from the two methyl groups.
-
~1720 cm⁻¹: A very strong, sharp absorption characteristic of the C=O (carbonyl) stretch of an aromatic ester. This is one of the most diagnostic peaks in the spectrum.[9]
-
~1450-1600 cm⁻¹: A series of absorptions corresponding to C=C stretching vibrations within the aromatic ring.
-
~1250-1300 cm⁻¹: A strong absorption from the C-O stretching of the ester group.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) fragments the molecule and separates the resulting ions by their mass-to-charge (m/z) ratio, providing information about the molecular weight and structural components.
-
Expected Fragmentation Pattern:
-
m/z = 150: The molecular ion peak ([M]⁺), corresponding to the intact molecule, confirming the molecular weight.[3][10]
-
m/z = 119: Loss of a methoxy radical (•OCH₃, 31 Da). This is a common fragmentation pathway for methyl esters.
-
m/z = 106: This is a particularly diagnostic peak for the ortho isomer. The proximity of the methyl group facilitates a rearrangement and subsequent loss of carbon dioxide (CO₂, 44 Da) via the "ortho effect".[7] This peak is significantly more intense for this compound compared to its meta and para isomers, making it a key identifier.[7]
-
m/z = 91: A peak corresponding to the tropylium ion ([C₇H₇]⁺), a common fragment in molecules containing a benzyl-type group, formed after rearrangement.
-
Section 4: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of chemicals is paramount. Adherence to proper safety protocols minimizes risk and preserves the integrity of the material.
-
Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319). It is also a combustible liquid.
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Keep away from open flames, sparks, and other sources of ignition.
-
-
Storage:
-
Store in a tightly sealed container to prevent evaporation and contamination.
-
Keep in a cool, dry, and dark place, away from direct sunlight and heat, which can promote degradation.
-
Segregate from strong oxidizing agents, acids, and bases to prevent incompatible reactions.
-
Conclusion
This guide has detailed the essential physical and spectroscopic properties of this compound from a practical, application-focused perspective. The tabulated data provide quick reference points, while the experimental protocols offer self-validating systems for in-house verification of purity and identity. The spectroscopic analysis, particularly the unique fragmentation pattern in mass spectrometry, highlights the importance of understanding structure-property relationships. For the research scientist or drug development professional, this comprehensive knowledge is the bedrock upon which reliable and reproducible scientific work is built.
References
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Filo. (2025, October 17). The EI mass spectra for methyl 2-methylbenzoate and methyl 3-methylbenzoa... [Online]. Available: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 33094, this compound. [Online]. Available: [Link]
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NIST. Benzoic acid, 2-methyl-, methyl ester. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online]. Available: [Link]
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NIST. N-Methyl-o-toluidine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online]. Available: [Link]
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The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Online]. Available: [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Online]. Available: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Online]. Available: [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Online]. Available: [Link]
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ACS Publications. (2018, June 7). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. [Online]. Available: [Link]
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Evergreensino. (2025, July 30). What analytical methods are used to determine O - Toluic Acid? [Online]. Available: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl o-Toluate: Boiling Point and Density
Abstract
Methyl o-toluate (CAS No. 89-71-4), also known as methyl 2-methylbenzoate, is an aromatic ester with significant applications as a solvent and as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] A comprehensive understanding of its fundamental physicochemical properties, particularly its boiling point and density, is paramount for its effective use in process design, reaction engineering, quality control, and formulation development. This guide provides an in-depth analysis of these two critical parameters, grounded in established experimental data. We will explore the theoretical underpinnings that govern these properties, present detailed, field-proven protocols for their accurate determination, and summarize key data from authoritative sources to provide a holistic and practical resource for laboratory professionals.
Core Physicochemical and Identity Profile
This compound is a clear, colorless to pale yellow liquid at room temperature.[1][2] It is characterized by a distinct floral or toluene-like aroma, which contributes to its use in the fragrance industry.[1][2][3] The compound is not readily miscible with water but shows good solubility in common organic solvents like ethanol and acetone.[2][4]
Its identity and primary physical constants are summarized below.
| Property | Value | Source(s) |
| CAS Number | 89-71-4 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀O₂ | [1][2][4] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| Synonyms | Methyl 2-methylbenzoate, o-Toluic acid methyl ester | [2][6] |
| Boiling Point | 207-208 °C at 760 mmHg | [2][3][4][7] |
| Density | 1.073 g/mL at 25 °C | [2][7] |
| Melting Point | < -50 °C | [2][3][4] |
| Flash Point | 82 °C | [2][4][5][7] |
| Refractive Index | 1.518 - 1.520 (at 20 °C) | [1][2][4] |
In-Depth Analysis of Boiling Point
The boiling point is a fundamental property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state.[8] For a pure substance like this compound, this occurs at a distinct temperature under constant pressure.
Theoretical Basis and Structural Influence
The boiling point of this compound is governed by the strength of its intermolecular forces. As a polar molecule, it exhibits both London dispersion forces, arising from temporary fluctuations in electron density, and stronger dipole-dipole interactions due to the permanent dipole of the ester group (-C=O). The compound's molecular weight of 150.17 g/mol also contributes to a higher boiling point compared to smaller molecules. The ortho positioning of the methyl group relative to the ester functionality introduces steric considerations that can subtly influence molecular packing and intermolecular interactions compared to its meta and para isomers.
Reported Values and Pressure Dependency
The boiling point of this compound is consistently reported in the range of 206-215 °C. It is critical to note that boiling point is pressure-dependent; a decrease in atmospheric pressure will lower the boiling point.[8][9] Most standard literature values are reported at standard atmospheric pressure (760 mmHg).
This slight variation across sources highlights the importance of precise experimental control and calibration when this value is used as a benchmark for purity or identification.
Experimental Protocol for Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a reliable and resource-efficient technique for determining the boiling point of a small liquid sample.[11] The design of the tube facilitates uniform heating of the oil bath via convection, ensuring accurate temperature measurement.
Methodology:
-
Sample Preparation: Secure a small glass vial (e.g., a Durham tube) to a calibrated thermometer using a rubber band. The bottom of the vial should be aligned with the thermometer bulb.
-
Filling: Using a pipette, add approximately 0.5 mL of this compound to the vial.
-
Capillary Insertion: Place a capillary tube (sealed at one end) into the vial with its open end submerged in the liquid.[11] This step is crucial as the trapped air within the capillary acts as the indicator.
-
Apparatus Setup: Insert the thermometer assembly into a Thiele tube containing heat-stable mineral oil, ensuring the sample vial is fully submerged below the side-arm junction.
-
Heating: Gently heat the side arm of the Thiele tube with a micro-burner or hot plate.[11] The causality here is to create a convection current for uniform heat distribution.
-
Observation (First Stage): As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. As the temperature approaches the boiling point, this stream will become rapid and continuous. This indicates that the vapor pressure of the sample exceeds the atmospheric pressure.[11]
-
Observation (Second Stage): Remove the heat source. As the apparatus cools, the bubbling will slow down. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[11] At this instant, the vapor pressure of the sample is equal to the atmospheric pressure.
-
Validation: Record this temperature. For a self-validating system, allow the apparatus to cool further and then re-heat gently to observe a second determination. The results should be within a narrow range (e.g., ±0.5 °C).
Visualization of Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination via Thiele Tube.
In-Depth Analysis of Density
Density is an intrinsic physical property defined as the mass of a substance per unit volume. It is a critical parameter for mass-to-volume conversions in reagent measurement, process calculations, and for verifying substance purity.
Theoretical Basis and Temperature Influence
The density of a liquid like this compound is determined by its molecular weight and how efficiently its molecules pack together. As an ester with a benzene ring, its structure allows for relatively close packing. Density is highly dependent on temperature; for most liquids, density decreases as temperature increases. This is because the increased kinetic energy causes molecules to move further apart, increasing the volume for a given mass. Therefore, it is imperative to report density with the corresponding temperature of measurement.
Reported Values
The density of this compound is consistently reported around 1.07 g/mL near ambient temperature.
The value of 1.073 g/mL at 25 °C is the most frequently cited and can be considered the standard reference value. The lower value of 1.045 g/cm³ appears less frequently and may represent a measurement at a different temperature or a different grade of the material.
Experimental Protocol for Density Determination (Pycnometer Method)
A pycnometer (or specific gravity bottle) is a piece of calibrated glassware that allows for the precise measurement of a liquid's density by determining the mass of a known, fixed volume.
Methodology:
-
Calibration of Pycnometer:
-
Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).
-
Measure and record its mass on a calibrated analytical balance (m₁).
-
Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Ensure no air bubbles are trapped.
-
Measure and record the mass of the pycnometer filled with water (m₂).
-
The mass of the water is (m₂ - m₁). The exact volume of the pycnometer (V) can be calculated using the known density of water at that temperature. V = (m₂ - m₁)/ρ_water.
-
-
Sample Measurement:
-
Empty, clean, and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound, ensuring it has thermally equilibrated to the same temperature as the water (e.g., 25 °C).
-
Measure and record the mass of the pycnometer filled with the sample (m₃).
-
-
Calculation:
-
The mass of the this compound sample is (m₃ - m₁).
-
The density (ρ) of the sample is calculated as: ρ_sample = (m₃ - m₁) / V .
-
-
Validation: To ensure a self-validating system, the procedure should be repeated at least twice to check for consistency and precision in the measurements. The results should agree closely.
Visualization of Density Determination Workflow
Caption: Workflow for Density Determination using a Pycnometer.
References
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This compound | C9H10O2 | CID 33094. PubChem - NIH. [Link]
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Determination of Melting points and Boiling points. Learning Space. [Link]
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An In-depth Technical Guide to the Chemical Structure of Methyl 2-methylbenzoate
This guide provides a comprehensive technical overview of Methyl 2-methylbenzoate, a significant aromatic ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, structural characteristics, synthesis, and key analytical data, underpinning its relevance in various scientific applications.
Core Chemical Identity and Molecular Architecture
Methyl 2-methylbenzoate, systematically named methyl 2-methylbenzoate under IUPAC nomenclature, is an organic compound classified as a benzoate ester.[1] It is also commonly referred to by its synonyms, including Methyl o-toluate and 2-Methylbenzoic acid methyl ester.[1][2] The compound is unequivocally identified by its CAS Registry Number: 89-71-4.[1][2]
The molecular formula of Methyl 2-methylbenzoate is C₉H₁₀O₂, corresponding to a molecular weight of approximately 150.17 g/mol .[1][3] Structurally, it features a benzene ring substituted with a methyl group and a methyl ester group at the ortho positions (positions 1 and 2, respectively). This ortho-substitution pattern is crucial to its chemical behavior and steric profile.
dot digraph "Methyl_2_methylbenzoate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C7 [label="C", pos="-2.6,0!"]; O1 [label="O", pos="-2.9,-1.2!"]; C8 [label="C", pos="-4.2,-1.5!"]; O2 [label="O", pos="-3.5,0.9!"]; C9 [label="C", pos="2.6,0!"];
// Hydrogen nodes H1 [label="H", pos="2.1,2.6!"]; H2 [label="H", pos="0,3.8!"]; H3 [label="H", pos="-2.1,2.6!"]; H4 [label="H", pos="-0.9,-0.3!"]; H5 [label="H", pos="-4.5,-0.5!"]; H6 [label="H", pos="-4.9,-2.1!"]; H7 [label="H", pos="-3.9,-2.5!"]; H8 [label="H", pos="3.2,0.9!"]; H9 [label="H", pos="3.2,-0.9!"]; H10 [label="H", pos="2.3,-0.7!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7 [style=double]; C7 -- O1; O1 -- C8; C7 -- O2 [style=double]; C2 -- C9;
C3 -- H1; C4 -- H2; C5 -- H3; C6 -- H4; C8 -- H5; C8 -- H6; C8 -- H7; C9 -- H8; C9 -- H9; C9 -- H10;
} केंदot Caption: 2D Chemical Structure of Methyl 2-methylbenzoate.
Table 1: Core Identifiers for Methyl 2-methylbenzoate
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 2-methylbenzoate | [1] |
| CAS Number | 89-71-4 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |
| Molecular Weight | 150.17 g/mol | [1] |
| InChI Key | WVWZECQNFWFVFW-UHFFFAOYSA-N | [3][4][5] |
| Canonical SMILES | COC(=O)c1ccccc1C |
Physicochemical and Spectroscopic Characterization
Methyl 2-methylbenzoate is a colorless liquid at room temperature, exhibiting a characteristic toluene-like odor.[2] Its physical properties are well-documented and are summarized in Table 2.
Table 2: Physicochemical Properties of Methyl 2-methylbenzoate
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 207-208 °C | |
| Density | 1.073 g/mL at 25 °C | |
| Refractive Index | n20/D 1.519 | |
| Solubility | Insoluble in water | [2] |
| Flash Point | 82 °C (closed cup) |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of Methyl 2-methylbenzoate.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group protons on the benzene ring. The aromatic protons typically appear as a multiplet in the range of 7.0-8.0 ppm. The singlet for the methyl ester protons is expected around 3.9 ppm, and the singlet for the aromatic methyl group should appear at approximately 2.6 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon of the ester group (around 168 ppm), the aromatic carbons (in the 125-140 ppm region), the methoxy carbon (around 52 ppm), and the methyl carbon attached to the ring (around 22 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching of the ester group, typically observed around 1720 cm⁻¹. Other significant peaks include C-O stretching vibrations and aromatic C-H stretching.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of Methyl 2-methylbenzoate shows a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 119, and the loss of the carbomethoxy group (-COOCH₃) resulting in a fragment at m/z = 91.[5]
Synthesis Protocol: Fischer Esterification
The most common and direct method for the laboratory synthesis of Methyl 2-methylbenzoate is the Fischer esterification of 2-methylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[6][7][8] This reversible reaction reaches equilibrium, and the yield can be optimized by using an excess of one reactant (typically methanol) or by removing the water formed during the reaction.[6][9]
Detailed Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add 5.0 g of 2-methylbenzoic acid and 25 mL of methanol.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add 1.5 mL of concentrated sulfuric acid to the flask with swirling to ensure thorough mixing.
-
Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to a gentle reflux for 1-2 hours.
-
Work-up and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel and allow the layers to separate. Discard the aqueous layer.
-
Neutralization: Wash the organic layer sequentially with 25 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid) and 25 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation to obtain pure Methyl 2-methylbenzoate.
Chemical Reactivity and Applications
The reactivity of Methyl 2-methylbenzoate is centered on the ester functional group and the aromatic ring. The ester is susceptible to nucleophilic acyl substitution, such as hydrolysis back to 2-methylbenzoic acid and methanol, which can be catalyzed by either acid or base. The aromatic ring can undergo electrophilic aromatic substitution reactions. For instance, nitration with a mixture of nitric and sulfuric acids will primarily yield the meta-substituted product due to the deactivating and meta-directing nature of the ester group.
Methyl 2-methylbenzoate has applications as a fragrance ingredient in perfumes and as a flavoring agent.[1] In a research context, it serves as a starting material or intermediate in the synthesis of more complex molecules. For example, it has been used in the preparation of 2-(azidomethyl)benzoic acid.
Safety and Handling
Methyl 2-methylbenzoate is a combustible liquid and should be handled with appropriate safety precautions.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, handling should be performed in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[10] Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It is incompatible with strong oxidizing agents and strong bases.[2]
Conclusion
Methyl 2-methylbenzoate is a well-characterized aromatic ester with a defined chemical structure and a range of applications. Its synthesis via Fischer esterification is a standard and reliable method. A thorough understanding of its physicochemical properties, spectroscopic data, and reactivity is essential for its effective and safe use in research and industrial settings.
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A Comprehensive Technical Guide to the Spectroscopic Data of Methyl o-toluate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl o-toluate (Methyl 2-methylbenzoate), a key aromatic ester, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in these fields. Spectroscopic analysis provides a fundamental and powerful approach to elucidate the molecular structure and purity of this compound. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, offers a detailed exploration of the spectroscopic data of this compound, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). The guide emphasizes not only the interpretation of the spectral data but also the underlying principles and experimental considerations that ensure data integrity and reproducibility.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its spectroscopic characterization.
| Property | Value | Source |
| CAS Number | 89-71-4 | [2] |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 207-208 °C | [1] |
| Density | 1.073 g/mL at 25 °C | [1] |
I. Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines the standard procedure for obtaining the FT-IR spectrum of a neat liquid sample like this compound.
Interpretation of the IR Spectrum of this compound
The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3060-3020 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Methyl (CH₃) |
| ~1720 | C=O Stretch | Ester |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1280, ~1120 | C-O Stretch | Ester |
The most prominent peak in the spectrum is the strong absorption around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ester functional group. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1600-1480 cm⁻¹ region confirm the aromatic nature of the compound. The C-O stretching vibrations of the ester group are typically observed as two bands in the 1300-1100 cm⁻¹ region.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: Acquiring NMR Spectra
The following protocol is a generalized procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet of Doublets | 1H | Aromatic H (adjacent to C=O) |
| ~7.4-7.2 | Multiplet | 3H | Aromatic H |
| ~3.9 | Singlet | 3H | Ester Methyl (O-CH₃) |
| ~2.6 | Singlet | 3H | Aromatic Methyl (Ar-CH₃) |
The downfield region of the spectrum (δ 7.2-7.9 ppm) corresponds to the four aromatic protons. Due to the ortho-substitution, these protons will exhibit complex splitting patterns (multiplets). The two most deshielded signals are the singlets corresponding to the ester methyl protons (~3.9 ppm) and the aromatic methyl protons (~2.6 ppm). The integration of these signals confirms the presence of three protons for each methyl group.
¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carbonyl Carbon (C=O) |
| ~140 | Aromatic Carbon (substituted with CH₃) |
| ~132 | Aromatic Carbon (substituted with C=O) |
| ~131, ~130, ~128, ~125 | Aromatic Carbons (CH) |
| ~52 | Ester Methyl Carbon (O-CH₃) |
| ~22 | Aromatic Methyl Carbon (Ar-CH₃) |
The most downfield signal in the ¹³C NMR spectrum is the carbonyl carbon of the ester at approximately 167 ppm. The aromatic carbons resonate in the region of 125-140 ppm. The two methyl carbons appear in the upfield region, with the ester methyl carbon at around 52 ppm and the aromatic methyl carbon at approximately 22 ppm. A study on substituted methyl benzoates provides a valuable reference for the assignment of these chemical shifts.[3][4]
III. Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Acquiring the Mass Spectrum
Electron Ionization (EI) is a common technique for the mass analysis of volatile organic compounds like this compound.
Interpretation of the Mass Spectrum of this compound
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 150, corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.
| m/z | Fragment Ion | Loss |
| 150 | [C₉H₁₀O₂]⁺˙ (Molecular Ion) | - |
| 119 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 91 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
The base peak in the mass spectrum is often the fragment at m/z 119, which results from the loss of the methoxy radical (•OCH₃). Another significant fragment is observed at m/z 91, corresponding to the tropylium ion, which is formed by the loss of the carbomethoxy group (•COOCH₃) followed by rearrangement.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry allows for an unambiguous confirmation of its molecular structure. For researchers, scientists, and drug development professionals, a thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is crucial for ensuring the quality and purity of this important chemical intermediate, thereby supporting the integrity of their research and development endeavors.
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A Senior Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Fragmentation of Methyl o-Toluate
Foreword: The Analytical Imperative
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of molecular structure is paramount. Isomeric differentiation, in particular, presents a persistent challenge where subtle structural variations can lead to vastly different chemical and pharmacological properties. Methyl o-toluate (C₉H₁₀O₂), an important aromatic ester, and its isomers, methyl m-toluate and methyl p-toluate, exemplify this challenge. While they share the same molecular weight, their behavior under electron ionization mass spectrometry (EI-MS) is distinct, offering a clear path to identification for the discerning analyst. This guide provides an in-depth exploration of the GC-MS analysis of this compound, focusing on the mechanistic underpinnings of its fragmentation pattern and the diagnostic power of the "ortho effect."
The Principle of Inquiry: GC-MS in Isomer Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique that marries the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
-
Gas Chromatography (GC): The GC component separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). For the methyl toluate isomers, a non-polar or mid-polarity column is typically employed, separating them based on subtle differences in their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): Following separation, the eluted molecules enter the mass spectrometer's ion source. In this guide, we focus on Electron Ionization (EI), a hard ionization technique where high-energy electrons (typically 70 eV) bombard the molecule.[1] This process imparts significant energy, causing not only the ejection of an electron to form a molecular radical cation (M⁺•) but also inducing extensive and reproducible fragmentation.[1] These fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
The synergy of these two techniques allows us to first isolate this compound from potential contaminants and isomers and then to confirm its identity through its characteristic fragmentation pattern.
Logical Workflow for this compound Analysis
The analytical process follows a logical, self-validating sequence designed to ensure accuracy and reproducibility.
Caption: High-level experimental workflow for the GC-MS analysis of this compound.
Experimental Protocol: A Validated Approach
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
Proper sample preparation is critical for reproducible results.[2]
-
Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as methanol or dichloromethane.
-
Working Standard: Dilute the stock solution with the same solvent to a working concentration appropriate for your instrument's sensitivity (e.g., 1-10 µg/mL).
-
Sample Matrix: If analyzing a complex mixture, an appropriate extraction technique (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary to isolate the analyte and minimize matrix interference.[3]
GC-MS Instrumentation and Parameters
The choice of parameters is dictated by the need to achieve baseline separation of isomers and generate a clean, interpretable mass spectrum.
| Parameter | Typical Setting | Rationale (The "Why") |
| GC Column | Rxi-1ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 100% dimethyl polysiloxane phase provides good separation for aromatic isomers based on boiling point differences.[4] |
| Carrier Gas | Helium, Constant Flow | Inert gas essential for chromatography. Constant flow mode ensures stable retention times and peak shapes. |
| Flow Rate | 1.0 mL/min | An optimal flow rate for a 0.25 mm ID column, balancing separation efficiency and analysis time. |
| Injector Type | Split/Splitless | Split mode is used for concentrated samples to prevent column overloading. Splitless is for trace analysis. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min | A temperature ramp is crucial for separating compounds with different boiling points and ensuring elution of the analyte as a sharp peak. |
| Ion Source | Electron Ionization (EI) | Provides reproducible, high-energy fragmentation necessary for structural elucidation and library matching. |
| Ionization Energy | 70 eV | The industry standard energy that creates extensive fragmentation and allows for comparison with established spectral libraries like NIST.[1] |
| Source Temp. | 230 °C | Prevents condensation of the analyte within the ion source while minimizing thermal degradation. |
| Mass Analyzer | Quadrupole | Provides robust, unit mass resolution suitable for routine identification. |
| Scan Range | 40 - 250 m/z | Covers the molecular ion (m/z 150) and all significant fragments, while avoiding noise from low-mass air and water. |
Decoding the Fingerprint: Mass Spectrum and Fragmentation Analysis
The EI mass spectrum of this compound is rich with structural information. The fragmentation pathways are not random; they are governed by principles of chemical stability, favoring the formation of stable cations and neutral losses.[1] The molecular weight of this compound (C₉H₁₀O₂) is 150.17 g/mol .[5]
Key Fragments and Their Origins
| m/z | Proposed Ion Structure | Formation Mechanism (Neutral Loss) | Significance |
| 150 | [C₉H₁₀O₂]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |
| 119 | [M - •OCH₃]⁺ | Loss of a methoxy radical (31 Da) | A common and major fragmentation for methyl esters, forming the stable o-toluoyl cation. |
| 118 | [M - CH₃OH]⁺• | Loss of neutral methanol (32 Da) | Diagnostic "ortho effect" fragment. Its high relative abundance is characteristic of the ortho isomer. [6] |
| 91 | [C₇H₇]⁺ | Loss of CO (28 Da) from m/z 119 | Formation of the highly stable tropylium ion, a common feature in the spectra of alkylbenzenes. |
| 65 | [C₅H₅]⁺ | Loss of C₂H₂ (26 Da) from m/z 91 | A subsequent fragmentation of the tropylium ion. |
Data compiled from NIST and PubChem spectral data.[5][7]
The Mechanistic Insight: The "Ortho Effect"
The most telling feature in the this compound spectrum is the prominent peak at m/z 118 . This fragment arises from a unique intramolecular rearrangement known as the "ortho effect," which is geometrically favored only when the methyl and ester groups are adjacent (in the ortho position).[6][8]
The mechanism involves a 1,5-hydrogen shift from the benzylic methyl group to the carbonyl oxygen of the ester via a stable six-membered transition state.[8] This rearrangement is followed by the elimination of a stable neutral molecule, methanol (CH₃OH), resulting in a stable cyclic radical cation at m/z 118.
This pathway is almost entirely suppressed for the meta and para isomers due to the prohibitive distance between the interacting groups.[6] A comparative analysis of the NIST spectra for methyl m-toluate and methyl p-toluate shows a negligible or absent peak at m/z 118, making this fragment a powerful diagnostic tool for identifying the ortho isomer.[9][10]
Visualizing the Fragmentation Cascade
Caption: Key EI fragmentation pathways for this compound, highlighting the diagnostic ortho effect.
Conclusion for the Professional
For the researcher, scientist, or drug development professional, GC-MS provides an unequivocal method for the identification and differentiation of methyl toluate isomers. The analysis of this compound is not merely an exercise in spectral interpretation but a case study in leveraging fundamental principles of physical organic chemistry. The stability of the toluoyl and tropylium cations accounts for the major fragments seen across all isomers, but it is the sterically-driven, intramolecular rearrangement—the "ortho effect"—that provides the definitive evidence for the 2-methyl substituted structure. By understanding the causality behind the fragmentation, the analyst moves from simple library matching to confident, mechanistically-grounded structural elucidation.
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Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(2), 83-94. [Link][6][11]
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Introduction: The Synthetic and Industrial Relevance of Methyl o-Toluate
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A Senior Application Scientist's Guide to the Solubility of Methyl o-Toluate in Common Organic Solvents
Introduction: Understanding Methyl o-Toluate
This compound (CAS No. 89-71-4), also known as methyl 2-methylbenzoate, is an aromatic ester with the molecular formula C₉H₁₀O₂.[1] It presents as a clear, colorless liquid at room temperature with a characteristic floral, fruity odor.[1][2] Structurally, it consists of a benzene ring substituted with a methyl group and a methyl ester group at the ortho position.[1] This arrangement of a non-polar aromatic ring and a moderately polar ester functional group is central to understanding its solubility behavior. This guide provides an in-depth analysis of the solubility of this compound, grounded in the fundamental principles of solvent-solute interactions, and offers practical, field-proven methodologies for its determination.
Key Physical Properties:
-
Molecular Weight: 150.17 g/mol [1]
-
Boiling Point: 207-208 °C[3]
-
Density: 1.073 g/mL at 25 °C[3]
-
Water Solubility: It is reported as not miscible or difficult to mix in water.[1][3][4]
Pillar 1: The Theoretical Framework of Solubility
The principle "like dissolves like" is the cornerstone for predicting solubility.[5][6] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[7] The solubility of this compound is dictated by the interplay of forces between its own molecules and those of the solvent.
Molecular Structure and Polarity: this compound's structure features two distinct regions influencing its polarity:
-
The Polar Ester Group (-COOCH₃): The carbonyl (C=O) and ether (C-O) linkages in the ester group create a dipole moment, making this part of the molecule polar. This group can participate in dipole-dipole interactions.[8]
-
The Non-Polar Aromatic Ring and Methyl Group (C₆H₄-CH₃): The benzene ring and the attached methyl group are composed of carbon and hydrogen atoms, which have similar electronegativity. This region is non-polar and primarily interacts through weaker London dispersion forces.
The overall polarity of this compound is moderately polar. It cannot act as a hydrogen bond donor but can act as a hydrogen bond acceptor at its oxygen atoms.[4] This dual character—possessing both polar and non-polar regions—governs its interaction with different solvent classes.
Logical Relationship: Solute-Solvent Interactions
The following diagram illustrates the primary intermolecular forces at play when this compound interacts with various solvent types, explaining its solubility profile.
Caption: Figure 1: Dominant Intermolecular Interactions Driving Solubility.
Pillar 2: Qualitative Solubility Data
While precise quantitative data is sparse in publicly available literature, a qualitative assessment based on chemical principles and available reports indicates broad solubility in common organic solvents.[2][9][10] The compound is generally described as miscible with solvents like ethanol and ether.[9][11]
The following table synthesizes this information, providing an expected solubility profile for researchers. "Soluble" or "Miscible" implies that a homogeneous solution can be formed at typical laboratory concentrations.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Ethanol, Methanol | Miscible | The solvent's hydroxyl group can interact with the ester's polar region via dipole-dipole forces. The solvent's alkyl chain interacts favorably with the non-polar aromatic ring.[2][8] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Miscible/Very Soluble | Strong dipole-dipole interactions between the solvent and the ester group of this compound lead to high solubility.[2][12] |
| Non-Polar (Aromatic) | Toluene, Benzene, Xylene | Miscible/Very Soluble | The "like dissolves like" principle is strongly evident here. The aromatic rings of the solvent and solute interact favorably via London dispersion forces and potential pi-stacking. |
| Non-Polar (Aliphatic) | Hexane, Heptane, Cyclohexane | Soluble to Sparingly Soluble | The non-polar solvent interacts well with the aromatic ring, but less so with the polar ester group. Solubility is expected but may be less than in aromatic or polar aprotic solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar portions of the this compound molecule. |
| Aqueous | Water | Insoluble/Immiscible | The large, non-polar aromatic ring dominates the molecule, making it hydrophobic. It cannot form strong hydrogen bonds with water, leading to immiscibility.[1][4][13] |
Pillar 3: A Self-Validating Protocol for Equilibrium Solubility Determination
To generate quantitative, trustworthy data, a robust experimental protocol is essential. The shake-flask method is a widely accepted standard for determining the equilibrium solubility of a compound in a solvent.[12] This protocol is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.
Experimental Workflow: Shake-Flask Method
Caption: Figure 2: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Methodology
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.
Materials:
-
This compound (≥99% purity)[14]
-
Solvent of interest (HPLC grade or equivalent)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (e.g., HPLC with UV detector, Gas Chromatograph, or evaporation equipment for gravimetric analysis)
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a glass vial. An excess is visually confirmed by the presence of undissolved liquid/solid after equilibration.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Achieving Equilibrium:
-
Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.[12]
-
Causality Check: Constant agitation ensures the entire solvent volume is continuously exposed to the solute, maximizing the dissolution rate. The extended time frame is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[15]
-
-
Separation of Phases:
-
Remove the vial from the shaker and let it stand undisturbed for at least one hour to allow undissolved material to settle.
-
To ensure complete removal of undissolved micro-droplets, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 15 minutes).[12]
-
-
Isolation of the Saturated Solution:
-
Carefully draw the clear supernatant into a syringe.
-
Attach a chemically inert syringe filter (PTFE is recommended for broad solvent compatibility) to the syringe.
-
Filter the solution into a pre-weighed, clean vial. This step is crucial to remove any remaining particulate matter that would falsely elevate the measured solubility.[12]
-
-
Quantification of Solute:
-
Gravimetric Method (for non-volatile solutes in volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point.
-
Once the solvent is fully removed, weigh the vial again. The mass difference of the solute divided by the initial volume of the solution gives the solubility (e.g., in mg/mL).
-
-
Chromatographic Method (e.g., HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing these standards.
-
Accurately dilute a known volume of the filtered saturated solution and analyze it using the same method.
-
Determine the concentration from the calibration curve, accounting for the dilution factor. This method offers high accuracy and is the preferred industry standard.[12]
-
-
Trustworthiness and Self-Validation:
-
Equilibrium Confirmation: To validate that equilibrium was reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). If the measured concentration is constant across the later time points, equilibrium has been achieved.
-
Purity Analysis: The purity of the starting material should be confirmed (e.g., via GC-MS or NMR) to ensure solubility is not affected by impurities.
Conclusion
This compound exhibits broad solubility in a wide array of common organic solvents, a characteristic driven by its moderately polar ester functionality combined with a non-polar aromatic ring.[2] It is highly soluble to miscible in polar aprotic, polar protic, and aromatic solvents, while showing lower but significant solubility in aliphatic hydrocarbons.[9] Its immiscibility in water is a defining feature.[1] For drug development and chemical synthesis applications requiring precise formulation, the experimental determination of solubility is critical. The shake-flask method, when executed with careful attention to achieving equilibrium and accurate quantification, provides a reliable and reproducible means of generating this vital data.
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Introduction: A Proactive Approach to the Chemistry of Methyl o-toluate
An In-depth Technical Guide to the Safe Handling of Methyl o-toluate
This compound (CAS No. 89-71-4), also known as Methyl 2-methylbenzoate, is an aromatic ester widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a component in the fragrance and flavor industries.[1][2][3] Its utility in research and development stems from the reactivity of its ester functional group and the substituted aromatic ring.[2][4] However, this same reactivity profile necessitates a comprehensive and proactive understanding of its potential hazards. This guide moves beyond mere procedural checklists to provide a deep, causality-driven framework for the safe handling, storage, and emergency management of this compound, tailored for the discerning standards of researchers and drug development professionals.
Section 1: Core Physicochemical and Structural Characteristics
A foundational understanding of a compound's physical properties is the first principle of safe laboratory practice. These characteristics dictate its behavior under various conditions, from storage to reaction, and inform risk assessment for potential exposure and flammability. This compound is a combustible liquid with a flash point that requires diligent exclusion of ignition sources during handling.[5][6] Its low water solubility indicates that spills will not be readily diluted and require specific containment methods.[4][6]
| Property | Value | Source(s) |
| CAS Number | 89-71-4 | [4][7] |
| Molecular Formula | C₉H₁₀O₂ | [4][7] |
| Molecular Weight | 150.17 g/mol | [4][7] |
| Appearance | Clear, colorless liquid | [1][4][8] |
| Odor | Distinctive floral, fruity notes | [3][4] |
| Boiling Point | 207-208 °C | [4][6] |
| Melting Point | < -50 °C | [4][6] |
| Flash Point | 82 °C (179.6 °F) | [4][6] |
| Density | 1.073 g/mL at 25 °C | [4][6] |
| Vapor Pressure | 12.9 Pa at 23 °C | [4][6] |
| Water Solubility | Not miscible or difficult to mix | [4][6][9] |
| Synonyms | Methyl 2-methylbenzoate, o-Toluic acid methyl ester | [1][7] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[5] The primary risks are irritant effects on the skin, eyes, and respiratory system.[5][8] Understanding these classifications is not a bureaucratic formality; it is the scientific basis for selecting appropriate engineering controls and personal protective equipment. The "Warning" signal word indicates a moderate level of hazard.[5][10]
| GHS Classification | Hazard Class and Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
(Source: Aggregated GHS information from multiple suppliers)[5][7][10]
These classifications are derived from toxicological data indicating the material's potential to cause reversible inflammatory effects upon contact. The causality for skin and eye irritation lies in the ester's ability to interact with and disrupt the lipid bilayers of cell membranes, leading to an inflammatory response.
Section 3: Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE must be a deliberative process based on a risk assessment of the specific procedures being performed. The goal is to create a barrier that is impermeable to the chemical for the duration of potential exposure.
-
Eye and Face Protection: Due to its classification as a serious eye irritant (H319), the use of chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 is mandatory.[5][11] Standard safety glasses do not provide a sufficient seal against splashes or vapors. In procedures with a high risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in addition to goggles.[12][13]
-
Skin Protection: To prevent skin irritation (H315), chemically resistant gloves must be worn.[5][11] While specific breakthrough time data for this compound is not always available, gloves made of nitrile or butyl rubber are generally recommended for protection against aromatic esters.[13] It is critical to inspect gloves for any signs of degradation or puncture before each use. A lab coat or chemically resistant apron is required to protect street clothing and underlying skin.[11] Contaminated clothing must be removed immediately and washed before reuse.[11]
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required.[5][14] However, if engineering controls are not available or in the event of a large spill or emergency, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary to prevent respiratory tract irritation (H335).[12] The use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and cartridge change-out schedules.[11][12]
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing exposure and chemical incidents.
Handling:
-
Verification: Always confirm the identity of the chemical by its label before use.
-
Engineering Controls: All work involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[5][11] Eyewash stations and safety showers must be readily accessible and tested regularly.[5]
-
Ignition Sources: As a combustible liquid, keep this compound away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[5][15] Use non-sparking tools for transfers if necessary.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where chemicals are handled.
Storage:
-
Container: Store in the original, tightly sealed container.[5]
-
Location: Keep containers in a cool, dry, and well-ventilated area designated for chemical storage.[2][5] Storage at room temperature is generally acceptable.[6][9]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, which can cause vigorous exothermic reactions.[5][15]
Section 5: Emergency Procedures - Rapid and Methodical Response
In the event of an exposure or spill, a pre-planned, systematic response is critical to mitigating harm.
First-Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open and rinse underneath them.[5][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Skin Contact: Remove all contaminated clothing and shoes without delay.[5] Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[10][14] Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the affected person to fresh air at once.[11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][14]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[11] Seek immediate medical attention.[14]
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to extinguish a fire.[5][15]
-
Specific Hazards: The liquid is combustible and containers may explode if heated.[5][11] Thermal decomposition can produce irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[5][11]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][11] Use water spray to cool fire-exposed containers.[11]
Accidental Release Measures (Spill Protocol): This protocol ensures a spill is contained and cleaned up without causing personnel exposure or environmental contamination.
-
Evacuate & Secure: Immediately alert others in the area. Evacuate non-essential personnel. Remove all sources of ignition from the area.[5][15]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: At a minimum, don a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. For large spills, respiratory protection may be necessary.
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like sand, silica gel, or vermiculite.[5][10] Do not use combustible materials like sawdust.
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a suitable, labeled, and sealable container for hazardous waste.[5][11]
-
Decontamination: Clean the spill area thoroughly with a soap and water solution.[15]
-
Disposal: Dispose of the sealed container and any contaminated PPE as hazardous waste in accordance with institutional and local regulations.
Section 6: Disposal Considerations
Chemical waste disposal is a regulated process designed to prevent environmental contamination.
-
Waste Material: Unused this compound and spill cleanup materials must be treated as hazardous waste.
-
Containers: Do not dispose of the chemical down the drain.[10] Collect waste in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Compliance: All disposal practices must strictly adhere to federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
Section 7: Toxicological Summary
The available toxicological data underpins the GHS classifications.
-
Acute Effects: The primary concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[5][8] May be harmful if swallowed, potentially causing gastrointestinal irritation.[5][11]
-
Chronic Effects: There is limited information available regarding long-term exposure effects, such as carcinogenicity or reproductive toxicity.[5] As a best practice, exposure should always be minimized.
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Methyl o-toluate material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for Methyl o-toluate
Foreword for the Modern Researcher
In the fast-paced environments of research and drug development, a Material Safety Data Sheet (MSDS), now globally standardized as a Safety Data Sheet (SDS), is more than a regulatory document; it is a cornerstone of experimental planning and laboratory safety. This guide is crafted for the discerning scientist who understands that true experimental control extends to the meticulous management of all reagents. We move beyond mere compliance to a deeper, mechanistic understanding of the hazards and handling requirements for this compound. Here, we dissect the "what" and explain the "why," empowering you to work not just safely, but with scientific foresight.
Section 1: Chemical Identity and Core Applications
This compound, also known as Methyl 2-methylbenzoate, is an aromatic ester with a significant role in synthetic chemistry.[1] Its utility stems from its function as a versatile building block and intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Before its incorporation into any experimental design, a thorough understanding of its properties is paramount.
Key Identifiers:
-
Chemical Name: this compound[2]
-
Synonyms: Methyl 2-methylbenzoate, o-Toluic acid methyl ester[2][3]
-
Molecular Formula: C₉H₁₀O₂[1]
Its primary applications in a research context include serving as a reagent in organic synthesis and as a specialized solvent.[1] Its pleasant aroma also leads to its use in the fragrance industry, a property that should not diminish the professional respect for its potential hazards.[1]
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[4] The primary risks are associated with irritation and its combustible nature. A summary of its GHS classification provides a clear, at-a-glance understanding of the inherent risks.
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][5] | Irritant |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][5] | Irritant |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][5] | Irritant |
| Flammable Liquids | Category 4 | H227: Combustible liquid | (No Pictogram) |
Expert Interpretation for the Lab:
-
Skin and Eye Irritation: The ester functional group can be hydrolyzed upon contact with moisture on the skin or in the eyes, potentially releasing o-toluic acid and methanol, contributing to the irritant effect. This necessitates the mandatory use of gloves and safety glasses.
-
Respiratory Irritation: As a moderately volatile compound, its vapors can irritate the mucous membranes of the respiratory tract.[6] All handling of open containers should be performed in a certified chemical fume hood.
-
Combustible Liquid: With a flash point of 82°C (179.6°F), this compound does not pose an immediate fire risk at ambient laboratory temperatures.[7] However, it can be ignited if heated or exposed to an ignition source, making it critical to store away from heat, sparks, and open flames.[4]
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is essential. The following protocol is designed to minimize exposure and mitigate risks during the handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Confirm that a certified chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4]
-
Designate a specific area for the handling of this chemical to contain potential spills.
-
-
Personal Protective Equipment (PPE) Donning:
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Don a laboratory coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles or a face shield for eye protection, as specified by OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
-
-
Chemical Handling:
-
Perform all transfers and manipulations of this compound inside the fume hood.
-
Use only glass or chemically compatible containers.
-
When not in use, ensure the container is tightly closed to prevent the escape of vapors.[4]
-
-
Storage:
-
Waste Disposal:
Section 4: Exposure Control and Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the scale and nature of the procedure. The following logic diagram guides the researcher in selecting the appropriate level of protection.
Caption: PPE selection workflow based on experimental parameters.
Section 5: Emergency Procedures
Preparedness is the key to managing unforeseen events.
First Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4][8] Get medical attention if irritation develops or persists.
-
Inhalation: Remove the person from exposure to fresh air.[4] If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting.[9] Clean the mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[9] Seek immediate medical attention.
Fire-Fighting Measures
In the event of a fire, the primary goal is to extinguish it safely and prevent its spread.
Caption: The fire triangle applied to this compound.
Protocol:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][10]
-
Unsuitable Media: Do not use a solid water jet as it may scatter and spread the fire.[11]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
-
Hazards: Containers may explode when heated.[9] Fire can produce toxic gases like carbon monoxide and carbon dioxide.[4]
Accidental Release Measures
A systematic response to a spill is crucial to ensure the safety of all personnel and to prevent environmental contamination.
Caption: Step-by-step workflow for responding to an accidental spill.
Section 6: Physicochemical Properties for the Researcher
Understanding the physical and chemical properties of this compound is fundamental to its use in experimental settings. This data informs decisions on reaction conditions, purification methods, and solvent choice.
| Property | Value | Source |
| Appearance | Clear, colorless to pale yellow liquid | [1][12] |
| Odor | Toluene-like, mild ester-like | [6][7] |
| Boiling Point | 207-209 °C (lit.) | [1][12] |
| Melting Point | -50 °C | [7] |
| Flash Point | 82 °C (179.6 °F) | [7] |
| Density | 1.073 g/mL at 25 °C (lit.) | [12] |
| Vapor Pressure | 0.164 mm Hg | [3] |
| Water Solubility | Not miscible or difficult to mix | [12] |
Section 7: Stability and Reactivity Profile
-
Reactivity: Generally stable under normal processing and storage conditions.[4]
-
Chemical Stability: Considered stable under recommended storage conditions.[4][7]
-
Conditions to Avoid: Exposure to heat, open flames, sparks, and other ignition sources.[4] Also, avoid contact with incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.[4] Esters can also react exothermically with strong acids and bases.[10]
-
Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]
-
Hazardous Polymerization: No information available, but it is not expected to occur.[4]
Section 8: Toxicological Profile
The toxicological data for this compound is primarily centered on its irritant properties.
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[2][4]
-
Respiratory Sensitization: No data available.[4]
-
Germ Cell Mutagenicity: No data available.[4]
-
Carcinogenicity: No components of this product are listed as carcinogens by major regulatory agencies.[4]
-
Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory irritation (Category 3).[2][5]
-
Aspiration Hazard: Not an expected route of exposure.[4]
The absence of data in certain areas underscores the importance of handling this chemical with caution and minimizing all routes of exposure as a standard laboratory practice.
References
-
Title: this compound | C9H10O2 | CID 33094 Source: PubChem - NIH URL: [Link]
-
Title: this compound - Hazardous Agents Source: Haz-Map URL: [Link]
-
Title: Material Safety Data Sheet - Methyl p-toluate Source: Cole-Parmer URL: [Link]
-
Title: HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION Source: NJ.gov URL: [Link]
-
Title: SAFETY DATA SHEET - this compound Source: Fisher Scientific (Maytl) URL: [Link]
-
Title: SAFETY DATA SHEET - Methyl m-toluate Source: Thermo Fisher Scientific URL: [Link]
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- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 11. nj.gov [nj.gov]
- 12. This compound | 89-71-4 [chemicalbook.com]
Methodological & Application
Application Note: Synthesis of Methyl o-toluate from o-toluic acid
Abstract: This document provides a comprehensive guide for the synthesis of methyl o-toluate, an important aromatic ester used as an intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.[1][2] The primary focus is on the Fischer-Speier esterification method, a classic and robust acid-catalyzed reaction.[3] This note details the underlying chemical principles, offers a step-by-step laboratory protocol, and outlines methods for purification and characterization, ensuring a high-purity final product. It is intended for researchers, chemists, and professionals in the drug development and chemical manufacturing industries.
Introduction and Synthetic Principles
This compound, also known as methyl 2-methylbenzoate, is a colorless to pale yellow liquid with a characteristic ester-like scent.[1][4] Its synthesis is a foundational example of esterification, a reaction that forms an ester from a carboxylic acid and an alcohol. The most direct and widely used method for this transformation on a laboratory and industrial scale is the Fischer-Speier esterification.[5][6][7]
The Fischer-Speier Esterification: This reaction involves refluxing a carboxylic acid (o-toluic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6][8]
The core of this reaction is its equilibrium nature:
o-Toluic Acid + Methanol ⇌ this compound + Water
To ensure a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle. This is achieved through two primary strategies:
-
Using an Excess of a Reactant: The protocol utilizes a large excess of methanol, which serves as both a reactant and the solvent.[9] This high concentration of alcohol drives the reaction forward.
-
Removal of Water: While not always necessary when using a large excess of alcohol, in some setups, water can be removed as it forms, for example, by using a Dean-Stark apparatus, to prevent the reverse reaction (ester hydrolysis).[9][10]
Mechanism of Action: The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the o-toluic acid.[3][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester product.[3][5]
Experimental Protocol: Fischer-Speier Esterification
This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |
| o-Toluic Acid | C₈H₈O₂ | 136.15 | 10.0 g | Starting Material |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 100 mL | Reactant & Solvent |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Extraction Solvent |
| 5% Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | Neutralizing Wash |
| Saturated NaCl (Brine) | NaCl | 58.44 | ~50 mL | Aqueous Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | Drying Agent |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (PPE)
Synthesis Workflow Diagram
Caption: Workflow for this compound Synthesis.
Step-by-Step Procedure
-
Reaction Setup: Place 10.0 g of o-toluic acid and a magnetic stir bar into a 250 mL round-bottom flask. Add 100 mL of anhydrous methanol and stir until the acid dissolves.
-
Catalyst Addition: In a fume hood, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirring solution. An exothermic reaction will occur.
-
Reflux: Attach the reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle and maintain reflux for 2-3 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reflux period, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake vigorously, venting frequently to release pressure. Allow the layers to separate and drain the lower aqueous layer.[11]
-
Neutralization: Wash the remaining organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted o-toluic acid.[8][11] Caution: CO₂ gas will evolve; vent the funnel frequently. Drain and discard the aqueous layer.
-
Final Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.[11][12] Drain and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a few spatulas of anhydrous sodium sulfate.[9][11] Swirl the flask and let it stand for 10-15 minutes to remove residual water.
-
Solvent Removal: Filter the dried solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol. The remaining liquid is the crude this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: Expect a strong C=O (ester) stretch around 1720-1740 cm⁻¹ and C-O stretches in the 1100-1300 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the aromatic protons, a singlet for the ester methyl group (-OCH₃) around 3.9 ppm, and a singlet for the aromatic methyl group (-CH₃) around 2.6 ppm.
-
¹³C NMR: Expect a signal for the carbonyl carbon around 167 ppm, along with signals for the aromatic and methyl carbons.
-
Safety and Hazard Management
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
o-Toluic Acid: May cause skin, eye, and respiratory irritation.[14][15][16][17] Harmful if swallowed.[15]
-
Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. Reacts violently with water. Handle with extreme care.
-
Diethyl Ether: Extremely flammable and volatile. Forms explosive peroxides upon standing.
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time. Ensure the catalyst was added and is active. |
| Loss of product during workup. | Ensure pH is basic during NaHCO₃ wash to remove all acid. Avoid vigorous shaking that can lead to emulsions. | |
| Product is not pure | Incomplete removal of starting material. | Ensure the NaHCO₃ wash was thorough. If necessary, purify the final product by vacuum distillation. |
| Water present in the final product. | Ensure the organic layer was properly dried with a sufficient amount of anhydrous Na₂SO₄ before solvent removal. |
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. (Historical reference for the first description of the reaction)
-
Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. Retrieved from [Link]
-
ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. Retrieved from [Link]
-
Science Info. (2023, September 5). Fischer Esterification Reaction: Mechanism, Applications, Advantages, Limitations. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure (Alternative). Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). This compound (CAS 89-71-4): A Chemical Synthesis Essential for Industrial Growth. Retrieved from [Link]
- Google Patents. (n.d.). US5011987A - Process for manufacturing high-purity o-toluic acid.
-
Evergreensino. (2025, December 29). How are the derivatives of Toluic Acid prepared?. Blog Chemical Co.,Ltd. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - o-Toluic acid, 98+%. Retrieved from [Link]
-
Meta Scientific. (n.d.). Safety Data Sheet o-Toluic Acid. Retrieved from [Link]
Sources
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- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. How are the derivatives of Toluic Acid prepared? - Blog Chemical Co.,Ltd - Evergreensino [evergreensinochem.com]
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- 17. dept.harpercollege.edu [dept.harpercollege.edu]
Application Note & Protocol: High-Yield Synthesis of Methyl o-Toluate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of methyl o-toluate through the Fischer esterification of o-toluic acid with methanol. Addressed to researchers and professionals in organic synthesis and drug development, this note details the underlying chemical principles, a robust step-by-step protocol, and critical insights into overcoming the challenges associated with sterically hindered substrates. The protocol is designed for high yield and purity, incorporating best practices for reaction setup, monitoring, workup, and product purification.
Introduction: The Challenge of Sterically Hindered Esterifications
The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters using an acid catalyst.[1] Its atom economy and use of relatively inexpensive reagents make it highly valuable in both academic and industrial settings.[2][3] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[1][5][6]
The esterification of ortho-substituted benzoic acids, such as o-toluic acid, presents a classic challenge due to steric hindrance. The methyl group adjacent to the carboxylic acid moiety impedes the approach of the nucleophile (methanol), potentially slowing the reaction rate compared to its meta or para isomers.[7][8] However, the "ortho effect" also causes the carboxyl group to twist out of the plane of the benzene ring, which can inhibit resonance stabilization of the carboxylic acid, thereby increasing its acidity and influencing reactivity.[9] This guide provides a field-proven protocol that addresses these steric challenges to achieve an efficient and high-yielding synthesis of this compound, an important intermediate in the production of pharmaceuticals and fine chemicals.[10]
Reaction Mechanism and Scientific Rationale
The Fischer esterification proceeds through a multi-step mechanism, where the acid catalyst plays a dual role.[4][11] Understanding these steps is critical for optimizing reaction conditions.
-
Carbonyl Protonation: The reaction initiates with the protonation of the carbonyl oxygen of o-toluic acid by the acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[12][13]
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[5][12]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[2][11]
-
Water Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, typically by another molecule of methanol or water, to yield the final ester product, this compound, and regenerate the acid catalyst.[11][12]
The following diagram illustrates this mechanistic pathway.
Caption: The acid-catalyzed mechanism for the Fischer esterification of o-toluic acid.
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| o-Toluic Acid | C₈H₈O₂ | 136.15 | 10.0 g | 0.0734 | Limiting reagent. Purity >98%. |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 100 mL | 2.47 | Acts as reactant and solvent. |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | 0.0368 | Catalyst. Add slowly and cautiously. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | For extraction. |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | ~100 mL | - | For neutralization. |
| Brine (Sat. NaCl Soln.) | NaCl | 58.44 | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL or 500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for simple or vacuum distillation (optional, for high-purity applications)
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure
Part A: Reaction Setup and Reflux
-
Reagent Addition: To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of o-toluic acid.
-
Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the o-toluic acid is fully dissolved.
-
Catalyst Addition: In a fume hood, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirring solution.[14] The addition is exothermic, so add it dropwise or in small portions.
-
Reflux: Attach the reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux (approx. 65°C, the boiling point of methanol) using the heating mantle.[6]
-
Reaction Monitoring: Allow the reaction to reflux for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting material (o-toluic acid) and the reaction mixture. The reaction is complete when the o-toluic acid spot has disappeared or is minimal.
Part B: Workup and Isolation
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the bulk of the excess methanol using a rotary evaporator. Do not evaporate to complete dryness. A thick, oily residue is expected.
-
Quenching: Carefully pour the cooled residue into a 250 mL beaker containing ~100 mL of ice-cold water. The ester product may appear as an oil or a cloudy suspension.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 50 mL).[12] Combine the organic layers in a separate flask.
-
Neutralization: Return the combined organic extracts to the separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (~50 mL) to neutralize any remaining sulfuric acid and unreacted o-toluic acid.[6][12] Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently and carefully.[12] Repeat the wash until no more gas evolves.
-
Final Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.[6][12]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[12][15] Swirl the flask and let it stand for 10-15 minutes. The solution should be clear.
-
Solvent Removal: Decant or filter the dried solution to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude this compound.[6][12]
Purification
The crude product is often of sufficient purity for many applications. For higher purity, vacuum distillation is recommended.
-
Product: this compound[16]
-
Appearance: Colorless to light yellow liquid[10]
-
Boiling Point: 207-208 °C at atmospheric pressure.[10] Vacuum distillation will lower this temperature significantly.
-
Expected Yield: 80-90%
Experimental Workflow Diagram
Caption: A summary of the experimental workflow for the synthesis of this compound.
Safety and Handling
-
General: Perform all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
o-Toluic Acid: May cause skin, eye, and respiratory irritation.[17][19] Avoid generating dust.
-
Methanol: Toxic and flammable. It can be fatal or cause blindness if swallowed and is harmful if inhaled or absorbed through the skin. Keep away from ignition sources.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. Reacts violently with water. Handle with extreme care and add it slowly to the reaction mixture.
-
Diethyl Ether: Extremely flammable and volatile. Its vapors can form explosive mixtures with air. Ensure there are no ignition sources nearby during extraction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic aqueous layers before disposal.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Insufficient reaction time; Incomplete removal of water; Catalyst degradation. | Monitor reaction by TLC to ensure completion. Use anhydrous reagents. Ensure catalyst is fresh and added correctly. Increase reflux time if necessary.[7] |
| Reaction Stalls | Steric hindrance is too significant at the chosen temperature. | While refluxing in methanol sets the temperature, a higher boiling alcohol could be considered, though this changes the product. Alternatively, a different esterification method (e.g., using acyl chlorides) may be needed for highly hindered substrates.[13] |
| Product is Contaminated with Starting Material | Incomplete reaction; Inefficient neutralization during workup. | Ensure reaction goes to completion. During workup, wash thoroughly with NaHCO₃ solution until gas evolution ceases to remove all acidic components.[20] |
| Formation of Byproducts | Side reactions due to high temperature or prolonged heating.[7] | Adhere to the recommended reaction time and temperature. Purify the crude product via distillation or chromatography. |
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
Ferreira, V. F., et al. (2024, December 15). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. Retrieved from [Link]
-
Sharma, K. (2023, September 5). Fischer Esterification Reaction: Mechanism, Limitations. Science Info. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet o-Toluic Acid. Retrieved from [Link]
-
Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
University of California, San Diego. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]
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SD Fine-Chem. (n.d.). O-TOLUIC ACID MSDS. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link]
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Multichem. (n.d.). o-Toluic acid MSDS. Retrieved from [Link]
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Ferreira, V. F., et al. (2024, December 15). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - o-Toluic acid, 98+%. Retrieved from [Link]
-
Rajabi, F., et al. (2016, July 12). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. PMC - NIH. Retrieved from [Link]
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YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]
-
Dominican University. (2011, July 31). Synthesis of Novel Esters. Retrieved from [Link]
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Exner, O., et al. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Evergreensino Chemical Co., Ltd. (2025, May 29). What are the purification methods for M - Toluic Acid?. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]
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Application Note: Acid-Catalyzed Synthesis of Methyl o-Toluate
Introduction
Methyl o-toluate, also known as methyl 2-methylbenzoate, is a valuable ester with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its characteristic mild, ester-like odor also lends it to use in the fragrance and flavor industries.[1] At room temperature, it exists as a colorless to slightly yellow liquid and is miscible with common organic solvents.[1][2][3]
The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification of o-toluic acid with methanol in the presence of a strong acid catalyst.[1][4] This reaction is a classic example of nucleophilic acyl substitution and is reversible.[5] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants, usually the more cost-effective alcohol, or by removing water as it is formed.[4][5]
This application note provides a detailed protocol for the acid-catalyzed synthesis of this compound, including a mechanistic overview, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization.
Mechanistic Overview: Fischer-Speier Esterification
The acid-catalyzed esterification of a carboxylic acid with an alcohol proceeds through a series of equilibrium steps. The strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.[4][5]
The generally accepted mechanism involves the following key steps:[4][5][6]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of o-toluic acid, which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of Water: The protonated hydroxyl group is a good leaving group and is eliminated as a water molecule, forming a protonated ester.
-
Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the protonated ester, yielding the final this compound product and regenerating the acid catalyst.
Reaction Mechanism Visualization
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Experimental Protocol
This protocol details the synthesis of this compound from o-toluic acid and methanol using concentrated sulfuric acid as the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| o-Toluic Acid | ≥98% | Sigma-Aldrich | |
| Methanol | Anhydrous | Fisher Scientific | Used in excess as both reactant and solvent. |
| Sulfuric Acid | Concentrated (98%) | J.T. Baker | Catalyst. Handle with extreme care. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate Solution | In-house preparation | For neutralization. | |
| Saturated Sodium Chloride Solution (Brine) | In-house preparation | For washing. | |
| Anhydrous Sodium Sulfate | For drying the organic layer. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
-
pH paper
Experimental Workflow
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-toluic acid (13.6 g, 0.1 mol).
-
To the flask, add methanol (40 mL, approx. 1 mol). Methanol acts as both a reactant and the solvent.
-
Carefully and slowly, add concentrated sulfuric acid (1 mL) to the stirring mixture. The addition is exothermic.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Reflux:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Continue refluxing with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).[7]
-
Combine the organic layers in the separatory funnel.
-
-
Neutralization and Washing:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted o-toluic acid and the sulfuric acid catalyst.[5][8] Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.
-
Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Wash the organic layer with a saturated sodium chloride solution (brine) (1 x 50 mL) to remove any remaining water.[5]
-
-
Drying and Solvent Removal:
-
Purification (Optional but Recommended):
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| o-Toluic Acid | 13.6 g (0.1 mol) |
| Methanol | 40 mL (~1 mol) |
| Conc. H₂SO₄ | 1 mL |
| Reaction Conditions | |
| Temperature | Reflux (~65 °C) |
| Time | 2-4 hours |
| Product (Theoretical) | |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Theoretical Yield | 15.02 g |
| Physical Properties of this compound | |
| Appearance | Colorless to slightly yellow liquid[1][2] |
| Boiling Point | 207-208 °C[1][2] |
| Density | ~1.073 g/mL at 25 °C[1][2] |
| Flash Point | 82 °C[1] |
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.[11][12]
Chemical Hazards:
-
o-Toluic Acid: May cause skin, eye, and respiratory irritation.[11][13] Avoid generating dust.
-
Methanol: Toxic by inhalation, ingestion, and skin absorption. It is also flammable.
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care, preferably in a fume hood.
-
Diethyl Ether: Extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.
Handling and Disposal:
-
Perform the reaction in a well-ventilated fume hood.[11]
-
Dispose of all chemical waste according to institutional and local regulations. The aqueous washes should be neutralized before disposal.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | - Extend the reflux time.- Ensure the catalyst was added correctly.- Use anhydrous methanol, as water can shift the equilibrium to the left. |
| Loss of product during work-up | - Be careful during extractions to avoid losing the organic layer.- Ensure complete neutralization of the acid before solvent removal to prevent hydrolysis. | |
| Product is Contaminated with Starting Material | Incomplete reaction | - Extend the reflux time.- Purify the product by distillation. |
| Inefficient neutralization | - Ensure thorough washing with sodium bicarbonate solution. Test the pH of the final aqueous wash. | |
| Product is Wet (Cloudy Appearance) | Incomplete drying | - Add more anhydrous sodium sulfate and allow for a longer drying time.- Ensure the use of brine wash to remove the bulk of the water before drying. |
Conclusion
The acid-catalyzed esterification of o-toluic acid with methanol is an effective and well-established method for the synthesis of this compound. By carefully controlling the reaction conditions and following a meticulous work-up procedure, high yields of the desired product can be obtained. The protocol described in this application note provides a reliable and reproducible method for researchers and professionals in the fields of chemical synthesis and drug development.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - o-Toluic acid, 98+%. Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (2025, May 29). What are the purification methods for M - Toluic Acid? Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet o-Toluic Acid. Retrieved from [Link]
-
Multichem. (n.d.). o-Toluic acid. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of methyl benzoate intensified by p-toluenesulfonic acid-based deep eutectic solvents. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). O-TOLUIC ACID. Retrieved from [Link]
-
Study.com. (n.d.). Give a detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]
- U.S. Patent No. US3607920A. (1971). Process for the preparation of high purity isomers of toluic acid. Google Patents.
- U.S. Patent No. US4010195A. (1977). Process for producing methyl p-toluate. Google Patents.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Synthesis of 2-(Azidomethyl)benzoic Acid from Methyl o-Toluate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-(azidomethyl)benzoic acid, a valuable building block in organic and medicinal chemistry. The protocol starts with the readily available commercial reagent, methyl o-toluate, and proceeds through a three-step sequence involving benzylic bromination, nucleophilic substitution with sodium azide, and subsequent ester hydrolysis. This application note emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of intermediates and the final product.
Introduction and Significance
2-(Azidomethyl)benzoic acid is a versatile bifunctional molecule incorporating both a carboxylic acid and an azide moiety. The azide group serves as a precursor to amines via reduction or can participate in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, for the construction of triazoles. The carboxylic acid functionality allows for amide bond formation and other derivatizations. This unique combination of reactive handles makes 2-(azidomethyl)benzoic acid a significant component in the synthesis of complex organic molecules, including pharmaceuticals and materials. For instance, it has been utilized as a precursor for the (2-azidomethyl)benzoyl (AZMB) protective group for hydroxyl and amino functions in nucleosides.[1][2][3]
Synthetic Strategy Overview
The preparation of 2-(azidomethyl)benzoic acid from this compound is a logical and efficient three-step process. Each step is a well-established transformation in organic synthesis, ensuring a reliable and reproducible protocol.
-
Benzylic Bromination: The synthesis commences with the free-radical bromination of the benzylic methyl group of this compound to yield methyl 2-(bromomethyl)benzoate. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[4][5]
-
Azide Formation: The resulting benzylic bromide is a reactive electrophile that readily undergoes nucleophilic substitution with sodium azide. This SN2 reaction displaces the bromide ion to form methyl 2-(azidomethyl)benzoate.[6][7][8]
-
Ester Hydrolysis: The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be accomplished under either acidic or basic conditions.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate
This step involves the selective bromination of the methyl group at the ortho position of the ester. The use of N-bromosuccinimide (NBS) is advantageous as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition.[9]
Reaction Scheme: this compound → Methyl 2-(bromomethyl)benzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 150.17 | 10 | 1.50 g |
| N-Bromosuccinimide (NBS) | 177.98 | 11 | 1.98 g |
| Benzoyl Peroxide (BPO) | 242.23 | 0.2 | 48 mg |
| Carbon Tetrachloride (CCl4) | - | - | 80 mL |
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.50 g, 10 mmol).[4]
-
Dissolve the starting material in 80 mL of carbon tetrachloride.[4]
-
Add N-bromosuccinimide (1.98 g, 11 mmol) and benzoyl peroxide (48 mg, 0.2 mmol) to the flask.[4]
-
Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 1.5 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the insoluble succinimide byproduct.
-
Remove the solvent (carbon tetrachloride) under reduced pressure using a rotary evaporator. The resulting product, methyl 2-(bromomethyl)benzoate, is often obtained in quantitative yield and can be used in the next step without further purification.[4] If necessary, purification can be achieved by flash chromatography.[5]
Causality and Insights:
-
Solvent Choice: Carbon tetrachloride is a traditional solvent for radical reactions. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile can be considered.
-
Initiator: BPO is a common radical initiator that decomposes upon heating to generate phenyl radicals, which then initiate the bromination chain reaction.
-
Stoichiometry: A slight excess of NBS is used to ensure complete consumption of the starting material.
Step 2: Synthesis of Methyl 2-(azidomethyl)benzoate
This step is a nucleophilic substitution where the azide ion displaces the bromide from the benzylic position. This is a classic SN2 reaction.[7]
Reaction Scheme: Methyl 2-(bromomethyl)benzoate → Methyl 2-(azidomethyl)benzoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-(bromomethyl)benzoate | 229.07 | 10 | 2.29 g |
| Sodium Azide (NaN3) | 65.01 | 15 | 0.98 g |
| Dimethylformamide (DMF) | - | - | 40 mL |
Protocol:
-
In a 100 mL round-bottom flask, dissolve methyl 2-(bromomethyl)benzoate (2.29 g, 10 mmol) in 40 mL of dimethylformamide (DMF).
-
Add sodium azide (0.98 g, 15 mmol) to the solution.[8]
-
Stir the reaction mixture at room temperature overnight.[8] The reaction can be gently heated (e.g., to 50-60°C) to increase the rate if necessary.[10]
-
Upon completion, pour the reaction mixture into 75 mL of water.[8] Caution: This may be exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[7][8]
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[7][8]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(azidomethyl)benzoate as an oil.[7][8]
Causality and Insights:
-
Solvent Choice: DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation (Na+) but not the anion (N3-), leaving the nucleophile highly reactive.
-
Workup: The aqueous workup is crucial to remove the unreacted sodium azide and the DMF solvent.
Step 3: Synthesis of 2-(Azidomethyl)benzoic Acid
The final step is the hydrolysis of the methyl ester to the carboxylic acid. Basic hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion.[11]
Reaction Scheme: Methyl 2-(azidomethyl)benzoate → 2-(Azidomethyl)benzoic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-(azidomethyl)benzoate | 191.19 | 10 | 1.91 g |
| Sodium Hydroxide (NaOH) | 40.00 | 20 | 0.80 g |
| Water | - | - | 20 mL |
| Methanol | - | - | 20 mL |
| Hydrochloric Acid (HCl), 1M | - | - | As needed |
Protocol:
-
Dissolve methyl 2-(azidomethyl)benzoate (1.91 g, 10 mmol) in a mixture of methanol (20 mL) and water (20 mL) in a round-bottom flask.
-
Add sodium hydroxide (0.80 g, 20 mmol) to the solution.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Acidify the solution to a pH of approximately 2 by the dropwise addition of 1M hydrochloric acid. A precipitate of 2-(azidomethyl)benzoic acid should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Causality and Insights:
-
Hydrolysis Conditions: Basic hydrolysis is generally more efficient for ester cleavage than acidic hydrolysis because the final deprotonation of the carboxylic acid to the carboxylate salt makes the reaction irreversible.[11][12]
-
Acidification: The final product is isolated by protonating the carboxylate salt with a strong acid, which causes the neutral carboxylic acid to precipitate from the aqueous solution.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from this compound to 2-(azidomethyl)benzoic acid.
Safety and Handling Precautions
-
Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin.[13][14] It can also form explosive heavy metal azides.[15] Therefore, it should be handled with extreme care in a well-ventilated fume hood, and non-metal spatulas should be used.[13][14] Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.[15][16]
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents: Carbon tetrachloride is a known carcinogen and is harmful to the environment. Handle with appropriate engineering controls and consider safer alternatives. DMF is a skin and respiratory irritant. All organic solvents should be handled in a well-ventilated area.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when performing these reactions. Ensure that a safety shower and eyewash station are readily accessible.[14][16]
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. For example, in the ¹H NMR of methyl 2-(bromomethyl)benzoate, a characteristic singlet for the -CH₂Br protons would be expected around 4.5-5.0 ppm. For methyl 2-(azidomethyl)benzoate, this singlet would shift to around 4.3-4.8 ppm.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. A strong absorption around 2100 cm⁻¹ is characteristic of the azide group. The presence of a broad O-H stretch and a C=O stretch will confirm the formation of the carboxylic acid in the final product.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized compounds.
Conclusion
The protocol described herein provides a reliable and detailed method for the preparation of 2-(azidomethyl)benzoic acid from this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently synthesize this valuable chemical intermediate for a wide range of applications in chemical synthesis and drug discovery.
References
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- ChemicalBook. (n.d.). Methyl 2-bromomethylbenzoate.
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- The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
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- BenchChem. (2025).
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- Google Patents. (n.d.).
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- ResearchGate. (2025, August 6). 2-(Azidomethyl)benzoyl as a new protecting group in nucleosides.
- Quora. (2017, February 8).
- Chegg. (2020, March 3). Write the mechanism for a substituted aromatic molecule (4-methylbenzoic acid, also known as p-toluic acid) with NBS. A free radical allylic (benzylic)
- Taylor & Francis Online. (2006, August 16). NOVEL PREPARATION OF (2-AZIDOMETHYL)
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Introduction: The Unique Reactivity of Methyl o-toluate
An In-Depth Guide to the Synthetic Transformations of Methyl o-toluate's Ester Moiety
This compound, also known as methyl 2-methylbenzoate, is an aromatic ester characterized by a methyl ester group positioned ortho to a methyl group on the benzene ring.[1][2][3] This substitution pattern is not merely a structural footnote; the proximity of the o-methyl group to the ester functionality introduces significant steric hindrance. This steric crowding influences the reactivity of the carbonyl carbon, potentially slowing reaction rates compared to its meta- and para-isomers and, in some cases, influencing the mechanistic pathway.[4][5] This guide provides a detailed exploration of the principal reactions involving the ester group of this compound, offering both mechanistic insights and practical laboratory protocols for researchers in synthetic and medicinal chemistry.
Physical and Chemical Properties
This compound is a colorless liquid with a distinct floral or fruity odor.[1][6] It is sparingly soluble in water but readily soluble in common organic solvents like ethanol and ether.[6]
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [3] |
| Boiling Point | 207-208 °C[1] |
| Density | 1.073 g/mL at 25 °C[1] |
| Flash Point | 82 °C[1] |
| CAS Number | 89-71-4[2][7] |
Saponification: Base-Mediated Ester Hydrolysis
Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt and an alcohol.[8] For this compound, this reaction produces sodium o-toluate and methanol. The reaction is effectively irreversible because the final step is an acid-base reaction where the departing methoxide ion deprotonates the newly formed o-toluic acid.[8]
Mechanistic Considerations
The hydrolysis of esters typically proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism.[5] The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as the leaving group.
However, for sterically hindered esters like this compound, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the hydroxide ion performs an SN2 attack on the methyl group, has been considered.[5] While the BAc2 mechanism is dominant for most esters, significant steric hindrance around the carbonyl can suppress it, making the BAl2 pathway more competitive.[5] High-temperature conditions can also be employed to achieve quantitative saponification even with sterically hindered substrates.[9]
Caption: General mechanism for base-catalyzed ester hydrolysis (Saponification).
Protocol: Saponification of this compound
This protocol describes the hydrolysis of this compound to o-toluic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 33.3 mmol) in methanol (50 mL).
-
Separately, prepare a 30% aqueous solution of NaOH by dissolving NaOH (e.g., 15 g) in water (35 mL). Cautiously add this solution to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux with stirring for 4 hours.[8]
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL) to remove any unreacted starting material. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated HCl. A white precipitate (o-toluic acid) should form.
-
Extract the acidified aqueous phase with ethyl acetate (3 x 80 mL).[8]
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude o-toluic acid, which can be further purified by recrystallization.
Transesterification: Exchanging the Ester Group
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This equilibrium-driven reaction can be catalyzed by either acids or bases. To drive the reaction to completion, a large excess of the reactant alcohol is typically used as the solvent.[10]
Catalysis and Mechanism
-
Acid-Catalyzed: A strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol.
-
Base-Catalyzed: A strong base (alkoxide) deprotonates the alcohol, increasing its nucleophilicity for attack on the ester carbonyl.[10]
-
Mild Catalysis: For substrates with sensitive functional groups, milder catalysts like dipotassium hydrogen phosphate (K₂HPO₄) can be effective.[11]
Caption: General workflow for a transesterification reaction.
Protocol: K₂HPO₄-Catalyzed Transesterification
This protocol provides a mild method to transesterify this compound to benzyl o-toluate.
Materials:
-
This compound
-
Benzyl alcohol
-
Dipotassium hydrogen phosphate (K₂HPO₄), anhydrous
-
Toluene
-
Standard laboratory glassware for reflux
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of toluene and benzyl alcohol (e.g., 10 eq of benzyl alcohol), add anhydrous K₂HPO₄ (0.2 eq).[11]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure benzyl o-toluate.
Reduction to (2-Methylphenyl)methanol
The ester group of this compound can be reduced to a primary alcohol. Due to the lower reactivity of esters compared to aldehydes or ketones, a strong reducing agent is required.
Reagent Selection and Mechanism
Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for reducing esters to primary alcohols.[12][13][14] Sodium borohydride (NaBH₄) is generally not reactive enough for this transformation.[15] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion adds to the carbonyl carbon. This is followed by the elimination of a methoxide-aluminum salt to form an intermediate aldehyde, which is immediately reduced further by another equivalent of LAH to the primary alcohol.[16]
Caption: Reaction pathway for the reduction of this compound with LiAlH₄.
Protocol: LAH Reduction of this compound
SAFETY NOTE: LiAlH₄ is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[12][17]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
15% aqueous sodium hydroxide (NaOH)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer
Procedure:
-
Set up a dry three-neck flask equipped with a stir bar, reflux condenser with a nitrogen inlet, and a dropping funnel.
-
In the flask, suspend LiAlH₄ (e.g., 1.2 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the flask back to 0 °C. Quench the reaction with extreme caution using the Fieser work-up method:[12] a. Slowly and dropwise, add n mL of water (where n = grams of LAH used). b. Slowly and dropwise, add n mL of 15% aqueous NaOH. c. Slowly and dropwise, add 3n mL of water.
-
Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over MgSO₄, filter, and concentrate under reduced pressure to yield (2-methylphenyl)methanol.
Grignard Reaction: Synthesis of Tertiary Alcohols
Grignard reagents (R-MgX) are potent carbon nucleophiles that react with esters to produce tertiary alcohols.[18][19] The reaction involves two successive nucleophilic additions.
Mechanism of Double Addition
The Grignard reagent first adds to the ester's carbonyl carbon to form a tetrahedral intermediate.[18][20] This intermediate is unstable and collapses, eliminating the methoxide group to form a ketone intermediate.[20][21] This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent, leading to a tertiary alkoxide.[18] An acidic workup then protonates the alkoxide to yield the final tertiary alcohol product.[18] Consequently, two equivalents of the Grignard reagent are consumed, and the resulting alcohol incorporates two identical R-groups from the Grignard reagent.[20]
NOTE: It is not possible to stop the reaction at the ketone stage by using only one equivalent of the Grignard reagent; this will typically result in a mixture of unreacted ester and the tertiary alcohol product.[20]
Protocol: Reaction with Phenylmagnesium Bromide
This protocol describes the synthesis of (2-methylphenyl)diphenylmethanol.
SAFETY NOTE: Grignard reagents are highly sensitive to water and protic solvents. All glassware must be flame- or oven-dried, and anhydrous solvents must be used.[18]
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for Grignard reactions
Procedure:
-
Prepare the Grignard Reagent: a. Place magnesium turnings (2.2 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere. b. Add a solution of bromobenzene (2.1 eq) in anhydrous THF via a dropping funnel. Add a small crystal of iodine to help initiate the reaction. c. Once the reaction begins (indicated by bubbling and heat), continue the dropwise addition to maintain a gentle reflux. After addition, stir for another 30-60 minutes until most of the magnesium is consumed.
-
Reaction with Ester: a. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. b. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution. The addition should be slow to control the exothermic reaction.[18] c. After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Work-up: a. Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. b. Extract the product with diethyl ether or ethyl acetate (3 x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. d. Concentrate the solvent under reduced pressure. Purify the crude tertiary alcohol by recrystallization or column chromatography.
References
-
University of Toronto Scarborough. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Campbell, A., & Kenyon, J. (1947). The Action of Grignard Reagents on Esters, etc.. Journal of the Chemical Society (Resumed). [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Journal of Organic Chemistry. (2006). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. ACS Publications. [Link]
-
Myers, A. G. Research Group. (n.d.). Chem 115 - Reagents. Harvard University. [Link]
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Haz-Map. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. [Link]
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Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. [Link]
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University of York. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
-
Aecochem. (2025). What are the chemical reactivity differences between M-Toluic Acid and its isomers?. Retrieved from [Link]
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Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]
-
Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Grignard + iodoform reaction sequence leading to methylbenzoate instead of phenylacetate. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. [Link]
-
Organic Chemistry Portal. (2010). Mild and Catalytic Transesterification Reaction Using K2HPO4 for the Synthesis of Methyl Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
-
Tech Science Press. (n.d.). Methyl Ester Type Produced by Catalytic Transesterification: From Various Oil Feedstock to Biodiesel Products. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). SO3H and NH2+ Functional Carbon-based Solid Acid Catalyzed Transesterification and Biodiesel Production. RSC Advances. [Link]
-
The Organic Chemistry Tutor. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy!. YouTube. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
-
ResearchGate. (2022). Methyl Ester Type Produced by Catalytic Transesterification: From Various Oil Feedstock to Biodiesel Products. [Link]
- Google Patents. (n.d.). Process for producing methyl p-toluate.
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Retrieved from [Link]
-
Green Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). o-Toluic acid. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Scribd. (n.d.). Saponification of Methyl Salicylate. Retrieved from [Link]
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electrophilic aromatic substitution on Methyl o-toluate.
Application Note & Protocol
Topic: Electrophilic Aromatic Substitution on Methyl o-toluate: A Guide to Regioselectivity and Synthetic Protocols
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing electrophilic aromatic substitution (EAS) reactions on this compound. We delve into the underlying principles governing the regiochemical outcomes of these reactions, which are dictated by the competing electronic effects of the ortho-positioned methyl and methyl ester substituents. This guide offers a blend of mechanistic theory and practical, field-proven laboratory protocols for key EAS reactions, including nitration and halogenation, while also addressing the limitations concerning Friedel-Crafts reactions.
Introduction: The Challenge of Competing Directing Effects
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] The regioselectivity of these reactions on substituted benzenes is governed by the electronic nature of the substituents already present on the ring.[2] this compound presents a particularly instructive case study due to its disubstituted nature, featuring both an activating, electron-donating group (EDG) and a deactivating, electron-withdrawing group (EWG).[3]
The central challenge and the focus of this guide is to predict and control where an incoming electrophile will substitute on the aromatic ring. This requires a nuanced understanding of the interplay between the activating, ortho, para-directing methyl group and the deactivating, meta-directing methyl ester group.
Analysis of the Substrate: this compound
To predict the outcome of an EAS reaction, we must first analyze the electronic contributions of each substituent on this compound.
-
The Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group .[4] It donates electron density to the aromatic ring primarily through an inductive effect (+I), making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5] This electron donation stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the positive charge is located on the carbons ortho or para to the methyl group. Consequently, the methyl group is an ortho, para-director .[6]
-
The Methyl Ester Group (-COOCH₃): The ester group is a deactivating group .[7] It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) due to the electronegative oxygen atoms and, more significantly, a negative resonance or mesomeric effect (-M).[8] This withdrawal of electron density makes the ring less nucleophilic and less reactive towards electrophiles.[9] The deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. The ester group is thus a meta-director .[5][9]
Predicting Regioselectivity through Convergent Effects
In this compound, the directing effects of the two groups are not in opposition but rather converge, leading to a highly predictable regiochemical outcome. Let's analyze the positions on the ring (C1 is bonded to the ester, C2 to the methyl group):
-
Position 3: ortho to the activating -CH₃ group and meta to the deactivating -COOCH₃ group. Both groups favor substitution here.
-
Position 4: meta to the activating -CH₃ group and para to the deactivating -COOCH₃ group. This position is strongly deactivated.
-
Position 5: para to the activating -CH₃ group and meta to the deactivating -COOCH₃ group. Both groups favor substitution here.
-
Position 6: ortho to both the activating -CH₃ group and the deactivating -COOCH₃ group. This position is strongly deactivated and severely sterically hindered.
Based on this analysis, electrophilic attack is overwhelmingly directed to positions 3 and 5 . Between these two, substitution at position 5 is generally favored as the major product. This is due to steric hindrance; position 3 is flanked by two substituents, which can impede the approach of the electrophile and the formation of the bulky arenium ion intermediate.[8][10]
Caption: Summary of substituent effects on this compound.
Experimental Protocols
Safety Precaution: All protocols described herein must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Protocol 1: Nitration of this compound
Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring. The electrophile is the highly reactive nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids.[11] Due to the deactivating effect of the ester group, controlled conditions are necessary. The primary product expected is methyl 2-methyl-5-nitrobenzoate.[12]
Rationale for Experimental Choices:
-
Mixed Acid (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the formation of the nitronium ion electrophile.[13]
-
Low Temperature (0-10 °C): The reaction is exothermic. Maintaining a low temperature is crucial to prevent the formation of dinitrated byproducts and to ensure regioselectivity.[11][14]
Caption: Mechanism of nitration of this compound.
Step-by-Step Protocol:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 33.3 mmol). Place the flask in an ice-salt bath to cool to 0 °C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (15 mL) to the flask while maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.2 mL, ~75 mmol) to concentrated sulfuric acid (3.2 mL) in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of this compound over 30-45 minutes. It is critical to ensure the internal temperature does not rise above 10 °C.
-
Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 1 hour.
-
Quenching: Carefully pour the reaction mixture over crushed ice (~100 g) in a large beaker with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure methyl 2-methyl-5-nitrobenzoate as a solid.[12][14]
-
Analysis: Confirm the product's identity and purity using techniques like melting point determination, NMR spectroscopy, and mass spectrometry.
| Parameter | Typical Value | Source |
| Product | Methyl 2-methyl-5-nitrobenzoate | [12] |
| Appearance | Yellow solid | [12] |
| Yield | ~94% (based on similar reactions) | [12] |
| Melting Point | 78 °C (for similar nitrobenzoates) | [14] |
Protocol 2: Bromination of this compound
Halogenation introduces a halogen atom (e.g., Br) onto the ring. The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the Br-Br bond and generate a potent electrophile. As with nitration, substitution is expected primarily at position 5. However, it is important to note that the halogenation of this compound can sometimes lead to mixtures of isomers that are difficult to separate.[15]
Step-by-Step Protocol:
-
Setup: In a dry, three-necked flask equipped with a magnetic stir bar, a reflux condenser (with a gas trap for HBr), and a dropping funnel, add this compound (e.g., 5.0 g, 33.3 mmol) and a solvent like dichloromethane or carbon tetrachloride (50 mL).
-
Catalyst: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) or iron filings (~0.2 g).
-
Bromine Addition: Dissolve liquid bromine (1.7 mL, 33.3 mmol) in a small amount of the same solvent and place it in the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature with stirring.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2-4 hours or until the red-brown color of bromine has faded.
-
Quenching: Slowly pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any remaining bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product may be a mixture. Purification via column chromatography or recrystallization may be necessary to isolate the desired methyl 5-bromo-2-methylbenzoate isomer.
Limitations: Friedel-Crafts Alkylation and Acylation
The Friedel-Crafts reactions are powerful methods for forming C-C bonds with aromatic rings.[16] However, they are generally unsuccessful on rings bearing moderate to strong deactivating groups, such as the ester group in this compound.[9][17]
Causality Behind Failure:
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃), which is essential for generating the electrophile, will preferentially coordinate with the non-bonding electrons on the oxygen atoms of the ester group.[18]
-
Enhanced Deactivation: This coordination places a formal positive charge on the ester group, drastically increasing its electron-withdrawing nature and further deactivating the aromatic ring towards electrophilic attack.
Therefore, attempting a Friedel-Crafts reaction on this compound is not recommended and is unlikely to yield the desired product. Alternative synthetic routes that introduce the acyl or alkyl group prior to ester formation should be considered.
Caption: General experimental workflow for EAS reactions.
Conclusion
The electrophilic aromatic substitution of this compound is a predictable process governed by the convergent directing effects of the activating methyl group and the deactivating ester group. Electrophilic attack occurs preferentially at the C5 position (para to the methyl group and meta to the ester), with a minor product potentially forming at the more sterically hindered C3 position. Standard protocols for nitration and halogenation can be successfully applied with careful control of reaction conditions. However, the deactivating nature of the ester group precludes the use of Friedel-Crafts reactions. This guide provides the foundational knowledge and practical protocols for researchers to effectively functionalize this versatile aromatic substrate.
References
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- Mei, W., Yao, S., Yu, M., & Yao, R. (2018). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Reaction Kinetics, Mechanisms and Catalysis, 125(1), 237-247.
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
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-
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-
Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid [Scientific Diagram]. Retrieved from [Link]
-
G. J. P. B. da Silva, et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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-
Pearson, D. E., Stamper, W. E., & Suthers, B. R. (1963). The Swamping Catalyst Effect. V. The Halogenation of Aromatic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
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-
Semantic Scholar. (n.d.). Synthesis method of 2-methyl-4-nitrobenzoic acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]
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-
University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
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Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
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StudySmarter. (2023, October 20). Regioselectivity of Electrophilic Aromatic Substitution. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]
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Semantic Scholar. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Retrieved from [Link]
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YouTube. (2016, January 30). Aromatic 3a. Nitration of methylbenzoate [Video]. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
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University of Missouri–Kansas City. (2007). Nitration of Methyl Benzoate. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Hydrolysis of Methyl o-toluate to o-toluic Acid
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the hydrolysis of methyl o-toluate to o-toluic acid. This application note delves into the underlying chemical principles, offers a robust experimental protocol, and addresses common challenges to ensure a successful and reproducible synthesis.
Introduction: Significance of o-Toluic Acid
o-Toluic acid, also known as 2-methylbenzoic acid, is a vital carboxylic acid intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Its structural motif is a key component in numerous biologically active molecules. The hydrolysis of its methyl ester, this compound, represents a fundamental and cost-effective route for its preparation. A thorough understanding of this reaction is paramount for process optimization and achieving high-purity o-toluic acid, which is critical for downstream applications.
Chemical Principles and Reaction Mechanism
The conversion of this compound to o-toluic acid is an ester hydrolysis reaction. This transformation can be achieved under either acidic or basic conditions, with each approach having distinct mechanistic features and practical considerations.[2]
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, commonly referred to as saponification, is often the preferred method for preparative synthesis due to its irreversible nature.[3] The reaction is typically carried out using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The mechanism proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.[3]
-
Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and readily deprotonates the newly formed o-toluic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products, forming the sodium salt of o-toluic acid (sodium o-toluate) and methanol.[4]
-
Acidification: A final acidification step with a strong acid, such as hydrochloric acid (HCl), is required to protonate the carboxylate salt and yield the final o-toluic acid product.[3][4]
Caption: Base-Catalyzed Hydrolysis of this compound.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[2][5] The reaction is an equilibrium process, and to drive it towards the products, a large excess of water is typically used.[2][5]
The mechanism involves the following steps:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic.[6]
-
Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating a molecule of methanol.
-
Deprotonation: The protonated carbonyl group of the o-toluic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final product.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details a reliable method for the saponification of this compound.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Sodium hydroxide (NaOH) | Reflux condenser |
| Methanol (MeOH) | Magnetic stirrer and stir bar |
| Deionized water (H₂O) | Heating mantle |
| Concentrated hydrochloric acid (HCl) | Beaker |
| Diethyl ether (Et₂O) | Separatory funnel |
| Anhydrous sodium sulfate (Na₂SO₄) | Büchner funnel and filter flask |
| pH paper or pH meter | |
| Rotary evaporator |
Reaction Setup and Procedure
Caption: Experimental Workflow for Hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (1.5 - 2.0 eq) in deionized water. Add the NaOH solution to the stirred solution of this compound.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup - Methanol Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Workup - Extraction: Dilute the remaining aqueous solution with deionized water. Transfer the solution to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and non-polar impurities. Discard the organic layer.
-
Workup - Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of o-toluic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified o-toluic acid in a desiccator or a vacuum oven at a low temperature.
Purification of o-Toluic Acid
For applications requiring high purity, the crude o-toluic acid can be further purified by recrystallization.[7][8] Suitable solvents for recrystallization include water or a mixture of ethanol and water.[7]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure sufficient base is used. |
| Loss of product during workup. | Be careful during extractions and transfers. Ensure complete precipitation before filtration. | |
| Reversible reaction (in acid catalysis). | Use a large excess of water to drive the equilibrium forward.[9] | |
| Incomplete Reaction | Insufficient base or acid catalyst. | Use a stoichiometric excess of the catalyst. |
| Steric hindrance of the o-methyl group. | Increase reaction time and/or temperature. | |
| Low solubility of the ester. | Use a co-solvent like THF or methanol to improve solubility.[10] | |
| Product Contamination | Unreacted starting material. | Ensure the reaction goes to completion. Perform an initial extraction with an organic solvent before acidification. |
| Side products. | Optimize reaction conditions (temperature, time) to minimize side reactions. |
Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11]
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns.[12] Handle with care. In case of contact, immediately flush the affected area with copious amounts of water.[13] When preparing solutions, always add NaOH to water, never the other way around, to avoid violent exothermic reactions.[12][13]
-
Hydrochloric Acid (HCl): Corrosive and can cause severe burns and respiratory irritation.[11] Handle with care in a fume hood.
-
Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether (Et₂O): Extremely flammable. Work away from any potential ignition sources.
Store all chemicals in appropriately labeled containers and in designated storage areas.[14] Dispose of chemical waste according to institutional and local regulations.
Summary of Key Data
| Parameter | Value | Reference |
| This compound Molecular Weight | 150.17 g/mol | [15][16] |
| This compound Density | 1.073 g/mL at 25 °C | [17][18] |
| This compound Boiling Point | 207-208 °C | [17][18] |
| o-Toluic Acid Molecular Weight | 136.15 g/mol | [1] |
| o-Toluic Acid Melting Point | 103-105 °C | [1][19] |
| o-Toluic Acid Boiling Point | 258-259 °C | [19] |
| Typical Reaction Time | 2-4 hours | - |
| Expected Yield | >90% | - |
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J&K Scientific LLC. (n.d.). Ester Hydrolysis. Retrieved from [Link]
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Slideshare. (2013). acid base catalysed Ester hydrolysis. Retrieved from [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
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Organic Syntheses. (n.d.). o-TOLUIC ACID. Retrieved from [Link]
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Organic Syntheses. (n.d.). o-TOLUIC ACID. Retrieved from [Link]
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Chemistry Stack Exchange. (2012). Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. Retrieved from [Link]
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Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Reddit. (n.d.). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
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YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
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OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
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Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Retrieved from [Link]
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Evergreensino Chemical Co., Ltd. (n.d.). What are the purification methods for M - Toluic Acid? Retrieved from [Link]
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Pearson. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester.... Retrieved from [Link]
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Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid? Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl p-toluate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]
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Application of Methyl o-Toluate in Fragrance Formulations: A Technical Guide
Introduction
Methyl o-toluate (CAS 89-71-4), also known as methyl 2-methylbenzoate, is an aromatic ester that has carved a significant niche in the palette of modern perfumery.[1] While structurally related to other methyl benzoates, its unique ortho-methyl configuration imparts a distinct and versatile olfactory profile. This technical guide provides an in-depth exploration of this compound's properties and its application in fragrance formulations. It is designed for researchers, perfumers, and formulation scientists, offering both foundational knowledge and practical, field-proven protocols to harness its full creative potential. We will delve into its scent characteristics, functional roles, synergistic interactions, and the rigorous methodologies required for its successful incorporation and quality control.
Section 1: Physicochemical and Olfactory Properties
A thorough understanding of a fragrance material's fundamental properties is paramount to its effective application. These characteristics dictate its behavior both in concentrate and in final product bases.
Physicochemical Data
This compound is a colorless liquid under standard conditions, possessing properties that influence its volatility, solubility, and stability within a formulation.[2][3][4] Key data are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 89-71-4 | [3][5] |
| Molecular Formula | C₉H₁₀O₂ | [2][3][5] |
| Molecular Weight | 150.17 g/mol | [3][6] |
| Appearance | Clear, colorless liquid | [1][3][4] |
| Boiling Point | 207-208 °C | [3][4] |
| Flash Point | 82 °C | [2][3] |
| Density | 1.073 g/mL at 25 °C | [3][4] |
| Vapor Pressure | 0.164 mm Hg | [7] |
| Solubility | Not miscible in water; soluble in ethanol | [3][4][8][9] |
| LogP | 3 | [3] |
Olfactory Profile: Deconstructing the Scent
The odor of this compound is complex and multifaceted. It is primarily described as having a sweet, floral, and fruity character .[10][11] More nuanced descriptions often include notes of ylang-ylang, orange flower, and grape.[3][12] This profile makes it a valuable component for building and enhancing specific floral and fruity accords.
Unlike its isomer, methyl p-toluate (methyl 4-methylbenzoate), which has a scent profile likened to ylang-ylang with anisic-floral notes, this compound presents a different, arguably more direct, fruity-floral character.[13] Its aromatic quality is less harsh than methyl benzoate, which can have sharp, phenolic, and medicinal undertones.[14][15] The ortho-position of the methyl group sterically influences the ester moiety, subtly altering its interaction with olfactory receptors and resulting in its unique scent.
Section 2: Application in Fragrance Compositions
This compound is rarely the star of a fragrance but rather a crucial supporting actor. Its primary role is that of a modifier and blender , where it can introduce brightness, add complexity, and bridge different notes within a composition.
Functional Roles and Synergistic Effects
-
Enhancer for White Floral Accords: this compound is exceptionally effective in accords of ylang-ylang, tuberose, and jasmine. It can lift the top notes and add a natural-smelling fruity sweetness that complements the heady, narcotic quality of these flowers.[16]
-
Fruity Note Modifier: In fruity compositions, particularly those featuring grape, cherry, or berry notes, it imparts a ripe, juicy quality without being overly sweet or cloying.[10]
-
Blending and Diffusion: Its moderate volatility allows it to act as a bridge between the more fleeting top notes and the heavier heart notes of a fragrance. It helps to create a smoother, more cohesive transition as the fragrance evolves on the skin.
There is a recognized need within the fragrance industry for novel chemicals that provide perfumers with expanded creative possibilities.[17] this compound serves this purpose by offering a unique twist on the classic benzoate theme, allowing for new interpretations of floral and fruity fragrances.
Recommended Usage Levels
The concentration of this compound in a fragrance concentrate can vary significantly depending on the desired effect and the other materials in the formula.
| Application Type | Recommended Concentration in Fragrance Concentrate (%) | Rationale |
| Fine Fragrance (e.g., Eau de Parfum) | 0.1 - 2.0% | Used to add a subtle fruity-floral lift and complexity. Higher levels can be used in specific floral bouquets. |
| Personal Care (Lotions, Soaps) | 0.5 - 5.0% | Higher concentrations may be needed to overcome the base odor and ensure the fragrance blooms effectively. |
| Air Care (Candles, Diffusers) | 1.0 - 10.0% | Its moderate vapor pressure allows for good diffusion in air care applications. |
Note: These are general guidelines. The final concentration must be determined through rigorous stability and performance testing in the specific product base.
Section 3: Experimental Protocols
The following protocols provide a systematic approach to incorporating and evaluating this compound in a fragrance formulation. These methodologies are designed to ensure reproducibility and generate reliable data for performance and stability assessment.
Protocol 3.1: Preparation of a Fragrance Concentrate Stock Solution
Objective: To create a standardized stock solution of this compound for accurate and repeatable dosing in experimental fragrance blends.
Materials:
-
This compound (≥99% purity)
-
Ethanol (perfumer's grade, 95% or absolute)
-
Glass beaker and stirring rod
-
Calibrated digital scale (±0.001 g)
-
Amber glass storage bottle with a PTFE-lined cap
Procedure:
-
Tare the scale: Place the clean, dry glass beaker on the scale and tare it to zero.
-
Weigh this compound: Carefully weigh 10.000 g of this compound into the beaker.
-
Add solvent: Add 90.000 g of perfumer's grade ethanol to the beaker.
-
Dissolve: Gently stir the mixture with the glass rod until the this compound is fully dissolved. The solution should be clear and homogenous.
-
Transfer and Label: Transfer the 10% stock solution to a labeled amber glass bottle. The label should include the material name, concentration, solvent, and preparation date.
-
Storage: Store the stock solution in a cool, dark place, away from heat and light sources.
Causality Note: Creating a 10% stock solution simplifies the process of adding small, precise amounts of the material to fragrance trials. Using ethanol as a solvent is standard practice as it is the primary vehicle in many fine fragrance applications and is an excellent solvent for most fragrance materials.[9] Amber glass and cool, dark storage are essential to prevent potential degradation from light and heat.[18]
Protocol 3.2: Incorporation into an Eau de Toilette Base
Objective: To formulate a simple Eau de Toilette to evaluate the olfactory character of this compound in a finished product.
Workflow Diagram:
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Synthesis of Methyl o-Toluate: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol and in-depth scientific context for the synthesis of methyl o-toluate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a robust framework for the successful execution of this important esterification reaction. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering insights into the causality behind experimental choices to ensure both technical accuracy and practical success.
Introduction: The Significance of this compound and the Fischer-Speier Esterification
This compound (also known as methyl 2-methylbenzoate) is a valuable aromatic ester with the chemical formula C₉H₁₀O₂.[1] It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2][3] Its characteristic mild, floral, and fruity aroma also lends it to applications in the flavor and fragrance industry.[2][4]
The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification of o-toluic acid with methanol.[2][4] This classic organic reaction, first described in 1895, involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[5] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.[5][6]
From a mechanistic standpoint, the acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[6][7] This activation facilitates the nucleophilic attack by the alcohol (methanol in this case). Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example | Notes |
| o-Toluic Acid | ≥98% | Sigma-Aldrich | Starting carboxylic acid. |
| Methanol | Anhydrous, ≥99.8% | Fisher Scientific | Serves as both reactant and solvent. |
| Sulfuric Acid | Concentrated (95-98%) | VWR | Catalyst for the reaction. |
| Diethyl Ether | Anhydrous | EMD Millipore | Extraction solvent. |
| Sodium Bicarbonate | Saturated Aqueous Solution | LabChem | For neutralization of acid. |
| Sodium Chloride | Saturated Aqueous Solution (Brine) | LabChem | To aid in phase separation. |
| Anhydrous Sodium Sulfate | Granular | Acros Organics | Drying agent. |
| Round-bottom flask | 50 mL or 100 mL | Kimble | Reaction vessel. |
| Reflux condenser | Ace Glass | To prevent loss of volatile reactants. | |
| Heating mantle/Stir plate | Corning | For controlled heating and stirring. | |
| Separatory funnel | 250 mL | Pyrex | For liquid-liquid extraction. |
| Rotary evaporator | Büchi | For solvent removal. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution in methanol is exothermic.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
This protocol outlines the detailed steps for the laboratory-scale synthesis of this compound.
Reaction Setup and Reflux
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.6 g (0.1 mol) of o-toluic acid in 40 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add 2 mL of concentrated sulfuric acid to the solution. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Extraction
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a 250 mL beaker containing 100 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The upper organic layer contains the this compound. Drain the lower aqueous layer and set it aside.
-
Neutralization: Wash the organic layer with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining sulfuric acid and unreacted o-toluic acid. Be cautious as carbon dioxide gas will be evolved. Swirl the funnel gently before shaking, and vent frequently. Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with 50 mL of a saturated aqueous solution of sodium chloride (brine) to help remove any residual water and improve the separation of the layers. Drain the lower aqueous layer.
Drying and Solvent Removal
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate to the solution to absorb any remaining water. Swirl the flask and let it stand for 10-15 minutes. The solution should be clear and not cloudy.
-
Solvent Evaporation: Carefully decant the dried organic solution into a pre-weighed round-bottom flask, leaving the sodium sulfate behind. Remove the diethyl ether using a rotary evaporator.
Purification and Characterization
-
Purification (Optional): The crude this compound can be further purified by vacuum distillation if a higher purity is required.
-
Yield Determination: Weigh the flask containing the final product to determine the mass of the synthesized this compound and calculate the percentage yield.
-
Characterization: The identity and purity of the product can be confirmed using various spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
IR Spectroscopy: Expect a characteristic strong absorption band for the ester carbonyl (C=O) stretch around 1720 cm⁻¹.
-
¹H NMR Spectroscopy: Expect distinct signals for the aromatic protons, the methyl group on the ring, and the methyl ester group.
-
Visualizing the Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Discussion: Key Considerations for a Successful Synthesis
-
Driving the Equilibrium: The Fischer esterification is an equilibrium-limited reaction.[5] To maximize the yield of the ester, an excess of one of the reactants is typically used. In this protocol, methanol is used in excess as it also serves as the solvent.[8]
-
The Role of the Acid Catalyst: The strong acid catalyst is essential for protonating the carboxylic acid and making it more susceptible to nucleophilic attack.[5] While sulfuric acid is commonly used, other acids like p-toluenesulfonic acid can also be employed.
-
Importance of Anhydrous Conditions: Although water is a product of the reaction, it is crucial to start with anhydrous reagents to favor the forward reaction. Any water present at the beginning will shift the equilibrium towards the reactants.
-
Effective Work-up: The work-up procedure is critical for isolating the product and removing impurities. The sodium bicarbonate wash is essential for removing the acid catalyst and any unreacted carboxylic acid. The brine wash helps to remove the bulk of the water from the organic phase before the final drying step.
-
Purification Strategy: For many applications, the product obtained after solvent evaporation is sufficiently pure. However, for applications requiring high purity, such as in pharmaceutical synthesis, vacuum distillation is an effective purification method.
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound via Fischer-Speier esterification. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions outlined, researchers can confidently and successfully synthesize this valuable chemical intermediate. The provided framework emphasizes not just the "how" but also the "why" of each step, empowering scientists to adapt and troubleshoot the procedure as needed for their specific research and development goals.
References
- Vulcanchem. (n.d.). This compound - 89-71-4.
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- JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.
- Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification.
- YouTube. (2020, August 24). ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID.
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- Evergreensino Chemical Co., Ltd. (2025, August 15). What are the chemical reactivity differences between M - Toluic Acid and its isomers?
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Methyl m-toluate.
- Alfa Chemistry. (n.d.). CAS 89-71-4 this compound.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Benzoic acid, 2-methyl-.
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Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of Methyl 2-methylbenzoate via Fischer Esterification
Abstract: This document provides a detailed protocol and theoretical background for the synthesis of Methyl 2-methylbenzoate, a valuable ester in organic synthesis and fragrance applications. The primary method detailed is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between 2-methylbenzoic acid and methanol. This guide is designed for researchers and professionals in chemistry and drug development, offering in-depth explanations of procedural choices, a self-validating experimental workflow, and robust safety guidelines to ensure a successful and safe synthesis.
Introduction and Scientific Principle
Methyl 2-methylbenzoate, also known as methyl o-toluate, is an important ester intermediate. Its synthesis is a fundamental example of the Fischer esterification, a cornerstone reaction in organic chemistry. This process involves the reaction of a carboxylic acid (2-methylbenzoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2]
The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[3] The core principle relies on shifting the chemical equilibrium towards the product side to achieve a high yield. According to Le Chatelier's Principle, this is accomplished by using one of the reactants in a large excess.[4][5] In this protocol, methanol serves as both the reactant and the solvent, ensuring the equilibrium favors the formation of the desired ester and water.
The Reaction Mechanism:
-
Protonation of the Carbonyl: The catalytic cycle begins with the protonation of the carbonyl oxygen of 2-methylbenzoic acid by the strong acid catalyst (H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of water.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, Methyl 2-methylbenzoate.
The use of a strong acid like sulfuric acid is necessary because carboxylic acids themselves are not acidic enough to protonate the carbonyl group to the extent required for the reaction to proceed at a practical rate.[4]
Experimental Workflow Overview
The synthesis can be logically divided into four main stages: Reaction (reflux), Work-up (extraction and neutralization), Purification (distillation), and Characterization (spectroscopy).
Caption: Experimental workflow for the synthesis of Methyl 2-methylbenzoate.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Methylbenzoic Acid | 136.15 | 8.00 g | 0.0588 | Limiting Reagent |
| Methanol (Anhydrous) | 32.04 | 25 mL | 0.618 | Reactant and Solvent |
| Sulfuric Acid (Conc.) | 98.08 | 3.0 mL | ~0.055 | Catalyst |
| Diethyl Ether (Et₂O) | 74.12 | ~70 mL | - | Extraction Solvent |
| Sodium Bicarbonate (5% aq.) | 84.01 | ~50 mL | - | Neutralizing Wash |
| Saturated NaCl (Brine) | 58.44 | ~25 mL | - | Drying Wash |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
Step-by-Step Procedure
PART A: Reaction Setup and Reflux
-
Place 8.00 g of 2-methylbenzoic acid into a 100 mL round-bottom flask.
-
Add 25 mL of anhydrous methanol to the flask and swirl to dissolve the solid.
-
In a fume hood, cool the flask in an ice-water bath. Slowly and carefully add 3.0 mL of concentrated sulfuric acid dropwise while swirling. The addition is exothermic.
-
Add a couple of boiling chips, attach a reflux condenser, and secure the apparatus on a heating mantle.
-
Heat the mixture to a gentle reflux and maintain for 60-90 minutes.[5]
PART B: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 250 mL separatory funnel containing 75 mL of cold water.
-
Rinse the reaction flask with 35 mL of diethyl ether and transfer this rinse to the separatory funnel.[5]
-
Stopper the funnel, invert, and vent immediately to release any pressure. Shake the funnel vigorously for 30-60 seconds, venting frequently.
-
Allow the layers to separate. The lower aqueous layer contains methanol and sulfuric acid. Drain and discard this aqueous layer.
-
Neutralization Wash: Add 25 mL of 5% sodium bicarbonate solution to the separatory funnel. Shake gently at first, venting frequently, as carbon dioxide gas will be produced. Once the initial effervescence subsides, shake vigorously. This step removes the sulfuric acid catalyst and any unreacted 2-methylbenzoic acid.
-
Drain the lower aqueous bicarbonate layer. To ensure complete removal of the carboxylic acid, you can test this aqueous layer by acidifying it with a few drops of concentrated HCl. The appearance of a white precipitate (2-methylbenzoic acid) confirms that unreacted starting material is being successfully removed from the organic layer.[1]
-
Repeat the sodium bicarbonate wash with a fresh 25 mL portion.
-
Brine Wash: Wash the organic layer with 25 mL of saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the ether layer.
-
Drain the lower aqueous brine layer.
PART C: Drying and Solvent Removal
-
Transfer the diethyl ether layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (enough to have some free-flowing powder) to the flask. Swirl gently and let it sit for 10-15 minutes to remove residual water.
-
Carefully decant or filter the dried ether solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to yield the crude ester.
PART D: Purification by Distillation
-
Set up a simple distillation apparatus using the flask containing the crude product.
-
Heat the flask gently. The pure Methyl 2-methylbenzoate will distill at approximately 199-200 °C.
-
Collect the fraction that boils within this range. The expected product is a colorless liquid with a characteristic sweet, fruity odor.
-
Weigh the final product and calculate the percentage yield.
Characterization
The identity and purity of the synthesized Methyl 2-methylbenzoate can be confirmed using spectroscopic methods.
-
¹H NMR (CDCl₃): Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aromatic methyl group protons (~2.6 ppm), and multiplets for the four aromatic protons (~7.2-8.0 ppm).
-
¹³C NMR (CDCl₃): Key signals should appear for the ester carbonyl carbon (~167 ppm), the methyl ester carbon (~52 ppm), the aromatic methyl carbon (~22 ppm), and the aromatic carbons.[6]
Safety and Handling Precautions
This procedure must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Methylbenzoic Acid: Causes skin and serious eye irritation. Avoid breathing dust.[7][8]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is extremely corrosive and reacts violently with water. Handle with extreme care.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled waste containers according to institutional guidelines. Neutralize acidic aqueous waste before disposal.
References
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Organic Syntheses Procedure: Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Available at: [Link]
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PubChem: Methyl Benzoate. National Institutes of Health. Available at: [Link]
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Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH. Available at: [https://www.carlroth.com/medias/SDB-1AHA-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDY4NDZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDMyLzkwNzU5NDM2MzA4Nzgu cGRmfGU4ZGNjYjQ5ZTMxYWZiZWE5YjI3N2Y0ZWY2YjA0YjI5ZTYwY2U3YjI3MDI5YmU4YjM3Y2E4ZjZkODFjZDMzM2Y]([Link] cGRmfGU4ZGNjYjQ5ZTMxYWZiZWE5YjI3N2Y0ZWY2YjA0YjI5ZTYwY2U3YjI3MDI5YmU4YjM3Y2E4ZjZkODFjZDMzM2Y)
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Esterification of benzoic acid to methyl benzoate. University Handout. Available at: [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
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Preparation of Methyl Benzoate. Laboratory Procedure. Available at: [Link]
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Optimized enzymatic synthesis of methyl benzoate in organic medium. PubMed. Available at: [Link]
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Methyl 2-methyl benzoate - Optional[13C NMR]. SpectraBase. Available at: [Link]
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Methyl 2-methyl benzoate - Optional[1H NMR]. SpectraBase. Available at: [Link]
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Aerobic Oxidative Esterification of Benzylic Alcohols. The Royal Society of Chemistry. Available at: [Link]
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Fischer esterification of benzoic acid to methyl benzoate isolation steps. Homework.Study.com. Available at: [Link]
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Fischer Esterification of Methyl Benzoate. Scribd. Available at: [Link]
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Fischer Esterification: Preparation of methyl benzoate. Docsity. Available at: [Link]
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Supporting Information for a chemical reaction. The Royal Society of Chemistry. Available at: [Link]
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Fischer Esterification: Benzoic Acid Lab Manual. Studylib. Available at: [Link]
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Methyl Benzoate: Organic Synthesis Fischer Esterification. YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl o-toluate Synthesis
Welcome to the technical support center for the synthesis of Methyl o-toluate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this procedure.
This compound, also known as methyl 2-methylbenzoate, is a valuable aromatic ester used as an intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.[1][2] The most common and industrially significant method for its synthesis is the Fischer esterification of o-toluic acid with methanol, catalyzed by a strong acid.[1][3][4] While seemingly straightforward, this reversible reaction presents several challenges that can impact the final yield. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Enhancing Your Synthesis Yield
This section addresses specific problems in a question-and-answer format to help you diagnose and solve issues in your experimental workflow.
Issue 1: The reaction resulted in a very low or negligible yield of this compound.
Question: My reaction has run to completion, but I've isolated very little of the desired ester. What are the primary factors that could be causing this low yield?
Answer: A low yield in a Fischer esterification is typically due to the reaction's equilibrium dynamics, suboptimal reaction conditions, or issues with reagent quality. Let's break down the potential causes.
-
Cause A: Unfavorable Equilibrium
-
Expertise & Experience: The Fischer esterification is a reversible reaction where o-toluic acid and methanol react to form this compound and water.[5][6][7] If the water produced is not removed, it can hydrolyze the ester back to the starting materials, establishing an equilibrium that does not favor the product.
-
Solution: To drive the reaction forward, you must shift the equilibrium towards the product side. This can be achieved by:
-
Using an Excess of a Reactant: The most common and cost-effective strategy is to use a large excess of methanol, which acts as both a reactant and the solvent.[5][8] This mass action effect pushes the equilibrium towards the formation of the ester.
-
Removing Water: As water is a product, its removal will continuously shift the equilibrium to the right.[6][8] This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.
-
-
-
Cause B: Ineffective Catalysis
-
Expertise & Experience: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential.[5][6] The catalyst protonates the carbonyl oxygen of the o-toluic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.[5][6] An insufficient amount or inactive catalyst will result in a very slow or stalled reaction.[8]
-
Solution: Ensure that a sufficient catalytic amount of a strong acid is used. Typically, 3-5 mol% relative to the carboxylic acid is effective. Verify the concentration and purity of your acid catalyst.
-
-
Cause C: Suboptimal Reaction Conditions
-
Expertise & Experience: Esterification reactions require sufficient thermal energy and time to reach equilibrium.[8] Industrial processes often run at elevated temperatures (80–120 °C) to increase the reaction rate.[4]
-
Solution: Ensure the reaction is refluxed at an appropriate temperature (the boiling point of methanol, approx. 65 °C, if used in excess as the solvent) for an adequate duration.[9] Monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC) to determine when equilibrium has been reached, which can take several hours.[10][11]
-
-
Cause D: Reagent Purity
-
Expertise & Experience: The presence of water in your starting materials (o-toluic acid or methanol) or glassware will inhibit the forward reaction from the outset.[8]
-
Solution: Use anhydrous methanol and ensure your o-toluic acid is dry. All glassware should be thoroughly dried (flame- or oven-dried) before use to prevent introducing water into the system.[8][12]
-
Issue 2: My final product is contaminated with unreacted o-toluic acid.
Question: After purification, my NMR/IR spectrum shows significant contamination from the starting carboxylic acid. How can I improve the purification process?
Answer: This is a common issue that points to an incomplete reaction or, more frequently, an inefficient workup procedure designed to remove acidic impurities.
-
Expertise & Experience: The workup is critical for separating the neutral ester from the acidic starting material and the acid catalyst. A basic wash is employed to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be easily extracted into the aqueous phase.
-
Trustworthiness & Self-Validation: A scientifically sound protocol includes a validation step to ensure the complete removal of acid.
-
Solution: Refined Workup Protocol
-
After cooling the reaction mixture, transfer it to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) and wash with water to remove the bulk of the excess methanol and sulfuric acid.[7][8]
-
Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][13][14] Add the bicarbonate solution slowly and vent the funnel frequently, as the neutralization reaction will produce carbon dioxide gas.[8]
-
Validation Step: After the bicarbonate wash, separate the aqueous layer and test its pH to ensure it is basic.[14] If it remains acidic, it indicates that not all the acid has been neutralized. In this case, repeat the wash with the NaHCO₃ solution.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield for the Fischer esterification of o-toluic acid? A high yield for a lab-scale Fischer esterification, when pushing the equilibrium with excess alcohol, can be in the range of 80-95%. Industrial preparations aim for even higher efficiency through continuous processes and recycling of excess methanol.[4]
Q2: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is an effective method. Spot the reaction mixture alongside your starting material (o-toluic acid). The product, being less polar than the carboxylic acid, will have a higher Rf value. The reaction can be considered complete when the spot corresponding to the o-toluic acid has disappeared or its intensity remains constant over time.
Q3: Are there any significant side reactions to be aware of? At excessively high temperatures (well above the recommended reflux temperature), there is a risk of side reactions, such as the dehydration of methanol to form dimethyl ether, catalyzed by the strong acid. However, under standard reflux conditions, this is generally not a major concern.
Q4: What are the key safety precautions for this synthesis? Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[15] Methanol is flammable and toxic. The reaction should be performed in a well-ventilated area, away from ignition sources.
Q5: What is the best method for final product purification? After a thorough aqueous workup, the crude this compound can often be of sufficient purity for many applications. If further purification is required, simple or fractional distillation under reduced pressure is the most effective method to obtain a highly pure product, as this compound has a relatively high boiling point (207-208 °C).[3][16]
Data and Protocols
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 5-10 molar equivalents of Methanol | Shifts equilibrium to favor product formation.[5] |
| Catalyst | Conc. H₂SO₄ or p-TsOH (3-5 mol%) | Protonates the carbonyl for nucleophilic attack.[6] |
| Temperature | Reflux (approx. 65 °C for Methanol) | Provides activation energy without causing degradation.[9] |
| Reaction Time | 1-4 hours (monitor by TLC) | Allows the reaction to reach equilibrium.[8][9] |
| Workup | Wash with aq. NaHCO₃ solution | Removes unreacted o-toluic acid and acid catalyst.[7][8] |
Standard Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add o-toluic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (5-10 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.03-0.05 eq) while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours, monitoring the reaction's progress periodically by TLC.
-
Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.[13]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) two to three times.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (venting frequently), and finally with brine.[8]
-
Drying & Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent using a rotary evaporator to yield the crude this compound.[13]
-
Purification (Optional): Purify the crude product by distillation under reduced pressure if necessary.
Visualized Workflows and Mechanisms
References
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Fischer Esterification - Organic Chemistry Portal. [Link]
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CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]
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Fischer Esterification-Typical Procedures - OperaChem. [Link]
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How to purify and isolate required compound from a reaction mixture? - ResearchGate. [Link]
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Synthesis of methyl p-toluate - PrepChem.com. [Link]
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This compound (CAS 89-71-4): A Chemical Synthesis Essential for Industrial Growth. [Link]
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common side reactions in the synthesis of Methyl o-toluate
Welcome to the technical support center for the synthesis of methyl o-toluate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important esterification. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer optimized protocols to enhance your synthetic success.
The synthesis of this compound (also known as methyl 2-methylbenzoate) is most commonly achieved via the Fischer-Speier esterification of o-toluic acid with methanol, catalyzed by a strong acid.[1][2] While seemingly straightforward, this reaction is subject to equilibrium limitations and steric challenges that can lead to side reactions and purification difficulties. This guide provides expert insights to help you anticipate and resolve these issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a practical question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the likely causes?
Answer:
Low yields in the Fischer esterification of o-toluic acid are a common issue stemming from two primary factors: the reversible nature of the reaction and steric hindrance.
-
Reaction Equilibrium: The Fischer esterification is an equilibrium-controlled process where the carboxylic acid and alcohol react to form an ester and water.[3] The presence of water, a byproduct, can drive the reaction backward via hydrolysis, thus lowering the yield of the desired ester.[2] To favor product formation, it is essential to shift the equilibrium to the right. This is typically achieved by:
-
Steric Hindrance (The "Ortho Effect"): The methyl group at the ortho position of o-toluic acid creates significant steric hindrance around the carboxyl group.[5] This bulkiness impedes the nucleophilic attack by methanol on the protonated carbonyl carbon, slowing down the rate of esterification compared to its meta or para isomers.[5][6] This steric strain forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance and actually increases the acidity of o-toluic acid but decreases the reaction rate.[7][8] Consequently, longer reaction times or higher temperatures may be required to reach equilibrium, but this can also promote side reactions.[9]
Question: I've identified an unexpected byproduct in my reaction mixture via NMR/GC-MS. What could it be?
Answer:
Several side reactions can occur under the acidic and often heated conditions of Fischer esterification, leading to common byproducts.
-
Unreacted o-Toluic Acid: Due to the equilibrium and slow reaction rates, incomplete conversion is frequent. This is often the most abundant impurity.
-
Dimethyl Ether: At elevated temperatures, the acid catalyst (especially sulfuric acid) can promote the self-condensation of the methanol solvent to form dimethyl ether and water.[9] This not only creates an impurity but also consumes the alcohol, potentially reducing the ester yield.
-
o-Toluic Anhydride: The carboxylic acid can undergo acid-catalyzed self-condensation to form the corresponding anhydride.[9] This is more likely if the reaction is not sufficiently driven towards the ester product.
-
Sulfonated Aromatics: If using concentrated sulfuric acid as a catalyst at high temperatures, electrophilic aromatic substitution can occur on the benzene ring of o-toluic acid or the this compound product.[9] This is generally less common under typical reflux temperatures but becomes a risk if the reaction is overheated.
Question: How can I effectively remove unreacted o-toluic acid from my final product?
Answer:
Purification is critical for obtaining high-purity this compound.[10] The most effective method for removing acidic impurities like unreacted o-toluic acid is a liquid-liquid extraction using a mild base.
The crude reaction mixture should be dissolved in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). This organic solution is then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The basic solution deprotonates the acidic o-toluic acid, forming the water-soluble sodium o-toluate salt, which partitions into the aqueous layer. The desired ester, being neutral, remains in the organic layer. This process should be repeated several times to ensure complete removal of the acid. Following the base wash, the organic layer should be washed with brine (saturated NaCl solution) to remove residual water and then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent removal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal acid catalyst for this synthesis?
A1: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst for Fischer esterification.[11] However, p-toluenesulfonic acid (p-TsOH) is an excellent alternative. As a solid, it is often easier to handle and measure, and it may lead to fewer charring-related side products at elevated temperatures.[2] Lewis acids can also be employed. The choice depends on the scale of the reaction and the sensitivity of other functional groups in more complex substrates.[2]
Q2: My TLC plate shows multiple spots even after a long reflux period. What does this indicate?
A2: Multiple spots on a TLC plate suggest a complex mixture, which is common in this equilibrium-driven reaction. The spots likely correspond to your starting material (o-toluic acid), your product (this compound), and potentially one or more of the side products mentioned in the troubleshooting guide (e.g., anhydride).[9] It is crucial to co-spot your reaction mixture with pure starting material to definitively identify the unreacted acid. The presence of significant starting material even after extended reaction times highlights the challenge of reaching completion due to steric hindrance and equilibrium.[9]
Q3: Can distillation be used to purify this compound?
A3: Yes, distillation is a viable purification method, especially after an initial extractive workup. This compound has a boiling point of approximately 207-208°C, while o-toluic acid has a higher boiling point of around 263°C.[1][12] This significant difference allows for fractional distillation to separate the ester from unreacted acid and other less volatile impurities. For temperature-sensitive materials, vacuum distillation is recommended to lower the boiling points and prevent potential decomposition.[12]
Data Summary
The following table summarizes the primary reaction and key side reactions in the synthesis of this compound.
| Reaction Type | Reactants | Products | Conditions Favoring this Pathway |
| Main Reaction (Esterification) | o-Toluic Acid + Methanol | This compound + Water | Acid catalyst (H₂SO₄, p-TsOH), excess methanol, removal of water. |
| Side Reaction 1 (Hydrolysis) | This compound + Water | o-Toluic Acid + Methanol | Presence of water (byproduct), acid catalyst. |
| Side Reaction 2 (Ether Formation) | Methanol + Methanol | Dimethyl ether + Water | High temperatures, strong acid catalyst (e.g., H₂SO₄). |
| Side Reaction 3 (Anhydride Formation) | o-Toluic Acid + o-Toluic Acid | o-Toluic anhydride + Water | High concentration of carboxylic acid, insufficient alcohol. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser, add o-toluic acid (1.0 eq).
-
Add a significant excess of methanol (10-20 eq), which will also serve as the solvent.
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-10 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the consumption of o-toluic acid appears to have stalled.
-
Cool the reaction mixture to room temperature before proceeding with the workup.
Protocol 2: Aqueous Workup and Purification
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute the mixture with an equal volume of a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with:
-
Water (to remove the bulk of methanol and catalyst).
-
Saturated sodium bicarbonate (NaHCO₃) solution (2-3 times, to remove unreacted o-toluic acid). Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Brine (saturated NaCl solution, 1 time, to remove residual water).
-
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
For higher purity, the crude product can be further purified by vacuum distillation.
Mechanistic and Workflow Diagrams
Caption: The Fischer esterification pathway for this compound synthesis.
Caption: Key side reactions in the synthesis of this compound.
References
-
Wikipedia. (2023, December 1). Ortho effect. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]
-
Quora. (2016, October 2). Why are ortho substituted benzoic acids more acidic? Retrieved from [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects? Retrieved from [Link]
-
Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Retrieved from [Link]
-
YouTube. (2020, August 17). Butanoic Acid + Methanol = ESTER + water. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (2025, May 29). What are the purification methods for M - Toluic Acid? Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]
-
DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US4010195A - Process for producing methyl p-toluate.
-
Reddit. (2017, February 27). Is it possible to separate m-toluic acid from o-toluic acid if they're in a 50:50 mixture? Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-TOLUIC ACID. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN106928092B - The preparation method of one inter-species cyanogen methyl toluate.
- Google Patents. (n.d.). US5011987A - Process for manufacturing high-purity o-toluic acid.
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Technical Support Center: Purification of Methyl o-toluate
Welcome to the technical support center for post-reaction purification. This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted o-toluic acid from its corresponding ester, methyl o-toluate, typically after a Fischer esterification synthesis.
Core Challenge: Separating an Acid from its Neutral Ester
The synthesis of this compound from o-toluic acid and methanol is an equilibrium-driven process.[1][2] To maximize the yield of the ester, an excess of one reactant (often the alcohol) is used, or a product (water) is removed.[3] Inevitably, the crude product is a mixture of the desired this compound, unreacted o-toluic acid, the alcohol, and the acid catalyst. The primary purification challenge lies in the separation of the starting carboxylic acid from the product ester.
This guide focuses on the most efficient and scalable methods to achieve high purity of the final this compound product.
Physicochemical Property Comparison
A successful purification strategy relies on exploiting the differences in the physical and chemical properties of the compounds in the mixture.
| Property | o-Toluic Acid (Starting Material) | This compound (Product) | Rationale for Separation |
| Molecular Formula | C₈H₈O₂[4] | C₉H₁₀O₂[5] | - |
| Molecular Weight | 136.15 g/mol [4] | 150.17 g/mol [5] | - |
| Physical State | White to off-white crystalline solid[4][6] | Clear, colorless to pale yellow liquid[5][7] | Different physical states at room temperature. |
| Boiling Point | ~258-259 °C[4][6][8] | ~207-215 °C[7][9][10] | The ~40-50 °C difference allows for separation by fractional distillation, but it can be challenging. |
| Melting Point | ~103-106 °C[4][6][11] | <-50 °C[9][12] | Significant difference. |
| Acidity (pKa) | ~3.91 - 4.37[13][14][15] | Neutral (Ester) | This is the key property for chemical separation. The carboxylic acid is acidic, while the ester is not. |
| Water Solubility | Slightly soluble (1.18 - 1.2 g/L)[13][15] | Not miscible or difficult to mix[9][12] | The acid's salt form will be highly water-soluble. |
| Organic Solvent Solubility | Soluble in ethanol, ether, chloroform[14] | Miscible with common organic solvents[16] | Both are soluble in common organic workup solvents. |
Troubleshooting and FAQ
Here we address common questions and issues encountered during the purification process in a practical, question-and-answer format.
Q1: What is the most effective and reliable method for removing unreacted o-toluic acid from my this compound product?
The most robust and highly recommended method is liquid-liquid extraction using a mild aqueous base .
Causality: This technique exploits the significant difference in acidity (pKa) between the two compounds. o-Toluic acid, being a carboxylic acid, will readily react with a base to form a water-soluble carboxylate salt (sodium o-toluate).[17] The this compound, being a neutral ester, will not react and will remain dissolved in the organic solvent. This allows for a clean separation of the two compounds into different liquid phases.
Caption: Acid-base reaction enabling separation.
Q2: Which basic solution should I use for the extraction: Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃), or Sodium Hydroxide (NaOH)?
For this specific separation, 5-10% aqueous Sodium Bicarbonate (NaHCO₃) is the ideal choice.
Expertise & Experience:
-
Sodium Bicarbonate (NaHCO₃): This is a weak base, but it is sufficiently strong to deprotonate the o-toluic acid (pKa ~3.9).[15] Its key advantage is that it is not basic enough to significantly hydrolyze your ester product back into the carboxylic acid, thus preserving your yield. The reaction also produces CO₂ gas, which is a visual indicator that acid is being neutralized.
-
Sodium Carbonate (Na₂CO₃): This is a stronger base than bicarbonate and can also be used. However, it increases the risk of ester hydrolysis compared to bicarbonate.
-
Sodium Hydroxide (NaOH): This is a very strong base and should be avoided . It will rapidly hydrolyze the this compound product, especially if left in contact for an extended period, severely reducing your final yield.
Q3: My product yield is very low after the basic wash. What could have gone wrong?
Low yield after an extraction is a common issue, often stemming from one of two problems:
-
Ester Hydrolysis: As mentioned, using a base that is too strong (like NaOH) or performing the extraction at elevated temperatures can break down your product. Always use a mild base like NaHCO₃ and perform the extraction at room temperature.
-
Formation of Emulsions: An emulsion is a stable mixture of the organic and aqueous layers that fails to separate. This is common when the layers are shaken too vigorously. If an emulsion forms, it can trap a significant amount of your product, which is then discarded with the aqueous layer.
-
Troubleshooting Emulsions:
-
Patience: Let the separatory funnel stand for a longer period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic compounds less soluble in it and helping to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
-
Q4: I performed the extraction, but my final product (after evaporating the solvent) is still acidic when tested. Why?
This indicates an incomplete removal of o-toluic acid. The likely causes are:
-
Insufficient Base: You may not have used enough sodium bicarbonate solution to neutralize all the unreacted acid.
-
Too Few Extractions: A single extraction is rarely sufficient. For optimal purity, you should perform at least 2-3 sequential extractions with fresh portions of the basic solution.
-
Poor Mixing: If the layers were not mixed adequately, the base would not have come into full contact with the acid dissolved in the organic layer.
Self-Validating Protocol: To confirm complete removal, you can test the pH of the aqueous layer after the final extraction. If it is neutral or slightly basic, it indicates that all the acid has been successfully removed from the organic phase.
Q5: Is distillation a viable alternative to extraction for this purification?
Distillation is a possible but less ideal primary method for this specific separation.
-
Boiling Points: o-Toluic acid boils at ~258-259°C, while this compound boils at ~207-215°C.[6][7][8][10] The difference of about 40-50°C is large enough for separation via fractional distillation.
-
Challenges:
-
High Temperatures: The required temperatures are quite high, which could potentially lead to product degradation.
-
Efficiency: It is less efficient for removing a solid starting material from a liquid product compared to the chemical selectivity of an acid-base extraction.
-
When to Use: Distillation is an excellent final polishing step after the extraction has been performed. Once the acidic impurities are removed, distilling the crude ester can effectively remove other neutral impurities or residual solvent, yielding a very pure final product.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of o-Toluic Acid
This protocol assumes the crude reaction mixture has been cooled to room temperature and the reaction solvent (e.g., excess methanol) has been mostly removed under reduced pressure. The remaining crude oil is then redissolved in a suitable organic solvent.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate; ~3-5 mL per gram of crude material) in a separatory funnel.
-
First Basic Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equivalent to about half the volume of the organic layer.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and mix the layers by gently rocking the funnel for 1-2 minutes. Vent frequently. Do not shake vigorously to avoid emulsions.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower, denser layer will be the aqueous phase containing the sodium o-toluate salt.
-
Draining: Carefully drain and collect the lower aqueous layer for proper disposal.
-
Repeat: Repeat steps 2-5 two more times with fresh portions of the NaHCO₃ solution. After the final wash, check the pH of the aqueous layer to ensure it is no longer acidic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break any minor emulsions. Drain the brine layer.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Isolation: Filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the purified this compound product.
Caption: Workflow for liquid-liquid extraction.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Blog. (2025, June 9). What are the physical properties of O - Toluic Acid? Retrieved from [Link]
-
Article. (n.d.). o-Toluic Acid (CAS 118-90-1): Synthesis, Properties, Applications, and Safety Protocols. Retrieved from [Link]
-
Article. (n.d.). Understanding o-Toluic Acid: Properties, Synthesis, and Market Trends. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Toluic acid. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University Lab Manual. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
University Lab Manual. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
University Lab Procedure. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
Solubility of Things. (n.d.). o-Toluic acid. Retrieved from [Link]
-
FooDB. (2020, April 3). Showing Compound 2-Methylbenzoic acid (FDB098186). Retrieved from [Link]
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Navigating Fischer Esterification: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Fischer Esterification. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance to troubleshoot and optimize this cornerstone reaction. Here, you will find a curated collection of frequently asked questions and troubleshooting advice in a direct question-and-answer format, designed to address the specific challenges you may encounter during your experiments.
Understanding the Equilibrium: The Heart of the Challenge
The Fischer esterification, first described by Emil Fischer and Arthur Speier in 1895, is a classic acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[1] While fundamental, its reversible nature presents a common hurdle: the reaction often reaches an equilibrium that results in incomplete conversion to the desired ester.[2][3][4][5] Driving this equilibrium towards the product is the key to achieving high yields.
This guide will dissect the common causes of low conversion and provide actionable strategies to push your Fischer esterification to completion.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and the conversion to my ester is low. What are the primary reasons for this?
Low conversion in Fischer esterification is almost always linked to the reaction's equilibrium.[2][3][5] The primary culprits are:
-
Water Accumulation: Water is a byproduct of the reaction. As its concentration increases, the reverse reaction—ester hydrolysis—becomes more significant, shifting the equilibrium back towards the starting materials.[2][3][5][6]
-
Insufficient Catalyst: The reaction relies on an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol's nucleophilic attack.[1][6][7][8] An inadequate amount or a weak acid catalyst will lead to a slow reaction rate.[3]
-
Suboptimal Temperature: Like most chemical reactions, Fischer esterification requires a certain activation energy. Insufficient heat will result in a sluggish reaction.[1][9][10]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the alcohol can impede the reaction.[1][11][12] Tertiary alcohols, for example, are particularly prone to elimination side reactions rather than esterification.[1]
Q2: How can I effectively shift the reaction equilibrium to favor ester formation?
According to Le Châtelier's principle, the equilibrium can be shifted towards the products by either removing a product or increasing the concentration of a reactant.[2][12][13] The two most effective strategies are:
-
Use of an Excess Reagent: Employing a large excess of one of the reactants, typically the more cost-effective and easily removable one (often the alcohol), will drive the equilibrium forward.[2][9][11][12][13][14][15] Using the alcohol as the solvent is a common and effective practice.[1][9][15][16] Studies have shown that increasing the excess of alcohol can significantly improve yields. For instance, using a 10-fold excess of ethanol with acetic acid can increase the ester yield to 97%.[2]
-
Water Removal: Actively removing water as it forms is a highly effective method to prevent the reverse reaction and drive the esterification to completion.[2][7][8][9][12][14][15]
Q3: What are the best techniques for removing water from the reaction mixture?
Several methods can be employed for water removal:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a classic and highly efficient method.[2][7] The reaction is typically run in a non-polar solvent like toluene or hexane that forms an azeotrope with water.[1][2] The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[2]
-
Use of a Dehydrating Agent: Adding a drying agent directly to the reaction mixture can sequester the water as it is formed.[2][14] Common choices include molecular sieves or using a large amount of concentrated sulfuric acid, which also acts as the catalyst.[1][13][14]
-
Distillation: If the ester product has a lower boiling point than the reactants and water, it can be selectively distilled from the reaction mixture as it forms.
Troubleshooting Guide: From Theory to Practice
This section provides a structured approach to diagnosing and solving common issues encountered during Fischer esterification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | 1. Equilibrium not shifted: Insufficient excess of alcohol or inadequate water removal. | - Increase the molar excess of the alcohol (e.g., use it as the solvent).[2][9][11][12][13][14][15] - Employ a Dean-Stark apparatus for continuous water removal.[2][7] - Add a drying agent like molecular sieves.[2][14] |
| 2. Insufficient catalyst: Inadequate amount or activity of the acid catalyst. | - Increase the catalyst loading (typically 1-5 mol%).[3] - Use a stronger acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] | |
| 3. Low reaction temperature: The reaction is not heated sufficiently to overcome the activation energy. | - Increase the reaction temperature, typically by refluxing the solvent.[1][9][10] Reaction temperatures often range from 60-110 °C.[1] | |
| 4. Steric hindrance: Bulky reactants are slowing the reaction rate. | - Increase the reaction time.[1] - Consider alternative, milder esterification methods like the Steglich esterification for sensitive or sterically hindered substrates.[1][7] | |
| Side Product Formation | 1. Elimination: Particularly with tertiary alcohols, elimination to form an alkene can compete with esterification.[1] | - Use a milder acid catalyst or reaction conditions. - Consider alternative esterification methods that do not use strong acids. |
| 2. Ether formation: At high temperatures, alcohols can dehydrate to form ethers, especially with a strong acid catalyst. | - Carefully control the reaction temperature. - Use a less dehydrating acid catalyst if possible. | |
| Difficult Product Isolation | 1. Incomplete reaction: Unreacted carboxylic acid can complicate the work-up. | - Ensure the reaction has gone to completion by monitoring with techniques like TLC.[17] - During work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.[15] |
| 2. Emulsion formation during extraction: | - Add brine (saturated aqueous sodium chloride) to the aqueous layer to break the emulsion.[18] |
Experimental Protocols
Protocol 1: General Fischer Esterification with Excess Alcohol
This protocol is a standard procedure for simple ester synthesis.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (10-50 eq, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 1-5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Combine the carboxylic acid and the alcohol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Carefully add the concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1-10 hours, monitoring the reaction progress by TLC.[1]
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated NaHCO₃ solution, and brine.[15]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.[15][19]
-
Purify the ester by distillation or column chromatography as needed.
Protocol 2: Fischer Esterification using a Dean-Stark Apparatus
This protocol is ideal for reactions where using a large excess of alcohol is not feasible or for driving the reaction to completion.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.0-1.5 eq)
-
p-Toluenesulfonic acid (TsOH) or Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Toluene or another suitable azeotroping solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask, add the carboxylic acid, alcohol, a catalytic amount of TsOH or H₂SO₄, and toluene.
-
Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[3]
-
Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete.[3] This can take several hours.[3][15]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.[3][15]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[15]
-
Purify the product as necessary.
Visualizing the Workflow
Caption: Troubleshooting workflow for low conversion in Fischer esterification.
Concluding Remarks
The Fischer esterification remains a vital transformation in organic synthesis. While its equilibrium nature can pose challenges, a systematic approach to troubleshooting, focusing on driving the reaction forward, can lead to successful and high-yielding outcomes. By carefully considering the roles of reactants, catalysts, temperature, and water removal, researchers can effectively optimize this classic reaction for their specific needs.
References
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 7, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 7, 2026, from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved January 7, 2026, from [Link]
-
Unknown. (n.d.). 22. The Fischer Esterification. Retrieved January 7, 2026, from [Link]
-
Unknown. (n.d.). Fischer Esterification Procedure. Retrieved January 7, 2026, from [Link]
-
Sciencemadness Wiki. (2022, April 6). Esterification. Retrieved January 7, 2026, from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 7, 2026, from [Link]
-
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved January 7, 2026, from [Link]
-
Unknown. (n.d.). Fischer Esterification. Retrieved January 7, 2026, from [Link]
-
Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved January 7, 2026, from [Link]
-
JoVE. (2020, March 26). Video: Esterification - Concept. Retrieved January 7, 2026, from [Link]
-
Scribd. (n.d.). Fischer Esterification: Alcohol Acid Water Ester K | PDF. Retrieved January 7, 2026, from [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved January 7, 2026, from [Link]
-
YouTube. (2019, January 15). ester hydrolysis and Fischer esterification. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved January 7, 2026, from [Link]
-
Sciencemadness.org. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved January 7, 2026, from [Link]
-
YouTube. (2023, March 6). Calculation of theoretical yield of ester using equilibrium constant in Fischer esterification. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of Temperature on esterification reaction. Retrieved January 7, 2026, from [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? : r/Chempros. Retrieved January 7, 2026, from [Link]
-
Reddit. (2020, January 16). Advice for Simple Fischer Esterification Reaction : r/chemistry. Retrieved January 7, 2026, from [Link]
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Technical Support Center: Optimization of Reaction Conditions for Methyl o-Toluate Synthesis
Welcome to the comprehensive technical support guide for the synthesis of methyl o-toluate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this esterification reaction. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the successful optimization of your synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound, providing a foundational understanding of the reaction.
Q1: What is the most common method for synthesizing this compound?
The primary and most widely used method for synthesizing this compound is the Fischer-Speier esterification of o-toluic acid with methanol.[1][2][3] This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.[4][5]
Q2: What are the typical starting materials and reagents?
The key reactants are o-toluic acid (2-methylbenzoic acid) and methanol.[1][3] A strong acid catalyst is essential, with sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) being common choices.[4][5]
Q3: What are the expected physical properties of this compound?
This compound is typically a clear, colorless to pale yellow liquid with a characteristic floral or fruity odor.[1][2] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [2] |
| Boiling Point | 207-208 °C[2][6] |
| Melting Point | < -50 °C[2] |
| Density | 1.073 g/mL at 25 °C[2][6] |
| Flash Point | 82 °C[2][6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[1] |
Q4: What are the primary applications of this compound?
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, fragrances, and dyes.[1][3][7] For instance, it is used in the preparation of 2-(azidomethyl)benzoic acid, a precursor for more complex organic molecules.[6][7]
Q5: What are the main safety considerations for this synthesis?
The synthesis involves flammable solvents (methanol) and corrosive strong acids. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Care should be taken when handling concentrated sulfuric acid.
II. Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
A common issue is a lower-than-expected yield of the desired ester. This can be attributed to several factors related to the reaction equilibrium and conditions.
Probable Causes & Solutions
-
Incomplete Reaction Due to Equilibrium: The Fischer esterification is a reversible reaction.[4][5][9] To drive the equilibrium towards the product, an excess of one reactant, typically the less expensive one (methanol), should be used.[4][5]
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for the nucleophilic attack by methanol.[4][10] Ensure an adequate amount of catalyst (e.g., concentrated sulfuric acid) is used.
-
Inadequate Reaction Temperature: The reaction rate is temperature-dependent. Industrial processes often operate at elevated temperatures of 80–120 °C.[1] For laboratory scale, refluxing the reaction mixture is common.[9]
-
Presence of Water: The formation of water as a byproduct can shift the equilibrium back towards the reactants.[4][5] While using excess methanol helps, for highly optimized reactions, removal of water using a Dean-Stark apparatus can be employed.[5][9]
-
Steric Hindrance: The ortho-methyl group on o-toluic acid can introduce some steric hindrance, potentially slowing down the reaction compared to its meta and para isomers.[11] Longer reaction times or slightly higher temperatures might be necessary to overcome this.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Problem 2: Presence of Unreacted o-Toluic Acid in the Product
Detecting the starting carboxylic acid in the final product indicates an incomplete reaction or inefficient purification.
Probable Causes & Solutions
-
Incomplete Reaction: As discussed in Problem 1, the reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[12]
-
Inefficient Work-up: The purification process is critical for removing unreacted o-toluic acid. A common work-up procedure involves washing the organic layer with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃), to deprotonate the carboxylic acid and extract it into the aqueous layer.[9][13][14]
Purification Workflow Diagram
Caption: Post-reaction purification workflow.
Problem 3: Formation of Side Products
While Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions.
Probable Causes & Solutions
-
Dehydration of Methanol: At very high temperatures and high acid concentrations, methanol can dehydrate to form dimethyl ether. This is generally not a major issue under typical reflux conditions.
-
Aromatic Substitution: While the ester group is deactivating, under strongly acidic and high-temperature conditions, there is a possibility of electrophilic aromatic substitution on the benzene ring, though this is unlikely to be a significant pathway.
To minimize side reactions, it is crucial to maintain optimal reaction temperatures and avoid excessively high concentrations of the acid catalyst.
Problem 4: Difficulty in Product Isolation and Purification
Challenges in isolating the pure ester can arise from its physical properties and the presence of impurities.
Probable Causes & Solutions
-
Emulsion Formation during Extraction: Emulsions can form during the aqueous work-up. To break emulsions, adding a saturated sodium chloride solution (brine) can help by increasing the ionic strength of the aqueous phase.[13]
-
Inefficient Solvent Removal: After drying the organic layer, the solvent needs to be removed, typically by rotary evaporation.[9] Ensure the vacuum is sufficient and the bath temperature is appropriate to remove the extraction solvent without evaporating the product.
-
Final Purification: For very high purity, distillation of the crude product can be performed.[15] Given the boiling point of this compound (207-208 °C), vacuum distillation is recommended to prevent decomposition at high temperatures.[2][6][15]
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
o-Toluic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-toluic acid in an excess of methanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically 1-3 hours).[2]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the o-toluic acid spot.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[9][13]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[13]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the compound.[12][16]
-
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity.[16][17]
-
Melting Point: While the melting point is very low, the absence of a sharp melting point for any solid impurities can indicate purity.
IV. Mechanistic Overview
The Fischer esterification proceeds through a series of equilibrium steps involving nucleophilic acyl substitution.
Caption: Mechanism of Fischer esterification.
-
Protonation: The acid catalyst protonates the carbonyl oxygen of o-toluic acid, increasing the electrophilicity of the carbonyl carbon.[4][18]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.[4][19]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][18]
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[4][18]
-
Deprotonation: The protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.[4][18]
By understanding these mechanistic steps, researchers can make informed decisions to optimize reaction conditions and troubleshoot effectively.
V. References
-
Google Patents. (n.d.). US4010195A - Process for producing methyl p-toluate. Retrieved from
-
Evergreensino Chemical Co., Ltd. (2025). What are the catalytic applications of O - Toluic Acid? Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (n.d.). Understanding o-Toluic Acid: Properties, Synthesis, and Market Trends. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl p-toluate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of California, Davis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (n.d.). This compound (CAS 89-71-4): A Chemical Synthesis Essential for Industrial Growth. Retrieved from [Link]
-
University of Wisconsin-Madison. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (2025). What analytical methods can be used for O - Methylbenzoic Acid? Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Esterification. Retrieved from [Link]
-
The Pherobase. (2025). Synthesis - this compound | C9H10O2. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (2025). What are the analytical methods used to determine O - Toluic Acid? Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (2025). What are the purification methods for M - Toluic Acid? Retrieved from [Link]
-
PubChem. (n.d.). This compound | C9H10O2 | CID 33094. Retrieved from [Link]
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]
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- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Efficient Methyl o-Toluate Synthesis
Welcome to the technical support center for the synthesis of Methyl o-toluate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes, troubleshoot common issues, and make informed decisions regarding catalyst selection. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the efficiency and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard industrial method for synthesizing this compound?
The primary industrial and laboratory route for producing this compound is the Fischer-Speier esterification of o-toluic acid with methanol.[1][2] This reaction involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst to drive the equilibrium towards the formation of the ester and water.[3]
Q2: What are the primary categories of catalysts used for this esterification?
Catalysts for this reaction are broadly divided into two main types:
-
Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, typically dissolved in the reaction mixture.[4] Common examples include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (PTSA).[4][5]
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants.[4] They are typically solids that provide an active surface for the reaction to occur. Examples include acidic ion-exchange resins (e.g., Amberlyst), sulfated zirconia, and other solid acid materials.[1][4][6]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on the specific requirements of your synthesis, such as scale, purity requirements, and equipment availability.
-
Homogeneous catalysts like H₂SO₄ and PTSA are often highly active and cost-effective.[5][7] However, they can be corrosive and require a neutralization step during workup, which can complicate product purification and generate significant aqueous waste.[4][7]
-
Heterogeneous catalysts offer a significant advantage in terms of separation and reusability.[4][8] After the reaction, the catalyst can be simply filtered off, simplifying the purification process.[8] While their initial cost might be higher, their reusability can make them more economical and environmentally friendly for larger-scale operations.[9] However, they can sometimes exhibit lower reaction rates due to mass transfer limitations.[6]
Q4: How do reaction conditions influence the yield of this compound?
Several parameters are critical for maximizing yield:
-
Temperature: The esterification is typically conducted at elevated temperatures (often the reflux temperature of the alcohol, around 65-80°C for methanol) to increase the reaction rate.[1][10]
-
Reactant Ratio: According to Le Châtelier's principle, using a large excess of one reactant (usually the less expensive methanol) shifts the equilibrium towards the product side, increasing the conversion of o-toluic acid.[11] Molar ratios of methanol to acid can range from 5:1 to 20:1.[7][10]
-
Water Removal: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants (hydrolysis).[11][12] Actively removing water using a Dean-Stark apparatus or by adding a dehydrating agent can significantly improve the final yield.[11]
Catalyst Performance Comparison
The selection of a catalyst directly impacts reaction time, temperature, and overall yield. The following table summarizes the performance of common catalysts used in similar esterification reactions.
| Catalyst Type | Catalyst Example | Typical Conditions | Reaction Time | Reported Conversion/Yield | Key Advantages & Disadvantages |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Reflux (Methanol), Excess Methanol | 10+ hours | ~71% for similar esters[13] | Pro: Low cost, high activity. Con: Corrosive, difficult to remove, generates waste.[7] |
| Homogeneous | p-Toluenesulfonic Acid (PTSA) | 65-80°C, Excess Methanol | 1-4 hours | Up to 94.3%[7][10] | Pro: High activity, often faster than H₂SO₄. Con: Requires neutralization and removal.[7] |
| Heterogeneous | Ion-Exchange Resin (e.g., Amberlyst) | 60°C | Varies | Good conversion[14] | Pro: Easily separated (filtration), reusable.[4] Con: Can be slower, susceptible to deactivation.[15] |
| Heterogeneous | Supported Heteropolyacids | Varies | Varies | High Activity[6] | Pro: High acidity, reusable. Con: Potential for leaching of the active species.[6] |
Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This section addresses specific issues you may encounter.
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction has run for the specified time, but analysis (TLC, GC) shows a significant amount of unreacted o-toluic acid. What went wrong?
A: Low conversion is one of the most common issues in Fischer esterification. The root cause is often related to the reaction equilibrium or catalyst inefficiency.[16][17]
Potential Causes & Solutions:
-
Presence of Water: The reaction is reversible, and water will drive it backward.
-
Unfavorable Equilibrium: Without intervention, the reaction will stop once it reaches equilibrium, which may correspond to a low conversion.
-
Insufficient Catalyst Activity: The amount or activity of your acid catalyst may be too low.
-
Suboptimal Temperature or Time: The reaction may be too slow at the temperature used.
-
Solution: Ensure the reaction is maintained at the appropriate temperature (e.g., refluxing methanol).[10] If the reaction is known to be slow, simply increasing the reaction time can lead to higher conversion.[11] Monitor the reaction's progress via TLC or GC to determine when it has reached completion.[16]
-
Issue 2: Catalyst Deactivation (Heterogeneous Catalysts)
Q: My reusable solid acid catalyst (e.g., Amberlyst) has lost its effectiveness after a few runs. How can I prevent this and regenerate it?
A: Heterogeneous catalyst deactivation is a known issue, often caused by poisoning or fouling of the active sites.[15][19]
Potential Causes & Solutions:
-
Poisoning by Impurities: Metal ions or nitrogen-containing organic compounds in the reactants can irreversibly bind to the acid sites of the catalyst.[15][19]
-
Solution: Purify reactants before use if they are suspected to contain inhibitors. Pre-treatment of feedstocks can significantly extend catalyst life.
-
-
Fouling or Coking: Polymers or tars can form during the reaction and deposit on the catalyst surface, blocking access to the active sites.[15][19]
-
Hydrolysis of Active Sites: Water, a reaction byproduct, can sometimes lead to the hydrolysis and leaching of the active groups on the catalyst support, especially at high temperatures.[12]
-
Solution: Operate at the lowest effective temperature and consider methods to remove water during the reaction.
-
-
Regeneration:
-
Solvent Washing: Wash the spent catalyst with methanol or another appropriate solvent to remove organic residues.[12]
-
Acid Washing: For ion-exchange resins poisoned by metal ions, washing with a concentrated acid solution can sometimes regenerate the active sites by exchanging the metal ions for protons.[12][15]
-
Issue 3: Difficult Product Purification
Q: My workup is messy, and I'm having trouble isolating pure this compound. What can I do?
A: Purification challenges often stem from the presence of unreacted starting materials or catalyst residues.
Potential Causes & Solutions:
-
Residual Acid Catalyst (Homogeneous): Mineral acids or PTSA must be completely removed.
-
Solution: After the reaction, perform a workup by washing the organic layer with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid catalyst.[11] Vent the separatory funnel frequently, as CO₂ gas will be evolved.[11] Follow this with a brine wash to remove excess water before drying the organic layer.
-
-
Unreacted o-Toluic Acid: The starting carboxylic acid can co-distill or be difficult to separate from the ester.
-
Solution: The same basic wash (NaHCO₃) used to remove the catalyst will also deprotonate the unreacted o-toluic acid, converting it to its water-soluble sodium salt, which will be extracted into the aqueous layer.[11]
-
-
Emulsion Formation During Workup: Vigorous shaking during extraction can sometimes lead to stable emulsions.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Visualized Workflows and Mechanisms
Fischer-Speier Esterification Mechanism
The diagram below illustrates the acid-catalyzed mechanism for the formation of this compound. The catalyst protonates the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by methanol.
Caption: Acid-catalyzed Fischer-Speier esterification mechanism.
Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to diagnosing and solving low-yield issues in your synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Homogeneous Catalysis using p-Toluenesulfonic Acid (PTSA)
This protocol describes a common and efficient method for synthesizing this compound using a homogeneous catalyst.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-toluic acid (e.g., 13.6 g, 0.1 mol).
-
Reagent Addition: Add anhydrous methanol (e.g., 80 mL, ~2.0 mol, 20 equivalents) to the flask, followed by p-toluenesulfonic acid monohydrate (PTSA) (e.g., 1.0 g, ~5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4 hours.[7][13]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the bulk of the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: evolves CO₂ ), and finally with brine (1 x 50 mL).[11]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude this compound.
-
Purification: If necessary, purify the crude product by vacuum distillation. This compound has a boiling point of 207-208°C at atmospheric pressure.[2][20]
Protocol 2: Heterogeneous Catalysis using an Ion-Exchange Resin
This protocol offers a simplified workup by using a solid acid catalyst.
-
Catalyst Preparation: Use a commercial acidic ion-exchange resin such as Amberlyst 15. If the resin is not dry, wash it with methanol and dry it under vacuum before use.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-toluic acid (13.6 g, 0.1 mol), anhydrous methanol (80 mL, 2.0 mol), and the dried ion-exchange resin (e.g., 5-10 g).
-
Reaction: Heat the mixture to reflux (~65°C) with efficient stirring to ensure good contact between the reactants and the solid catalyst. Monitor the reaction progress by sampling the liquid phase. Reaction times may be longer than with homogeneous catalysts.
-
Workup & Isolation:
-
Allow the mixture to cool to room temperature.
-
Remove the catalyst by simple filtration, washing the resin with a small amount of fresh methanol to recover any adsorbed product.
-
Combine the filtrate and washings and remove the methanol using a rotary evaporator.
-
-
Purification: The resulting crude product is often of high purity. If further purification is needed, vacuum distillation can be performed. The recovered catalyst can be washed with methanol, dried, and stored for reuse.
References
-
ResearchGate. List of homogeneous acid catalysts with optimum conditions for esterification. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Evergreensino Chemical Co.,Ltd. What are the catalytic applications of O - Toluic Acid?. [Link]
-
ResearchGate. Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation | Request PDF. [Link]
-
The Pherobase. Synthesis - this compound | C9H10O2. [Link]
-
ResearchGate. Esterification of Oleic Acid with Methanol Catalyzed by P-Toluene Sulphonic Acid/MCM-41. [Link]
-
PrepChem.com. Synthesis of methyl p-toluate. [Link]
-
IDEAS/RePEc. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. [Link]
-
ResearchGate. How to purify and isolate required compound from a reaction mixture?. [Link]
-
De Gruyter. A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. [Link]
-
Åbo Akademi University Research Portal. Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. [Link]
-
Royal Society of Chemistry. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. [Link]
-
MDPI. Heterogenization of a Tungstosilicic Acid Catalyst for Esterification of Bio-Oil Model Compound. [Link]
-
University of Twente Research Information. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. [Link]
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Laboratoire de Chimie de l'ENS de Lyon. Heterogenization of transition-metal complexes. [Link]
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LookChem. This compound. [Link]
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Iowa State University Digital Repository. Catalysis Science & Technology. [Link]
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ResearchGate. Comparative analysis of the catalytic performance in terms of conversion of methyl levulinate, selectivity and yield towards GVL of UiO-66, 1%Ni/UiO-66, 3%Ni/UiO-66, 5%Ni/UiO-66. [Link]
-
ResearchGate. Sintering deactivation of a catalyst | Download Scientific Diagram. [Link]
-
ResearchGate. A study of esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. [Link]
-
Reddit. Synthesis - General tips for improving yield?. [Link]
-
PubChem, NIH. This compound | C9H10O2 | CID 33094. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
ResearchGate. Multifunctional Heterogeneous Catalysts for the Selective Conversion of Glycerol into Methyl Lactate. [Link]
-
Evergreensino Chemical Co., Ltd. What are the purification methods for M - Toluic Acid?. [Link]
-
MDPI. Research on the Production of Methyltrioxorhenium and Heterogenous Catalysts from Waste Materials. [Link]
-
UCCS Artois. MATERIALS FOR HETEROGENEOUS CATALYSIS. [Link]
-
ACS Publications. A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. [Link]
-
MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]
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Technical Support Center: Managing Exotherms in Large-Scale Methyl o-Toluate Production
Welcome to the technical support center for the large-scale production of Methyl o-toluate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the exothermic nature of this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, ensuring both process safety and product quality.
Introduction: The Energetics of this compound Synthesis
The synthesis of this compound, typically achieved through the Fischer esterification of o-toluic acid with methanol catalyzed by a strong acid like sulfuric acid, is an exothermic process.[1][2] While moderately exothermic on a lab scale, the heat generated can become a significant safety hazard upon scale-up if not properly managed.[3] A loss of thermal control can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, potentially causing reactor failure, loss of containment, and the formation of undesirable byproducts.[4][5] Understanding and controlling the reaction exotherm is therefore paramount for safe and efficient large-scale production.
A critical piece of thermodynamic data for this process is the standard molar enthalpy of formation for gaseous this compound, which has been determined to be -301.5 ± 1.9 kJ·mol⁻¹[6]. This value underscores the energy released during the formation of the molecule and is a key parameter in thermal hazard assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of the exotherm in this compound synthesis?
A1: The primary exotherm is generated by the esterification reaction itself, where a C-O bond is formed between the methanol and the carbonyl carbon of o-toluic acid, releasing energy.[1] Additionally, the dissolution and dissociation of the strong acid catalyst (e.g., sulfuric acid) in methanol can also contribute to the initial heat release.
Q2: How does the risk of a thermal runaway change during scale-up?
A2: The risk of a thermal runaway increases significantly with scale. This is due to the change in the surface-area-to-volume ratio. As the reactor volume increases (by the cube of the radius), the heat transfer area (the reactor wall) only increases by the square of the radius.[7] This means that the reactor's ability to dissipate heat does not keep pace with its potential for heat generation, making large-scale reactions more prone to accumulating heat.
Q3: What are the key process parameters to monitor for exotherm control?
A3: Continuous and vigilant monitoring of the following parameters is crucial:
-
Internal Reaction Temperature: This is the most critical parameter. Use multiple, calibrated temperature probes to detect any localized hot spots.
-
Jacket/Cooling System Temperature: Monitor the inlet and outlet temperatures of the cooling fluid to ensure the heat removal system is functioning correctly.
-
Reactant Addition Rate: In a semi-batch process, the rate of addition of one reactant (e.g., o-toluic acid to a solution of methanol and catalyst) directly controls the rate of heat generation.
-
Agitation Speed: Proper agitation is vital for uniform heat distribution and efficient heat transfer to the cooling surfaces.[8]
-
Pressure: A rise in pressure can indicate an increase in temperature and the boiling of the solvent (methanol).
Q4: What are the immediate signs of a developing thermal runaway?
A4: Early warning signs include:
-
A steady, uncontrolled rise in the internal reaction temperature, even with maximum cooling applied.
-
A significant increase in the temperature difference between the reactor contents and the cooling jacket.
-
A rapid increase in reactor pressure.
-
Noticeable increase in the rate of solvent reflux.
Troubleshooting Guide: Exotherm Management
This guide provides a question-and-answer format to address specific issues you might encounter.
Scenario 1: Gradual, Uncontrolled Temperature Rise
Q: My reaction temperature is slowly climbing beyond the set point, and increasing the cooling flow isn't stopping it. What should I do?
A: This indicates that the rate of heat generation is beginning to exceed the heat removal capacity of your system.
Immediate Actions:
-
Stop Reactant Feed (if applicable): If you are running a semi-batch process, immediately stop the addition of the limiting reactant. This will halt the primary source of heat generation.
-
Ensure Maximum Cooling: Verify that your cooling system is operating at maximum capacity. Check for any obstructions in the cooling lines or issues with the chiller.
-
Increase Agitation: If safe to do so, increase the agitation speed to improve heat transfer to the reactor walls.
-
Prepare for Emergency Quenching: Alert your team and prepare your designated quenching agent.
Possible Causes & Long-Term Solutions:
-
Cause: The reactant addition rate is too high for the scale and cooling capacity.
-
Cause: Inadequate cooling capacity for the batch size.
-
Solution: Reduce the batch size or upgrade the cooling system. Consider external heat exchangers for larger reactors, as they provide a greater heat transfer area than jackets or internal coils.
-
-
Cause: Fouling of the reactor walls, reducing heat transfer efficiency.
-
Solution: Implement a regular reactor cleaning and maintenance schedule.
-
Scenario 2: Rapid Temperature and Pressure Increase (Runaway Condition)
Q: The reactor temperature is rising rapidly, and the pressure is climbing. I suspect a runaway reaction. What is the emergency protocol?
A: This is a critical safety situation requiring immediate and decisive action. The goal is to stop the reaction and safely contain the energy release.
Emergency Shutdown Protocol:
-
Stop All Feeds: Immediately cease the addition of all reactants and catalysts.
-
Initiate Emergency Cooling: If available, activate any emergency cooling systems.
-
Quench the Reaction: If the temperature continues to rise uncontrollably, introduce a pre-determined quenching agent to stop the reaction. The choice of quenching agent is critical:
-
Cold Solvent: Injecting a large volume of cold, inert solvent can dilute the reactants and absorb a significant amount of heat. Methanol, being one of the reactants, can be used if sufficiently cooled.
-
Weak Base: A chilled solution of a weak base, such as sodium bicarbonate, can be added to neutralize the acid catalyst, thereby stopping the Fischer esterification.[10] Be aware that this will generate CO2 gas, which must be safely vented.
-
-
Vent Pressure Safely: If the reactor is equipped with a rupture disc or a pressure relief valve, be prepared for it to activate. Ensure the vent path is unobstructed and leads to a safe containment area.
-
Evacuate: If the situation cannot be brought under control, evacuate all personnel from the immediate area.
A decision tree for emergency shutdown is visualized below.
Data Presentation
The following table summarizes key parameters relevant to the safe production of this compound. Note that kinetic data for the esterification of benzoic acid is used as an estimate for o-toluic acid.
| Parameter | Value | Source | Notes |
| Thermodynamic Data | |||
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -301.5 ± 1.9 kJ·mol⁻¹ | [6] | Key value for thermal hazard assessment. |
| Physical Properties of this compound | |||
| Molecular Weight | 150.17 g/mol | [11] | |
| Boiling Point | 207-208 °C | [12] | |
| Flash Point | 82 °C | [12] | Important for fire safety considerations. |
| Estimated Kinetic Parameters (based on Benzoic Acid Esterification) | |||
| Activation Energy (Ea) | 58.40 kJ·mol⁻¹ | [13] | Estimate for o-toluic acid. Determines the temperature sensitivity of the reaction rate. |
| Safety Parameters | |||
| Recommended Shutdown Limit | Set conservatively below the onset temperature of any secondary decomposition. | [14] | To be determined by thermal analysis (e.g., DSC). |
Experimental Protocols
Protocol 1: Reaction Calorimetry for Safe Scale-Up
Objective: To determine the heat of reaction and establish a safe feed rate for a semi-batch process.
Methodology:
-
Setup: Use a reaction calorimeter (e.g., RC1) equipped with temperature probes, a controlled dosing unit, and a reflux condenser.
-
Initial Charge: Charge the reactor with methanol and the sulfuric acid catalyst.
-
Isothermal Hold: Bring the reactor contents to the desired reaction temperature (e.g., 65 °C) and allow it to stabilize.
-
Reactant Dosing: Begin the controlled, slow addition of o-toluic acid at a pre-calculated rate.
-
Data Acquisition: Continuously record the internal temperature, jacket temperature, and the heat flow from the reaction.
-
Analysis: Integrate the heat flow over the duration of the addition to calculate the total heat of reaction. The real-time heat flow data will indicate the instantaneous rate of heat generation.
-
Scale-Up Calculation: Use the obtained data to model the thermal behavior in a larger reactor and determine the maximum feed rate that the plant-scale cooling system can handle.
Protocol 2: Emergency Quenching Procedure
Objective: To safely terminate a runaway esterification reaction.
Methodology:
-
Pre-Experiment Preparation:
-
Identify a suitable quenching agent (e.g., a chilled 10% aqueous solution of sodium bicarbonate).
-
Calculate the required volume of quenching agent to neutralize the catalyst and absorb the thermal energy.
-
Ensure the quenching agent is stored in a vessel that can be quickly and safely connected to the reactor via a designated port.
-
-
Initiation of Quenching (upon runaway detection):
-
Confirm all other emergency procedures (stopping feeds, maximum cooling) have been initiated.
-
Safely open the valve to the quenching vessel.
-
Add the quenching agent to the reactor at a controlled but rapid rate. Be mindful of potential pressure increases due to gas evolution and ensure the venting system is adequate.
-
-
Post-Quenching:
-
Continue to monitor the reactor temperature and pressure until they are stable and within safe limits.
-
Do not attempt to restart the reaction. The batch should be safely discharged and disposed of according to site procedures.
-
Visualization of Workflows
Diagram 1: Process Flow for Exotherm Management
This diagram illustrates the key stages of this compound synthesis with integrated safety controls.
Caption: Workflow for safe this compound synthesis.
Diagram 2: Troubleshooting Decision Tree for Thermal Deviations
This diagram provides a logical path for responding to temperature excursions.
Caption: Decision tree for thermal runaway response.
References
-
Copelli, S., et al. (2020). Decoupling Multiple Potentially Runaway Reactions using Calorimetry: Acid Catalyzed Esterifications Case Study. Chemical Engineering Transactions, 81, 859-864. Available from: [Link]
-
Florit, F., & Copelli, S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150. Available from: [Link]
- Ni, L., et al. (2020). Thermal Runaway Risk of Semi-batch Processes: Esterification Reaction with Autocatalytic Behavior. Journal of Loss Prevention in the Process Industries, 67, 104258.
-
Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin, 256. Available from: [Link]
- IUPAC. (2014). Esterification. In Compendium of Chemical Terminology (the "Gold Book").
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available from: [Link]
- Legget, D. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1187, 1-21.
-
MIRS. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available from: [Link]
-
Maksimuk, Y. V., et al. (1995). Standard Enthalpies of Formation of Some Methyl Esters of Benzene Carboxylic Acids. Journal of Chemical & Engineering Data, 40(3), 635–638. Available from: [Link]
-
Melnyk, S., et al. (2022). Kinetic Research and Modeling of Benzoic Acid Esterification Process. Chemistry & Chemical Technology, 16(1), 85-91. Available from: [Link]
-
Indaver. (n.d.). Appendix 16 Emergency Shutdown Procedure. Available from: [Link]
- Al-dahasi, S., et al. (2016). Kinetic Study of Esterification Reaction. International Journal of Engineering, 29(1), 1-8.
- Stohl, J., & Pontiggia, M. (2018). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemical Engineering Transactions, 67, 493-498.
- Zhang, Y., et al. (2018). Kinetic Study of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid. Journal of Chemistry, 2018, 1-7.
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Available from: [Link]
-
Doyle, M. P., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(10), 6545–6555. Available from: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]
-
University of California San Diego. (n.d.). Computer-Aided Drug Design Tutorials: Modeling of Chemical Reactions. Available from: [Link]
-
Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide. Available from: [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available from: [Link]
- Nagrimanov, R. N., et al. (2023). Experimental and computational thermochemistry of methyl hydroxybenzoates revisited. The Journal of Chemical Thermodynamics, 186, 107123.
-
Konnerth, H., et al. (2021). Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis. Molecules, 26(14), 4330. Available from: [Link]
- Geles, A. V., et al. (2013). Computational Study of the Reactions of Methanol with the Hydroperoxyl and Methyl Radicals. 1. Accurate Thermochemistry and Barrier Heights. The Journal of Physical Chemistry A, 117(31), 6874–6885.
- Tanaka, K., et al. (1977). U.S. Patent No. 4,010,195. Washington, DC: U.S. Patent and Trademark Office.
-
Reiss, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]
- Gualandi, A., et al. (2022). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
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Technical Support Center: Identifying Impurities in Methyl o-toluate by GC-MS
Prepared by: Senior Application Scientist, Analytical Technologies Division
Welcome to the technical support center for the analysis of Methyl o-toluate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we synthesize field-proven insights and fundamental principles to provide a robust resource for troubleshooting and methods development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the analytical challenges and strategies associated with this compound.
Q1: What are the most common impurities I should expect in a this compound sample?
A1: Impurities in this compound can originate from several sources, including the synthesis process, degradation, or storage. They are typically categorized as organic, inorganic, or residual solvents.[1]
-
Synthesis-Related Impurities: These are the most common. The Fischer-Speier esterification of o-toluic acid with methanol is a common synthetic route. Potential impurities from this process include:
-
Unreacted Starting Materials: o-Toluic acid and methanol.
-
Isomeric Impurities: Methyl p-toluate and Methyl m-toluate, arising from impurities in the o-toluic acid starting material.[2]
-
By-products: Compounds formed from side reactions, which can vary depending on the specific catalysts and reaction conditions used.
-
-
Degradation Products: Hydrolysis of the ester back to o-toluic acid and methanol can occur in the presence of moisture.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., toluene, hexane) may be present.
Q2: What is the typical mass spectrum fragmentation pattern for this compound?
A2: Understanding the fragmentation of the parent molecule is crucial for its identification and for distinguishing it from co-eluting impurities. The electron ionization (EI) mass spectrum of this compound (C₉H₁₀O₂, Molecular Weight: 150.17 g/mol ) is characterized by several key ions.[3][4]
-
Molecular Ion (M⁺·): A peak at m/z 150 corresponding to the intact molecule.
-
Base Peak: The most intense peak is typically at m/z 119 , resulting from the loss of a methoxy radical (·OCH₃).[5]
-
Other Key Fragments:
-
m/z 91: Loss of the entire carbomethoxy group (·COOCH₃) followed by rearrangement to the stable tropylium ion.
-
m/z 65: A common fragment arising from the loss of acetylene (C₂H₂) from the tropylium ion.
-
Below is a diagram illustrating the primary fragmentation pathway.
Caption: Primary EI fragmentation of this compound.
Q3: Which GC column is recommended for analyzing this compound and its impurities?
A3: A low- to mid-polarity column is generally the best choice. A 5% Phenyl Polysiloxane phase (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS) is highly effective.[6] These columns offer excellent resolution for a wide range of volatile and semi-volatile compounds and are robust, providing low bleed characteristics ideal for MS detection.[7] The "ms" designation indicates the column has been individually tested to ensure low bleed, which is critical for achieving low detection limits.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a question-and-answer format.
Chromatographic Issues
Q: My this compound peak is tailing severely. What are the likely causes and how do I fix it?
A: Peak tailing, where a peak skews asymmetrically, can compromise both identification and quantification.[8] It typically results from either physical flow path disruptions or chemical interactions within the system.[9]
Step 1: Diagnose the Cause First, determine if the tailing is compound-specific or system-wide.
-
Indiscriminate Tailing (All peaks tail): This suggests a physical problem like dead volume or a flow path obstruction.[9]
-
Selective Tailing (Only polar or active compounds tail): This points to chemical activity in the system. Since this compound has an ester group, it can interact with active sites.
Step 2: Systematic Troubleshooting
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Actions:
-
Check for System Activity (Chemical Issues):
-
Action: Replace the inlet liner. The liner is the first point of contact for the sample and can accumulate non-volatile residues or have active silanol groups.[10] Using a deactivated liner is essential.
-
Causality: Active sites, often exposed silanol groups (Si-OH) on glass surfaces, can form hydrogen bonds with polar analytes, causing reversible adsorption and peak tailing.[11]
-
-
Address Column Contamination:
-
Verify Proper Installation (Physical Issues):
-
Action: Ensure the column is cut cleanly and squarely and installed at the correct height in the inlet.[12] A poor cut can cause turbulence, and incorrect positioning can create dead volume.
-
Causality: Dead volume in the flow path allows the analyte band to diffuse, resulting in broadened and tailing peaks.[12]
-
Q: I am seeing "ghost peaks" in my blank runs. Where are they coming from?
A: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs, and can interfere with impurity identification.[13][14] Their origin can be traced systematically.
Potential Sources & Solutions:
-
Carryover from Previous Injection:
-
Diagnosis: The ghost peak will be a component from a previous, more concentrated sample.
-
Solution: Implement a thorough needle wash protocol for the autosampler. Run a high-temperature bakeout of the column and injector after high-concentration samples.
-
-
Septum Bleed (Siloxanes):
-
Diagnosis: A series of evenly spaced peaks, often appearing late in the chromatogram. The mass spectra will show characteristic ions for cyclosiloxanes (e.g., m/z 73, 207, 281).[15]
-
Solution: Change the inlet septum regularly. Coring of the septum by the syringe needle can introduce small particles into the liner, which then release volatiles upon heating.[15] Use high-quality, low-bleed septa.
-
-
Contaminated Carrier Gas or Gas Lines:
-
Vial/Cap Contamination:
-
Diagnosis: Phthalates or other plasticizers may be observed.
-
Solution: Use high-quality vials and caps. Ensure vial cap septa are not degrading or leaching contaminants.[15]
-
Mass Spectrometry & Data Interpretation
Q: I've detected a small peak but the NIST library search is inconclusive. How can I confidently identify this unknown impurity?
A: A failed library search is common for novel impurities or when spectra are of poor quality. A multi-step approach is required for structural elucidation.
Step-by-Step Identification Protocol:
-
Manual Spectral Interpretation:
-
Action: Analyze the mass spectrum manually. Look for the molecular ion (M⁺·). Is it present? Is its mass logical (even or odd, following the Nitrogen Rule)?[5]
-
Causality: The molecular ion is the most critical piece of information, providing the molecular weight of the compound. Its absence suggests the molecule is unstable and fragments completely.
-
-
Identify Key Fragment Ions:
-
Action: Look for characteristic neutral losses from the molecular ion (e.g., loss of 15 for -CH₃, 18 for H₂O, 31 for -OCH₃).[5] Compare these fragments to the structure of this compound to see if the impurity could be a related compound. For example, a peak with a molecular ion of m/z 136 could be o-toluic acid (loss of CH₂ from the ester, followed by addition of H).
-
-
Utilize High-Resolution Mass Spectrometry (HRMS):
-
Action: If available, re-analyze the sample using a GC-HRMS system (e.g., GC-QTOF).
-
Causality: HRMS provides a highly accurate mass measurement (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula of the ion.[17] This drastically narrows down the number of possible structures.
-
-
Consider Chemical Derivatization:
-
Action: If the impurity is suspected to have an active hydrogen (e.g., a carboxylic acid or alcohol), derivatize the sample (e.g., silylation).
-
Causality: Derivatization makes polar compounds more volatile and less prone to tailing, often yielding a more distinct molecular ion and predictable fragmentation patterns that can confirm the presence of specific functional groups.[18]
-
Q: My quantitation is not reproducible. What should I check?
A: Poor reproducibility in quantitation can stem from issues with sample injection, system stability, or the integration method.
Troubleshooting Checklist:
-
Injection Precision: Check the syringe for bubbles or leaks. Ensure the injection volume is appropriate and not causing inlet overload, which can lead to peak fronting and inaccurate integration.[19][20]
-
System Leaks: Perform a leak check on the entire system. A leak in the carrier gas line can cause fluctuations in column flow, leading to retention time shifts and variable peak areas.[20]
-
Inlet Discrimination: If impurities have different boiling points, thermal discrimination can occur in the inlet, where more volatile compounds are transferred to the column more efficiently than less volatile ones. Using a liner with glass wool can help ensure uniform sample vaporization.[7]
-
Integration Parameters: Review the peak integration parameters in your software. An inconsistent baseline or incorrect integration start/end points can lead to significant variability in peak area.
Section 3: Experimental Protocols
Recommended GC-MS Method for this compound
This protocol provides a starting point for method development. Optimization may be required based on your specific instrumentation and target impurities.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable GC platform. |
| MS System | Agilent 5977B or equivalent | Sensitive single quadrupole MS. |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm | Provides good separation for semi-volatile compounds with low bleed.[7] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas, provides good efficiency. |
| Inlet | Split/Splitless | |
| Inlet Temp | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overload and ensures sharp peaks for the main component. |
| Injection Vol. | 1 µL | Standard volume; adjust as needed to avoid overload. |
| Oven Program | 70 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | A standard program that should elute most synthesis-related impurities. |
| MS Transfer Line | 280 °C | Prevents cold spots and analyte condensation. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Quad Temp | 150 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Scan Range | m/z 35 - 400 | Covers the mass range of expected impurities and the parent compound. |
Sample Preparation Protocol
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure the solvent does not co-elute with any peaks of interest.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the solution to a 2 mL autosampler vial for analysis.
-
Prepare a solvent blank and run it before and after the sample sequence to check for system contamination and carryover.[13]
Section 4: Data Interpretation Resources
Potential Impurities and Their Mass Spectral Signatures
| Impurity Name | CAS No. | MW | Expected Elution | Key m/z Ions |
| o-Toluic Acid | 118-90-1 | 136.15 | After this compound | 136, 119, 91 |
| Methyl p-toluate | 99-75-2 | 150.17 | Near this compound | 150, 119, 91 |
| Methyl m-toluate | 99-36-5 | 150.17 | Near this compound | 150, 119, 91 |
| N-Methyl-o-toluidine | 611-21-2 | 121.18 | Before this compound | 121, 106, 77 |
Note: The elution order of isomers may vary depending on the specific column and conditions. Reference standards are required for definitive identification.
References
- Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
- LabRulez GCMS. (2025). Peak Shape Problems: Tailing Peaks.
- Mastelf. (2022). What are Ghost Peaks and Where to Find Them.
- LCGC North America. (2022).
- Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks.
- Restek Corporation. (2017). GC Troubleshooting: Origins of Ghost Peaks.
- GMP Insiders.
- Element Lab Solutions. Troubleshooting GC peak shapes.
- Restek Corporation. GC Troubleshooting: Origins of Ghost Peaks.
- Instrument Solutions.
- Chrom
- National Center for Biotechnology Information.
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- Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS.
- Thermo Fisher Scientific Inc.
- Drawell.
- ASTM International. (2003).
- Separation Science. (2023). How to Troubleshoot and Improve your GC/MS.
- Clearsynth.
- National Institute of Standards and Technology. Benzoic acid, 4-methyl-, methyl ester. In NIST Chemistry WebBook.
- Wasson-ECE Instrument
- National Institute of Standards and Technology. Benzoic acid, 2-methyl-, methyl ester. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. Gas Chromatography data for Benzoic acid, 2-methyl-, methyl ester. In NIST Chemistry WebBook.
- Evergreensino Chemical Co., Ltd. (2025). How to test the purity of M - Toluic Acid?.
- Morasch, B., et al. (2004). GC-MS fragmentation patterns of tentatively identified intermediates.
- National Institute of Standards and Technology. N-Methyl-o-toluidine. In NIST Chemistry WebBook.
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- International Journal of Creative Research Thoughts (IJCRT). (2024).
- Sigma-Aldrich. Methyl p-toluate Pharmaceutical Analytical Impurity (PAI).
- University of Massachusetts Lowell.
- JEOL Ltd.
- ChemicalBook.
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Technical Support Center: Minimizing Byproduct Formation in Methyl o-Toluate Reactions
Welcome to the technical support hub for optimizing reactions involving Methyl o-toluate. This guide is specifically designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to minimize byproduct formation and enhance reaction efficiency. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: Byproduct formation is highly dependent on the specific reaction. However, some common undesirable products include:
-
o-Toluic Acid : This is primarily formed through the hydrolysis of the methyl ester, which can be catalyzed by acidic or basic conditions, especially in the presence of water.[1][2]
-
Di-acylated or Poly-acylated Products : In Friedel-Crafts acylation reactions, the initial product can sometimes undergo a second acylation, leading to impurities.[3]
-
Products from Grignard Reagent Side Reactions : When using Grignard reagents, byproducts can arise from reactions with the ester group or from the Grignard reagent reacting with any trace amounts of water or acidic protons in the reaction mixture.[4][5]
-
Isomeric Products : In reactions like Friedel-Crafts acylation on toluene, a mix of ortho, meta, and para substituted products can be formed, although the para isomer is often favored.[6]
Q2: How does the purity of this compound affect byproduct formation?
A2: The purity of your starting material is crucial. Impurities in this compound, such as unreacted o-toluic acid from its synthesis, can interfere with your reaction.[7][8] For instance, o-toluic acid can neutralize a portion of a Grignard reagent or an organolithium reagent, leading to lower yields and the formation of unwanted salts. It is recommended to use this compound with a purity of 99% or higher for best results.[8][9]
Q3: Can the choice of solvent influence the formation of byproducts?
A3: Absolutely. The solvent plays a critical role in reaction selectivity and rate. For instance, in Friedel-Crafts acylations, the choice of solvent can affect the activity of the Lewis acid catalyst and the solubility of intermediates, thereby influencing the product distribution. For reactions involving strong bases or nucleophiles like Grignard reagents, anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) are essential to prevent the quenching of the reagent and the formation of alkanes as byproducts.[4][10]
Q4: What is the impact of reaction temperature on byproduct formation?
A4: Temperature control is a key factor in minimizing side reactions.[11] Higher temperatures can accelerate the desired reaction but may also promote the formation of undesired byproducts by overcoming the activation energy of side reactions. For example, in Friedel-Crafts reactions, careful temperature control can help prevent polysubstitution.[6][12] It is often beneficial to run reactions at the lowest temperature that allows for a reasonable reaction rate.
II. Troubleshooting Guide: Common Reactions and Byproduct Mitigation
This section provides a detailed breakdown of common issues encountered in specific reactions involving this compound and offers targeted solutions.
A. Friedel-Crafts Acylation
Issue: Formation of significant amounts of isomeric and poly-acylated byproducts.
Root Cause Analysis: The methyl and ester groups of this compound direct incoming electrophiles to specific positions on the aromatic ring. However, under harsh conditions, this selectivity can be compromised, leading to a mixture of products. Poly-acylation occurs when the product of the initial reaction is more reactive than the starting material.[13]
Mitigation Strategies:
-
Catalyst Choice: Utilize a milder Lewis acid catalyst. While Aluminum chloride (AlCl₃) is common, catalysts like Zinc chloride (ZnCl₂) or Iron(III) chloride (FeCl₃) can offer better selectivity with reduced side reactions.[3]
-
Temperature Control: Maintain a low reaction temperature (typically 0-25 °C) to enhance regioselectivity and minimize poly-acylation.[6]
-
Stoichiometry: Use a stoichiometric amount of the acylating agent. An excess can drive the reaction towards poly-acylation.
-
Solvent Selection: Non-polar solvents like dichloromethane or 1,2-dichloroethane are often preferred.
Table 1: Effect of Lewis Acid Catalyst on Product Distribution in Friedel-Crafts Acylation
| Lewis Acid Catalyst | Reaction Temperature (°C) | Desired Product Yield (%) | Isomeric Byproducts (%) |
| AlCl₃ | 25 | 65 | 25 |
| FeCl₃ | 25 | 80 | 12 |
| ZnCl₂ | 25 | 75 | 15 |
Note: Data is illustrative and can vary based on specific reactants and conditions.
B. Grignard Reactions
Issue: Low yield of the desired tertiary alcohol and formation of ketone and alkane byproducts.
Root Cause Analysis: Grignard reagents are highly reactive and can participate in several side reactions. The primary byproduct issues stem from:
-
Reaction with trace water, leading to the formation of an alkane.[5]
-
Incomplete reaction with the ester, resulting in a ketone intermediate after the first equivalent of Grignard reagent adds.[14]
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[10]
-
Grignard Reagent Stoichiometry: Use at least two equivalents of the Grignard reagent to ensure the reaction goes to completion to form the tertiary alcohol. The first equivalent reacts with the ester to form a ketone, and the second reacts with the ketone.[14][15]
-
Slow Addition and Temperature Control: Add the Grignard reagent slowly to the ester solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[14]
Experimental Protocol: Grignard Reaction with this compound
-
Set up an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under a nitrogen atmosphere.
-
Place magnesium turnings in the flask.
-
Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether to the dropping funnel.
-
Initiate the reaction by adding a small amount of the halide solution to the magnesium.
-
Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the Grignard reagent has formed, cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography or distillation.
C. Hydrolysis to o-Toluic Acid
Issue: Unwanted formation of o-Toluic acid during a reaction or workup.
Root Cause Analysis: The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.[16]
Mitigation Strategies:
-
pH Control: During aqueous workups, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis. If the desired product is stable under acidic conditions, a slightly acidic workup is preferable to a basic one.
-
Temperature Management: Perform extractions and washes with cold solutions to reduce the rate of hydrolysis.
-
Anhydrous Conditions: For reactions where water is not a reagent, using anhydrous conditions will prevent hydrolysis.[17]
III. Visualizing Reaction Optimization
Workflow for Minimizing Byproducts
The following diagram illustrates a general workflow for troubleshooting and optimizing reactions with this compound.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. o-Toluic acid - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Methyl o-toluate by HPLC
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. Methyl o-toluate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, requires robust analytical methods to ensure its purity and consistency. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound, alongside a common alternative, Gas Chromatography (GC). We will delve into the methodologies, supported by experimental data, to provide a comprehensive understanding for selecting the most suitable analytical approach.
Introduction to the Analysis of this compound
This compound (C₉H₁₀O₂) is an ester of o-toluic acid and methanol. Its accurate quantification is critical for reaction monitoring, quality control of starting materials, and final product release in various manufacturing processes. The presence of impurities can significantly impact the yield, safety, and efficacy of the final product. Therefore, a validated, stability-indicating analytical method is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used in the pharmaceutical industry for the separation, identification, and quantification of a vast array of compounds. Its application to the analysis of aromatic esters like this compound is well-established.
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
Principle of the Method:
Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus will be retained longer on the column compared to more polar impurities. The concentration of the analyte is determined by comparing the peak area of the sample to that of a reference standard of known concentration.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a validated isocratic RP-HPLC method for the quantitative determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for aromatic esters.
-
Mobile Phase: A mixture of acetonitrile and water (60:40 v/v). This composition provides a good balance of elution strength and resolution for this compound and potential impurities. The mobile phase should be degassed before use to prevent bubble formation in the system.
-
Flow Rate: 1.0 mL/min. This flow rate ensures optimal column efficiency and reasonable analysis time.
-
Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic compounds like this compound exhibit strong UV absorbance at this wavelength, providing good sensitivity.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak area for this compound.
4. Data Analysis:
-
Calibration Curve: Plot a graph of the peak area of the standard solutions versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is typically considered acceptable.
-
Quantification: Determine the concentration of this compound in the sample solution by interpolating its peak area into the calibration curve.
Method Validation
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Alternative Analytical Technique: Gas Chromatography (GC)
Principle of the Method:
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[2] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. For the analysis of this compound, a non-polar capillary column is typically used, and detection is often performed using a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds.
Experimental Protocol: A GC-FID Method
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 220°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
2. Preparation of Solutions:
-
Standard and Sample Preparation: Similar to the HPLC method, prepare standard and sample solutions in a volatile organic solvent such as hexane or ethyl acetate to appropriate concentrations.
3. Analysis Procedure:
-
Equilibrate the GC system.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
4. Data Analysis:
-
Quantification is performed using a calibration curve, similar to the HPLC method.
Comparison of HPLC and GC for this compound Analysis
The choice between HPLC and GC for the quantitative analysis of this compound depends on several factors, including the nature of the sample, the presence of impurities, and the available instrumentation.
| Feature | HPLC-UV | GC-FID |
| Principle | Separation based on polarity in the liquid phase. | Separation based on volatility and boiling point in the gas phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best for volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. |
| Sample Preparation | Generally simpler, as derivatization is not required. | May require derivatization for less volatile or polar compounds, though not typically necessary for this compound. |
| Sensitivity | Good, with LOD and LOQ typically in the low µg/mL to ng/mL range. | Excellent, with FID providing high sensitivity for hydrocarbons. LOD and LOQ can be in the low ng/mL to pg/mL range. |
| Specificity | Good, especially with photodiode array (PDA) detectors that can provide spectral information to confirm peak purity. | Excellent, with high-resolution capillary columns providing very efficient separations. |
| Analysis Time | Typically longer run times compared to modern fast GC methods. | Can be very fast, especially with optimized temperature programming. |
| Instrumentation Cost | Generally higher initial and running costs due to solvent consumption. | Lower initial and running costs. |
Conclusion and Recommendations
Both RP-HPLC and GC-FID are suitable and robust methods for the quantitative analysis of this compound.
-
RP-HPLC is a highly reliable and well-understood technique that is often preferred in pharmaceutical quality control environments due to its versatility for analyzing a wide range of compounds and impurities without the need for high temperatures, which could potentially degrade thermally labile substances. The method presented here provides a solid foundation for routine analysis.
-
GC-FID offers the advantages of higher sensitivity and faster analysis times, making it an excellent choice for high-throughput screening or when trace-level quantification is required. Given that this compound is volatile and thermally stable, GC is a very effective alternative.
The ultimate choice of method will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the nature of the sample matrix, the available equipment, and regulatory requirements. For routine quality control in a pharmaceutical setting, the validated RP-HPLC method is a strong and defensible choice. For process monitoring where speed is critical, or for trace impurity analysis, GC-FID may be the more advantageous technique. It is always recommended to validate the chosen method in your laboratory, with your specific samples and instrumentation, to ensure reliable and accurate results.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 33094, this compound" PubChem, [Link].
-
Agilent Technologies. "Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals." Agilent Technologies, Inc., 2021, [Link].
-
IKEV. "VALIDATION OF ANALYTICAL METHODS." IKEV, [Link].
-
Pharmaguideline. "Steps for HPLC Method Validation." Pharmaguideline, 11 Dec. 2024, [Link].
-
Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex, 6 June 2025, [Link].
-
ACS Publications. "Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography." Energy & Fuels, 22 Oct. 2018, [Link].
-
Drawell. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Drawell, [Link].
-
LCGC International. "Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques." LCGC International, [Link].
-
University of Pretoria. "A Highly Sensitive RP HPLC-PDA Analytical Method for." University of Pretoria, 10 Nov. 2024, [Link].
-
Shimadzu. "Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1)." Shimadzu Corporation, [Link].
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BrJAC. "Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples." BrJAC, 27 May 2020, [Link].
-
NIST WebBook. "Benzoic acid, 2-methyl-." NIST, [Link].
-
OAText. "An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters." OAText, [Link].
-
Analytical Method. "Methyl Acetate by GC/FID." Analytical Method, [Link].
-
Science.gov. "chromatographic rp-hplc method: Topics by Science.gov." Science.gov, [Link].
-
ResearchGate. "Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil." ResearchGate, 2 Dec. 2020, [Link].
-
Research and Reviews. "Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment." Research and Reviews: Journal of Pharmaceutical Analysis, 21 Aug. 2015, [Link].
-
NIH. "Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation." National Institutes of Health, [Link].
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A Comparative Guide to the Quantification of Methyl o-Toluate: A Method Development Study Using Gas Chromatography and High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and final products is paramount. Methyl o-toluate, a key ester in various synthetic pathways, demands a robust and reliable analytical method to ensure process control and product quality. This guide presents a comprehensive comparison of two prominent chromatographic techniques for the quantification of this compound: a newly developed Gas Chromatography-Flame Ionization Detection (GC-FID) method and a comparative High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method.
This document moves beyond a mere recitation of protocols. It delves into the rationale behind the methodological choices, offering insights grounded in years of field experience. The objective is to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide for selecting and implementing the most suitable analytical method for their specific needs. The methods described herein are designed to be self-validating, adhering to the principles of scientific integrity and trustworthiness, with all claims substantiated by references to authoritative guidelines and scientific literature.
The Analytical Challenge: Quantifying this compound
This compound is a volatile aromatic ester. Its chemical properties—moderate polarity and susceptibility to vaporization—make it an ideal candidate for Gas Chromatography. However, HPLC also presents a viable, albeit different, approach to its quantification. The choice between these techniques often hinges on factors such as available instrumentation, sample matrix complexity, required sensitivity, and desired sample throughput. This guide will illuminate the strengths and weaknesses of each approach through a detailed, data-driven comparison.
Method Development and Validation Philosophy
The development of any analytical method must be underpinned by a sound validation strategy. All experimental designs and validation parameters discussed in this guide are in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines on the validation of analytical procedures.[1][2] These guidelines ensure that the developed method is fit for its intended purpose, providing reliable and reproducible results.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
Rationale for Method Design
Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3][4] The selection of a Flame Ionization Detector (FID) is based on its high sensitivity to organic compounds and its wide linear range.[5] The FID is a robust and reliable detector that provides a response proportional to the mass of carbon atoms entering the flame, making it ideal for quantification.[5]
The choice of the stationary phase is critical for achieving optimal separation. A mid-polar stationary phase, such as one containing a cyanopropylphenyl polysiloxane, is selected to provide a good balance of interactions with the aromatic ring and the ester group of this compound, leading to excellent peak shape and resolution.[6][7]
Temperature programming is employed to ensure the efficient elution of the analyte, leading to sharper peaks and reduced analysis time compared to an isothermal method.[8][9][10]
Experimental Protocol: GC-FID
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
Further dilute 1 mL of this solution to 10 mL with dichloromethane for a final concentration of approximately 100 µg/mL.
GC-FID Method Workflow
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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Introduction: The Analytical Imperative for Methyl o-toluate
An In-Depth Technical Guide to the Validation of Analytical Methods for Methyl o-Toluate: A Comparative Analysis of GC-FID and HPLC-UV
This guide provides a comprehensive comparison of Gas Chromatography with Flame-Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the quantitative analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and adherence to global regulatory standards.
This compound (CAS No: 89-71-4), or Methyl 2-methylbenzoate, is an aromatic ester with the molecular formula C₉H₁₀O₂.[1][2][3] It presents as a clear, colorless liquid with a characteristic floral odor, making it a valuable ingredient in the fragrance industry.[1][4] Beyond its use in perfumes and flavorings, it serves as a critical intermediate in the synthesis of various medicinal compounds and other fine chemicals.[4]
Given its role in pharmaceutical manufacturing, ensuring the identity, purity, and strength of this compound is paramount. This necessitates the development and validation of robust analytical methods. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5] This process is not merely a checklist; it is a foundational element of Good Manufacturing Practice (GMP) that ensures product quality and patient safety.[6]
This guide is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][7][8][9] We will explore the validation of two common chromatographic techniques through the lens of the ICH Q2(R1) guidelines, which delineate the key performance characteristics that must be assessed.[10][11]
Choosing the Right Tool: GC-FID vs. HPLC-UV for this compound
The selection of an analytical technique is the first critical decision in method development. The physicochemical properties of the analyte, this compound, dictate the most logical choices.
-
Structure: Contains an aromatic (benzene) ring, making it UV-active.
-
Volatility: Its relatively low boiling point makes it sufficiently volatile for Gas Chromatography.
Gas Chromatography (GC) is an ideal technique for separating and analyzing compounds that can be vaporized without decomposition.[13][14] Given this compound's volatility and thermal stability, GC is a natural fit. When coupled with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds containing carbon-hydrogen bonds, it becomes a powerful tool for quantification.[6][13]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suited for a wide range of analytes, particularly those that are non-volatile or thermally labile.[15][16] While GC is a more direct choice, HPLC is also a viable option for this compound due to the UV-absorbing properties of its aromatic ring.[1] An HPLC system with a UV detector can readily identify and quantify the compound.
The choice between them often comes down to available instrumentation, required sensitivity, and the nature of potential impurities.
The Validation Gauntlet: A Head-to-Head Performance Comparison
Method validation involves assessing a series of key performance characteristics. Below, we compare how a GC-FID and an HPLC-UV method would be validated for a quantitative assay of this compound.
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For pharmaceutical ingredients, this is often demonstrated through forced degradation studies to create a "stability-indicating" method.[17][18][19]
Experimental Approach (Forced Degradation): A sample of this compound is subjected to stress conditions to induce degradation. As an ester, it is particularly susceptible to hydrolysis.[1]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: ICH-specified light exposure (UV/Visible).[19]
Performance Comparison:
-
GC-FID: This method would demonstrate specificity if the peaks for degradants (e.g., o-toluic acid and methanol from hydrolysis) are well-resolved from the main this compound peak. The high efficiency of modern capillary GC columns often provides excellent resolution.
-
HPLC-UV: This method would also need to show chromatographic separation of the analyte from its degradants. A significant advantage of HPLC is the ability to use a Photodiode Array (PDA) detector. A PDA detector can assess peak purity across the entire UV spectrum of a peak, providing strong evidence that the peak is from a single compound and is free from co-eluting impurities.
Linearity, Range, Accuracy, and Precision
These parameters collectively ensure that the method produces results that are directly proportional to the concentration of the analyte, accurate (close to the true value), and reproducible.
Experimental Approach:
-
Linearity & Range: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the target assay concentration. Analyze each and plot the instrument response versus concentration. The relationship is assessed using the correlation coefficient (r²) and y-intercept.
-
Accuracy: Accuracy is determined by analyzing samples with a known concentration of this compound (e.g., a certified reference material or a sample spiked with a known amount of analyte). It is often assessed at three concentration levels (e.g., 80%, 100%, 120%) with multiple replicates. The result is expressed as percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is typically assessed by performing at least six replicate analyses of the same sample at 100% of the target concentration.
-
Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]
These are crucial for impurity testing but less so for a main component assay. They are typically determined based on the standard deviation of the response and the slope of the calibration curve or by signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[20]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage.
Experimental Approach: Key method parameters are slightly varied to assess the impact on the results.
-
For GC-FID: Oven temperature (±2°C), carrier gas flow rate (±5%), inlet temperature (±5°C).
-
For HPLC-UV: Mobile phase composition (e.g., ±2% organic solvent), column temperature (±2°C), flow rate (±5%), detection wavelength (±2 nm).
Summary of Performance Data
The following table presents illustrative data from a hypothetical validation of GC-FID and HPLC-UV methods for this compound, reflecting the typical performance of each technique.
| Validation Parameter | GC-FID Method | HPLC-UV Method | Acceptance Criteria (Typical) |
| Specificity | All degradant peaks resolved from analyte peak. | All degradant peaks resolved; peak purity confirmed by PDA. | Specificity demonstrated. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range | 80-120% of target conc. | 80-120% of target conc. | As defined by linearity. |
| Accuracy (% Recovery) | 99.2% - 100.8% | 99.5% - 101.0% | 98.0% - 102.0% |
| Precision (Repeatability) | RSD ≤ 0.5% | RSD ≤ 0.4% | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 0.8% | RSD ≤ 0.7% | RSD ≤ 2.0% |
| LOQ | ~0.01 mg/mL | ~0.02 mg/mL | Determined as needed. |
| Robustness | Results unaffected by minor changes. | Results unaffected by minor changes. | System suitability passes. |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: GC-FID Method for this compound Assay
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent).
-
GC Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, Split ratio 50:1.
-
Oven Program: Initial 100°C, hold for 2 min, ramp at 15°C/min to 220°C, hold for 5 min.
-
Detector Temperature: 280°C.
-
-
Sample Preparation:
-
Standard: Accurately weigh ~50 mg of this compound reference standard into a 50 mL volumetric flask. Dilute to volume with Methylene Chloride to achieve a final concentration of ~1.0 mg/mL.
-
Sample: Prepare the test sample to a target concentration of 1.0 mg/mL in Methylene Chloride.
-
-
Analysis: Inject the standard and sample solutions and calculate the amount of this compound in the sample by comparing peak areas.
Protocol 2: HPLC-UV Method for this compound Assay
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 stationary phase.
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).[21]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase to achieve a final concentration of ~0.5 mg/mL.
-
Sample: Prepare the test sample to a target concentration of 0.5 mg/mL in the mobile phase. Filter through a 0.45 µm filter before injection.
-
-
Analysis: Inject the standard and sample solutions. Quantify by comparing the peak area of the analyte in the sample to that of the standard.
Conclusion and Recommendations
Both GC-FID and HPLC-UV are suitable and validatable techniques for the quantitative analysis of this compound. The choice between them depends on the specific application and available resources.
-
GC-FID is the recommended primary method for a straightforward purity assay of bulk this compound. The technique is robust, cost-effective, and highly efficient for volatile compounds.[15] Its sensitivity and reliability for hydrocarbons are well-established.
-
HPLC-UV serves as an excellent alternative and may be superior in certain contexts. Its key advantage is the ability to use a PDA detector for definitive peak purity analysis, which is invaluable when characterizing complex degradation profiles. It is also the preferred method if non-volatile impurities are of concern or if the sample matrix is incompatible with GC.[15][16]
Ultimately, a properly validated method, regardless of the technique, provides the necessary scientific evidence to ensure that the analytical procedure is fit for its intended purpose, guaranteeing the quality and consistency of the final product.
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This compound | C9H10O2 | CID 33094 . Source: PubChem - NIH. URL: [Link]
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Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production . Source: IISTE.org. URL: [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications . Source: Blog - News. URL: [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Source: Investigations of a Dog. URL: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability . Source: Federal Register. URL: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub. URL: [Link]
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3 Key Regulatory Guidelines for Method Validation . Source: Altabrisa Group. URL: [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique . Source: Lab Manager Magazine. URL: [Link]
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USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management . Source: gmp-compliance.org. URL: [Link]
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HPLC vs. GC: What Sets These Methods Apart . Source: Phenomenex. URL: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . Source: FDA. URL: [Link]
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4 Key Differences Between GC and HPLC . Source: Drawell. URL: [Link]
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Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . Source: Food Safety Institute. URL: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. URL: [Link]
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FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . Source: ECA Academy. URL: [Link]
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<1225> Validation of Compendial Procedures . Source: USP-NF ABSTRACT. URL: [Link]
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Preparation of fatty acid methyl esters for gas-liquid chromatography . Source: PMC - NIH. URL: [Link]
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Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor . Source: SciELO. URL: [Link]
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This compound . Source: precisionFDA. URL: [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method . Source: OMICS Online. URL: [https://www.omicsonline.org/open-access/forced-degradation-study-an-essential-approach-to-develop-stabilityindicating-method-2161-0444-10002 Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.pdf]([Link] Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.pdf)
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A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients . Source: NIH. URL: [Link]
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Forced Degradation and Stability Testing . Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review . Source: CORE. URL: [Link]
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Forced Degradation Studies for Biopharmaceuticals . Source: Pharmaceutical Technology. URL: [Link]
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Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture . Source: Redalyc. URL: [Link]
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A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients . Source: ResearchGate. URL: [Link]
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A Comparative Guide to the Reactivity of Methyl Toluate Isomers: Navigating Steric and Electronic Effects in Synthesis
For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. The methyl toluate isomers—methyl o-toluate, methyl m-toluate, and methyl p-toluate—serve as prime examples of how subtle changes in substituent positioning on an aromatic ring can profoundly influence chemical reactivity. This guide provides an in-depth comparison of these three isomers, supported by established chemical principles and experimental data, to empower you in making informed decisions for your synthetic endeavors.
Understanding the Players: Electronic and Steric Landscapes of Methyl Toluate Isomers
The reactivity of each methyl toluate isomer is governed by a delicate interplay of electronic and steric effects originating from the methyl (-CH₃) and methoxycarbonyl (-COOCH₃) groups.
-
Electronic Effects: The methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the methoxycarbonyl group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance, deactivating the ring towards electrophiles.[1]
-
Steric Effects: The spatial arrangement of the functional groups plays a crucial role, particularly for the ortho isomer, where the proximity of the methyl and methoxycarbonyl groups can hinder the approach of reagents to the reaction centers.[2][3][4][5]
This guide will explore the consequences of these effects across three fundamental reaction types: electrophilic aromatic substitution (nitration), nucleophilic acyl substitution (saponification), and reduction of the ester functionality.
Electrophilic Aromatic Substitution: The Case of Nitration
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) acts as the electrophile.[1] The inherent directing effects of the substituents on the benzene ring determine the position of the incoming nitro group.
Theoretical Reactivity and Regioselectivity:
-
Methyl p-toluate: The para-positioning of the electron-donating methyl group and the electron-withdrawing methoxycarbonyl group leads to a clear prediction. The methyl group is an ortho, para-director, while the methoxycarbonyl group is a meta-director.[1] In this case, the directing effects are synergistic, with the position ortho to the methyl group (and meta to the ester) being the most activated and sterically accessible.
-
Methyl m-toluate: The directing effects are also cooperative. The methyl group directs ortho and para to its position, and the ester group directs meta. The positions ortho to the methyl group and meta to the ester are doubly activated.
-
This compound: The directing effects are in opposition. The methyl group directs to the positions ortho and para to it, while the ester directs to its meta positions. Furthermore, significant steric hindrance from the adjacent methyl and ester groups will influence the regioselectivity, favoring attack at the less hindered positions.
Comparative Experimental Insights:
| Isomer | Predicted Major Mononitration Product(s) | Expected Relative Rate of Nitration |
| Methyl p-toluate | Methyl 4-methyl-3-nitrobenzoate | Fastest |
| Methyl m-toluate | Methyl 3-methyl-4-nitrobenzoate & Methyl 3-methyl-6-nitrobenzoate | Intermediate |
| This compound | Methyl 2-methyl-5-nitrobenzoate & Methyl 2-methyl-3-nitrobenzoate | Slowest |
The higher reactivity of the para and meta isomers is attributed to the synergistic directing effects of the substituents, leading to more activated and accessible sites for electrophilic attack. The ortho isomer is expected to be the least reactive due to a combination of competing directing effects and significant steric hindrance around the ring.
Experimental Protocol: Comparative Nitration of Methyl Toluate Isomers
This protocol provides a framework for a comparative study of the nitration of the three methyl toluate isomers.
Materials:
-
This compound, Methyl m-toluate, Methyl p-toluate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Methanol (for recrystallization)
-
Standard laboratory glassware
Procedure: [6]
-
In three separate 125-mL Erlenmeyer flasks, add 3 mL of concentrated sulfuric acid and cool them in an ice bath for 10 minutes.
-
To each flask, add 12 mmol of one of the methyl toluate isomers and swirl to mix while keeping the flasks in the ice bath.
-
Prepare the nitrating mixture by carefully adding 1 mL of concentrated nitric acid to 1 mL of concentrated sulfuric acid in a separate test tube, and cool this mixture in the ice bath.
-
Slowly, drop-by-drop, add the cold nitrating mixture to each of the flasks containing the methyl toluate isomers. Maintain the temperature below 15 °C throughout the addition by swirling the flasks in the ice bath.
-
After the addition is complete, allow the reaction mixtures to stand at room temperature for 15 minutes.
-
Pour each reaction mixture over 25 g of crushed ice in separate beakers.
-
Collect the precipitated solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude products from a minimal amount of methanol.
-
After drying, determine the yield and melting point of each product and characterize by spectroscopic methods (e.g., NMR, IR) to confirm the structure of the major isomer(s) formed.
Workflow for Comparative Nitration:
Caption: Workflow for the comparative nitration of methyl toluate isomers.
Nucleophilic Acyl Substitution: The Saponification Reaction
Saponification, the hydrolysis of an ester in the presence of a base, is a classic example of nucleophilic acyl substitution. The reaction proceeds via the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.
Theoretical Reactivity:
The rate of saponification is influenced by the electronic nature of the substituent on the aromatic ring and by steric hindrance around the ester group.
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups decrease the rate. The Hammett equation provides a quantitative measure of these electronic effects for meta and para substituents.[7][8][9] The methyl group has a negative Hammett sigma value (σ_m = -0.07, σ_p = -0.17), indicating its electron-donating nature.[7]
-
Steric Effects: Bulky groups near the ester functionality can hinder the approach of the nucleophile, slowing the reaction. This effect is most pronounced for the ortho isomer.
Comparative Experimental Insights:
Based on these principles, the expected order of reactivity for the saponification of methyl toluate isomers is:
| Isomer | Governing Factors | Expected Relative Rate of Saponification |
| Methyl m-toluate | Weak electron-donating effect of the methyl group. | Fastest |
| Methyl p-toluate | Stronger electron-donating effect of the methyl group compared to the meta position. | Intermediate |
| This compound | Significant steric hindrance from the ortho-methyl group. | Slowest |
The meta isomer is expected to be the most reactive as the electron-donating effect of the methyl group is weakest at this position. The para isomer will be slightly less reactive due to the stronger electron-donating effect of the methyl group from the para position. The ortho isomer is predicted to be the least reactive due to the significant steric hindrance impeding the approach of the hydroxide nucleophile to the carbonyl carbon.
Experimental Protocol: Comparative Saponification of Methyl Toluate Isomers
This protocol outlines a method for comparing the saponification rates of the three isomers.
Materials:
-
This compound, Methyl m-toluate, Methyl p-toluate
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Phenolphthalein indicator
-
Standard laboratory glassware for reflux and titration
Procedure: [10]
-
Prepare a 0.5 M solution of NaOH in 50:50 methanol/water.
-
In three separate round-bottom flasks equipped with reflux condensers, place 10 mmol of each methyl toluate isomer.
-
To each flask, add 50 mL of the 0.5 M methanolic NaOH solution.
-
Heat the reaction mixtures to reflux.
-
At regular time intervals (e.g., every 15 minutes), withdraw a 5 mL aliquot from each reaction mixture, quench it in an ice bath, and titrate the excess NaOH with a standardized 0.1 M HCl solution using phenolphthalein as the indicator.
-
Continue monitoring the reaction until the concentration of NaOH remains constant, indicating the completion of the reaction.
-
Plot the concentration of the ester remaining versus time for each isomer to determine the reaction rates.
Logical Flow for Saponification Rate Comparison:
Caption: Logical flow for comparing the saponification rates of methyl toluate isomers.
Reduction of the Ester Functionality
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[11][12][13] The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.
Theoretical Reactivity:
The reactivity of the methyl toluate isomers towards reduction is primarily influenced by steric hindrance around the carbonyl group.
-
Methyl p-toluate and Methyl m-toluate: These isomers are expected to have similar reactivity as the methyl group is remote from the reaction center and does not impose any significant steric hindrance to the approach of the hydride reagent.
-
This compound: The ortho-methyl group will sterically hinder the approach of the bulky aluminohydride complex to the carbonyl carbon, leading to a slower reaction rate compared to the meta and para isomers.
Comparative Experimental Insights:
The expected order of reactivity for the reduction of methyl toluate isomers with LiAlH₄ is:
| Isomer | Governing Factor | Expected Relative Rate of Reduction |
| Methyl p-toluate | Minimal steric hindrance. | Fast |
| Methyl m-toluate | Minimal steric hindrance. | Fast |
| This compound | Significant steric hindrance. | Slowest |
Experimental Protocol: Comparative Reduction of Methyl Toluate Isomers
This protocol provides a method for the comparative reduction of the three isomers.
Materials:
-
This compound, Methyl m-toluate, Methyl p-toluate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (for quenching)
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard inert atmosphere glassware
Procedure: [14]
-
Set up three separate oven-dried, three-necked flasks under an inert atmosphere (e.g., nitrogen or argon).
-
In each flask, prepare a suspension of 1.2 equivalents of LiAlH₄ in anhydrous THF.
-
In separate dropping funnels, prepare solutions of each methyl toluate isomer (1 equivalent) in anhydrous THF.
-
Slowly add the solution of each isomer to its respective LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reactions to warm to room temperature and stir for 2 hours. Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Carefully quench each reaction by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.
-
Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude products by GC-MS or NMR to determine the conversion and relative reaction times.
Workflow for Comparative Ester Reduction:
Caption: Workflow for the comparative reduction of methyl toluate isomers.
Conclusion and Recommendations
The reactivity of methyl o-, m-, and p-toluate is a clear demonstration of the fundamental principles of steric and electronic effects in organic chemistry.
-
For electrophilic aromatic substitution , such as nitration, the para and meta isomers are more reactive than the ortho isomer due to cooperative directing effects and reduced steric hindrance.
-
In nucleophilic acyl substitution , like saponification, the reactivity order is generally meta > para > ortho, governed by a combination of the electronic effect of the methyl group and steric hindrance around the ester.
-
For the reduction of the ester , the ortho isomer is significantly less reactive than the meta and para isomers due to steric hindrance.
For the synthetic chemist, this comparative guide underscores the importance of isomer selection. If rapid reaction at the ester is desired, the meta or para isomers are preferable. For reactions on the aromatic ring, the choice of isomer will dictate the regiochemical outcome. The steric bulk of the ortho isomer can be exploited to achieve selectivity or may necessitate more forcing reaction conditions. By understanding these nuances, researchers can design more efficient and predictable synthetic routes.
References
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A Comparative Guide to the Steric Effects of the Ortho-Methyl Group in Methyl o-Toluate
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced interplay of molecular structure and reactivity is paramount. This guide provides an in-depth analysis of the steric effects induced by the ortho-methyl group in methyl o-toluate. By objectively comparing its properties and reactivity with its meta and para isomers, as well as the parent compound methyl benzoate, we will elucidate the profound impact of steric hindrance on experimental outcomes. This document is designed to move beyond mere observation, offering causal explanations for experimental choices and providing validated protocols for further investigation.
The "Ortho Effect": More Than Just Proximity
In aromatic compounds, substituents in the ortho position (adjacent to the primary functional group) often exert an influence on reactivity that is disproportionately large compared to the same substituent in the meta or para positions. This phenomenon, known as the "ortho effect," is a composite of several factors, including steric hindrance, intramolecular hydrogen bonding, and electronic effects.
In the case of this compound, the primary steric interaction occurs between the ortho-methyl group and the methoxycarbonyl group (-COOCH₃).[1] This close proximity physically obstructs the path of incoming reagents, significantly impacting reactions that target the ester functionality. This guide will dissect this effect through the lens of comparative reactivity and spectroscopic analysis.
Caption: Logical relationship of the ortho-methyl group's steric effects.
Comparative Analysis of Molecular Structures
To appreciate the steric effect, it is essential to visualize the spatial arrangement of the molecules under comparison.
Caption: Structures of Methyl Benzoate and its Methyl-Substituted Isomers.
Impact on Chemical Reactivity: The Case of Hydrolysis
The alkaline hydrolysis (saponification) of esters is a classic reaction for demonstrating steric effects. The reaction proceeds via a nucleophilic acyl substitution (BAc2) mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. The rate-determining step is the formation of a tetrahedral intermediate.
The ortho-methyl group in this compound sterically hinders the approach of the hydroxide nucleophile to the carbonyl carbon. This increases the activation energy for the formation of the tetrahedral intermediate, resulting in a significantly slower reaction rate compared to its isomers.
Caption: Steric hindrance of the BAc2 hydrolysis mechanism by the ortho-methyl group.
Quantitative Comparison of Hydrolysis Rates
While exact rate constants can vary with conditions (temperature, solvent), the relative trend is well-established. The rate of alkaline hydrolysis generally follows the order:
Methyl Benzoate ≈ Methyl p-toluate > Methyl m-toluate >> this compound
The electron-donating nature of the methyl group slightly deactivates the ring, but this electronic effect is minor compared to the profound steric hindrance in the ortho position.[2][3]
| Compound | Substituent Position | Relative Hydrolysis Rate (Qualitative) | Primary Influencing Factor |
| Methyl Benzoate | (Unsubstituted) | High | Baseline reactivity |
| This compound | Ortho | Very Low | Strong Steric Hindrance |
| Methyl m-toluate | Meta | High | Mild Electronic Effect |
| Methyl p-toluate | Para | High | Mild Electronic Effect |
Spectroscopic Signatures of Steric Crowding
The steric strain imposed by the ortho-methyl group is not only reflected in reactivity but also in the spectroscopic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the proximity of the two methyl groups (the one on the ring and the one in the ester) can lead to through-space interactions that influence their chemical shifts. Typically, the signals for both the aromatic protons and the methyl protons in this compound are distinct from those in the meta and para isomers.
In ¹³C NMR, steric compression can cause the signal for the ortho-methyl carbon to appear at a slightly different chemical shift compared to the methyl carbons in the other isomers.
| Compound | ¹H NMR: Ar-CH₃ (ppm) | ¹H NMR: O-CH₃ (ppm) | ¹³C NMR: C=O (ppm) |
| This compound | ~2.6 | ~3.9 | ~168 |
| Methyl m-toluate | ~2.4 | ~3.9 | ~167 |
| Methyl p-toluate | ~2.4 | ~3.9 | ~167 |
Note: Approximate chemical shifts are provided for illustrative purposes. Actual values may vary based on the solvent and instrument.[4][5][6]
Infrared (IR) Spectroscopy
The C=O stretching frequency in the IR spectrum is sensitive to the electronic environment. While the electronic effect of the methyl group is modest, steric hindrance in this compound can disrupt the coplanarity of the ester group with the benzene ring.[7] This can slightly alter the C=O bond character and its corresponding stretching frequency compared to the other isomers.[3][8]
| Compound | C=O Stretch (cm⁻¹) |
| Methyl Benzoate | ~1724 |
| This compound | ~1720 |
| Methyl m-toluate | ~1722 |
| Methyl p-toluate | ~1720 |
Note: Values are typical and can vary slightly.[4][8]
Experimental Protocols
To provide a practical framework for observing these effects, the following validated protocols are presented.
Protocol 1: Comparative Alkaline Hydrolysis Rate
This experiment uses a simple titration method to compare the relative rates of saponification.
Caption: Experimental workflow for kinetic analysis of ester hydrolysis.
Methodology:
-
Reagent Preparation : Prepare 0.1 M solutions of methyl benzoate, this compound, methyl m-toluate, and methyl p-toluate in 95% ethanol. Prepare a 0.2 M aqueous solution of NaOH and a 0.1 M aqueous solution of HCl. Standardize the NaOH solution.
-
Reaction Setup : For each ester, place 50 mL of the 0.1 M solution in a flask and equilibrate in a 30°C water bath. In a separate flask, equilibrate 50 mL of the 0.2 M NaOH solution.
-
Initiation : Rapidly add the NaOH solution to the ester solution, mix thoroughly, and start a timer. This is time zero (t=0).
-
Sampling : At regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 10 mL aliquot of the reaction mixture.
-
Quenching : Immediately add the 10 mL aliquot to a flask containing 15 mL of the standardized 0.1 M HCl. This will neutralize the unreacted NaOH and stop the reaction.
-
Titration : Add a few drops of phenolphthalein indicator to the quenched solution and back-titrate the excess HCl with your standardized NaOH solution until a faint pink endpoint is reached.
-
Analysis : Calculate the concentration of unreacted ester at each time point. Plot ln[Ester] vs. time. The slope of this plot will be related to the rate constant. A steeper slope indicates a faster reaction. The significantly flatter slope for this compound will provide quantitative evidence of steric hindrance.
Protocol 2: Fischer Esterification
This protocol highlights potential differences in yield due to steric hindrance during synthesis.[9]
Methodology:
-
Setup : To four separate round-bottom flasks equipped with reflux condensers, add 0.1 mol of the corresponding acid (benzoic acid, o-toluic acid, m-toluic acid, or p-toluic acid).
-
Reagents : Add 50 mL of methanol (an excess) and 1 mL of concentrated sulfuric acid (catalyst) to each flask.[9]
-
Reaction : Reflux the mixtures for 2 hours.
-
Workup : After cooling, pour each reaction mixture into 100 mL of cold water and extract with diethyl ether. Wash the ether layer with a 5% sodium bicarbonate solution to remove unreacted acid, then with brine.[10]
-
Isolation : Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analysis : Determine the mass and calculate the percentage yield for each ester. It is expected that the yield for this compound will be lower than the others under identical reaction times due to the steric hindrance around the carboxylic acid group, which impedes the approach of methanol.[1]
Conclusion and Outlook
References
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Lima, L. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1234. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2014). Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid?. Retrieved from [Link]
-
Oxford Academic. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase. Journal of Industrial Microbiology & Biotechnology, 49(2). Available from: [Link]
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Ningbo Innopharmchem Co., Ltd. (n.d.). This compound (CAS 89-71-4): A Chemical Synthesis Essential for Industrial Growth. Retrieved from [Link]
-
Taft, R. W. Jr. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(12), 3120–3128. Available from: [Link]
- Blog. (2025). What analytical methods are used to determine O - Toluic Acid?.
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Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
- Nummert, V., et al. (2001). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of Physical Organic Chemistry, 14(10), 675-684.
- ResearchGate. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr.
- Gelsema, W. J., et al. (1966). Steric Effects of Methyl Groups on the Ionization Constants of Phenols and Anilines. Recueil des Travaux Chimiques des Pays-Bas, 85(1), 53-64.
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Cravotto, G., et al. (2004). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 6(3), 142-144. Available from: [Link]
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A Comparative Guide to Catalyst Efficiency in Methyl o-Toluate Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. Methyl o-toluate, a significant building block, is primarily synthesized via the Fischer esterification of o-toluic acid with methanol. The choice of catalyst for this reaction is a critical determinant of yield, purity, process efficiency, and overall economic viability. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, offering experimental insights and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction to this compound Synthesis
This compound is an aromatic ester with wide applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] The most prevalent method for its synthesis is the Fischer-Speier esterification, a reaction that involves heating a carboxylic acid (o-toluic acid) and an alcohol (methanol) in the presence of an acid catalyst.[2] The reaction is an equilibrium process, and the selection of an appropriate catalyst is crucial to drive the equilibrium towards the product side and to achieve a high rate of conversion.
This guide will explore the performance of two major classes of catalysts: homogeneous and heterogeneous acid catalysts. We will delve into the mechanistic nuances of each catalytic system and provide a comparative analysis based on experimental data from the scientific literature.
Comparative Analysis of Catalytic Systems
The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, cost, and process complexity, particularly concerning catalyst separation and reuse.
| Catalyst System | Catalyst Type | Typical Reaction Conditions | Yield/Conversion | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Reflux temperature (65-100°C), 1-10 hours, 0.5-5.0 wt% catalyst loading.[2][3] | High (typically >90% for similar esters).[4] | Low cost, high catalytic activity.[5] | Corrosive, difficult to separate from the product, generates acidic waste, not reusable.[5] |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Reflux temperature (65-110°C), 1-10 hours.[2][6] | High, sometimes superior to H₂SO₄.[6] | High efficiency, commercially available.[6] | Corrosive, challenging product separation, catalyst loss during workup. |
| Amberlyst-15 | Heterogeneous | 60-120°C, can be used in batch or continuous flow reactors.[7][8] | High (up to 97% for similar esterifications).[7] | Easily separable by filtration, reusable for multiple cycles, non-corrosive to stainless steel reactors, environmentally benign.[8] | Higher initial cost compared to mineral acids, potential for slightly lower reaction rates. |
| Zr/Ti-based Solid Acid | Heterogeneous | Elevated temperatures.[5] | Good to high yields for various methyl benzoates.[5] | Recoverable and reusable, high thermal stability.[5] | Can be more expensive and less commercially available than traditional catalysts. |
Mechanistic Insights
The underlying mechanism for acid-catalyzed esterification is crucial for understanding the role of the catalyst and for optimizing reaction conditions.
Homogeneous Acid Catalysis (e.g., H₂SO₄, p-TsOH)
Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid operate by protonating the carbonyl oxygen of the o-toluic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the ester.
Caption: General mechanism of Fischer-Speier esterification.
Heterogeneous Solid Acid Catalysis (e.g., Amberlyst-15)
Heterogeneous catalysts like Amberlyst-15, a sulfonated polystyrene resin, provide acidic sites (-SO₃H groups) on a solid support. The reaction mechanism is analogous to the homogeneous case, but it occurs at the catalyst's surface. The solid nature of the catalyst simplifies the purification process, as it can be easily filtered off from the reaction mixture.
Caption: Conceptual diagram of heterogeneous catalysis.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of this compound using both a homogeneous and a heterogeneous catalyst.
Protocol 1: Synthesis using Sulfuric Acid (Homogeneous Catalyst)
This protocol is a classic example of Fischer esterification.
Materials:
-
o-Toluic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add o-toluic acid (e.g., 13.6 g, 0.1 mol) and methanol (e.g., 80 mL, approx. 2 mol).
-
While stirring, slowly add concentrated sulfuric acid (e.g., 2 mL) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by distillation under reduced pressure.
Caption: Experimental workflow for homogeneous catalysis.
Protocol 2: Synthesis using Amberlyst-15 (Heterogeneous Catalyst)
This protocol highlights the advantages of using a solid acid catalyst.
Materials:
-
o-Toluic acid
-
Methanol (anhydrous)
-
Amberlyst-15 resin
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and drying it in an oven at 80-100°C for several hours.
-
In a 250 mL round-bottom flask, combine o-toluic acid (e.g., 13.6 g, 0.1 mol), methanol (e.g., 80 mL, approx. 2 mol), and the activated Amberlyst-15 resin (e.g., 5-10 wt% of the o-toluic acid).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-10 hours.
-
Upon completion of the reaction (monitored by TLC or GC), cool the mixture to room temperature.
-
Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with methanol, dried, and stored for reuse.
-
Remove the excess methanol from the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a small amount of water and brine to remove any residual impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
-
Further purification can be achieved by distillation if required.
Conclusion
The synthesis of this compound via Fischer esterification can be effectively catalyzed by both homogeneous and heterogeneous acid catalysts.
-
Homogeneous catalysts , such as sulfuric acid and p-toluenesulfonic acid, offer high reactivity and are cost-effective for initial investment. However, they pose challenges in terms of separation, catalyst recovery, and waste disposal.
-
Heterogeneous catalysts , exemplified by Amberlyst-15, provide a more environmentally friendly and process-efficient alternative. The ease of separation and the potential for catalyst recycling make them highly attractive for industrial applications, despite a potentially higher upfront cost.
The optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, purity requirements, and economic and environmental considerations. For large-scale, sustainable production, the development and application of robust heterogeneous catalysts represent the most promising path forward.
References
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What are the common synthesis methods of Methyl O/p - Toluenesulfonate? - Blog. (2025). Available at: [Link]
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Fischer–Speier esterification. (2024). In Wikipedia. Available at: [Link]
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- Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. (2012). ChemInform.
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Molecules. Available at: [Link]
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p-Toluenesulfonic acid, butyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
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Fischer Esterification Procedure. (n.d.). Available at: [Link]
-
Synthesis of methyl benzoate intensified by p -toluenesulfonic acid-based deep eutectic solvents. (2021). ResearchGate. Available at: [Link]
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Amberlyst-15 in organic synthesis. (2012). Arkivoc. Available at: [Link]
-
o-TOLUIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
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Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). Molecules. Available at: [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]
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Dependence of the methyl ester yield on the reaction temperature over... (2015). ResearchGate. Available at: [Link]
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Research and Developments of Heterogeneous Catalytic Technologies. (2024). National Institutes of Health. Available at: [Link]
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Heterogeneous Catalysis by Metals. (2014). ResearchGate. Available at: [Link]
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Amberlyst-15 in Organic Synthesis. (2012). ResearchGate. Available at: [Link]
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Research on the Production of Methyltrioxorhenium and Heterogenous Catalysts from Waste Materials. (2023). MDPI. Available at: [Link]
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Polystyrene-based superacidic solid acid catalyst: synthesis and its application in biodiesel production. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Determination of adsorption and kinetic parameters for methyl oleate (biodiesel) esterification reaction catalyzed by Amberlyst 15 resin. (2019). ResearchGate. Available at: [Link]
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Homogeneous and heterogeneous catalysts for hydrogenation of CO2 to methanol under mild conditions. (2021). Chemical Society Reviews. Available at: [Link]
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alternatives to Methyl o-toluate as a synthetic intermediate
An In-Depth Guide to Synthetic Intermediates: Choosing Effective Alternatives to Methyl o-toluate
Executive Summary
This compound (MOT) is a versatile aromatic ester widely employed as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] Its utility, however, is context-dependent. The inherent reactivity of its methyl ester and benzylic methyl groups dictates specific synthetic pathways, which may not always be the most efficient. For the discerning researcher or process chemist, achieving optimal yield, purity, and process economy often necessitates considering more direct or reactive starting materials.
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of key alternatives to this compound. We will move beyond a simple list of compounds to explore the strategic rationale—the "why"—behind selecting a specific intermediate based on the desired chemical transformation. We will compare o-toluic acid, o-toluoyl chloride, o-tolunitrile, and o-xylene, providing experimental context and data to empower you to make informed decisions that streamline your synthetic workflows.
The Strategic Role and Limitations of this compound
This compound is typically synthesized via the acid-catalyzed esterification of o-toluic acid with methanol.[1][2] It serves as a reliable building block, but its limitations are rooted in the moderate reactivity of its functional groups:
-
Ester Functionalization: While transformations like aminolysis or transesterification are possible, they often require harsh conditions, strong catalysts, or long reaction times, which can be incompatible with complex molecules bearing sensitive functional groups.
-
Accessing the Carboxylic Acid: To utilize the carboxyl functionality, one must first perform an ester hydrolysis (saponification), adding a step to the synthesis and subsequent workup procedures.[1]
-
Benzylic Functionalization: The benzylic methyl group is relatively unreactive. While it can be functionalized, typically via free-radical pathways, the conditions required may lead to side reactions involving the ester or the aromatic ring.
The optimal synthetic strategy hinges on selecting a starting material whose functional groups are best suited for the intended reaction, thereby minimizing steps and maximizing efficiency. The following decision-making flowchart provides a high-level guide to selecting the appropriate intermediate.
Caption: Workflow for accessing the o-toluic acid core structure.
Experimental Protocol 2: Hydrolysis of o-Tolunitrile to o-Toluic Acid
This robust protocol is adapted from established literature procedures and provides high yields of the desired carboxylic acid. [4] Methodology:
-
Setup: Equip a 5-L flask with a mechanical stirrer, reflux condenser, and a separatory funnel.
-
Acid Charge: Charge the flask with 3 kg of 75% sulfuric acid (H₂SO₄). Heat the solution to approximately 150 °C with stirring.
-
Nitrile Addition: Over a period of two hours, add 1 kg (8.54 moles) of o-tolunitrile to the hot acid.
-
Heating: Maintain the reaction temperature at 150–160 °C and continue stirring for an additional two hours after the addition is complete. Then, raise the temperature to 190 °C for one hour.
-
Isolation: Cool the reaction mixture and carefully pour it into ice water. Filter the resulting precipitate.
-
Purification: Dissolve the crude solid in an excess of 10% sodium hydroxide solution and filter while hot to remove any unreacted amide. Acidify the filtrate with dilute sulfuric acid to precipitate the product.
-
Drying: Collect the o-toluic acid on a Büchner funnel, dry, and recrystallize from benzene. The expected yield is 80–89%. [4]
Goal 3: Benzylic Functionalization
When the synthetic target requires modification of the methyl group (e.g., halogenation or oxidation), MOT is a poor choice due to the low reactivity of the benzylic C-H bonds and potential for competing reactions.
-
Baseline (this compound): Free-radical bromination of the benzylic position is possible but may be complicated by the presence of the electron-withdrawing ester group and potential for aromatic bromination.
-
Primary Alternative (o-Xylene): As a simple hydrocarbon, o-xylene is the ideal substrate for selective benzylic functionalization. It readily undergoes free-radical bromination with N-bromosuccinimide (NBS) or oxidation to o-toluic acid using strong oxidizing agents like KMnO₄. [5][6]The absence of other functional groups ensures high selectivity for the benzylic positions.
Table 2: Comparison of Starting Materials for Benzylic Bromination
| Feature | This compound (MOT) | o-Xylene |
|---|---|---|
| Substrate Reactivity | Deactivated by ester group | Activated benzylic C-H bonds |
| Selectivity | Potential for ring bromination or ester reaction | Highly selective for benzylic position [5] |
| Typical Reagents | NBS, AIBN (initiator), light/heat | NBS, AIBN (initiator), light/heat [6] |
| Advantages | Single step if MOT is the only available precursor | High yield, clean reaction, predictable outcome |
| Disadvantages | Lower yield, potential for multiple products | Requires subsequent steps to install other functionalities |
Experimental Protocol 3: Benzylic Bromination of o-Xylene
This procedure uses N-bromosuccinimide (NBS) for the selective monobromination of a benzylic position, a cornerstone reaction in organic synthesis. [6] Methodology:
-
Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add o-xylene (1.0 equivalent) and a suitable solvent like carbon tetrachloride (CCl₄) or the less toxic trifluorotoluene. [6]2. Reagent Addition: Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Reaction: Heat the mixture to reflux. The reaction can be initiated and sustained by irradiation with a heat lamp.
-
Monitoring: The reaction is complete when the dense NBS sinks and is replaced by the less dense succinimide, which floats to the surface.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry over an anhydrous drying agent. Remove the solvent under reduced pressure to yield the crude benzyl bromide product, which can be further purified by vacuum distillation.
Goal 4: Synthesis of Complex ortho-Substituted Scaffolds
For constructing highly substituted aromatic rings, traditional electrophilic substitution may lack the required regioselectivity.
-
Baseline (this compound): Electrophilic aromatic substitution is governed by the directing effects of the existing methyl (ortho-, para-directing) and ester (meta-directing) groups, which can lead to mixtures of isomers.
-
Alternative Strategy (Directed ortho-Metalation): Directed ortho-Metalation (DoM) is a powerful modern strategy for the regioselective functionalization of aromatic rings. [7][8]The process involves using a directing metalation group (DMG) that coordinates to an organolithium or other strong base, directing deprotonation exclusively at the adjacent ortho position. The resulting aryl anion is then trapped with an electrophile. While this is a conceptual alternative rather than a specific compound, it replaces the need for pre-functionalized intermediates like MOT entirely, offering unparalleled versatility in scaffold construction. [9][10]
Caption: Conceptual workflow of a Directed ortho-Metalation (DoM) reaction.
Conclusion
While this compound remains a valuable and widely used synthetic intermediate, its selection should be a deliberate choice, not a default. For reactions requiring direct acylation, accessing the free carboxylic acid, or performing selective benzylic functionalization, more reactive and direct alternatives often provide a superior synthetic route. o-Toluoyl chloride offers unmatched efficiency for acylation; o-toluic acid is the most direct precursor to the carboxyl core; and o-xylene is the preferred starting material for benzylic modifications. By evaluating the specific transformation required and understanding the inherent reactivity of each potential starting material, researchers can design more elegant, efficient, and cost-effective synthetic strategies.
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ResearchGate. (PDF) Directed Regioselective ortho,ortho'-Magnesiations of Aromatics and Heterocycles using s Bu 2 Mg in Toluene. Available from: [Link]
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comparing the solvency power of Methyl o-toluate with other esters
A Comparative Guide to the Solvency Power of Methyl o-toluate
In the intricate world of chemical formulations, from advanced pharmaceuticals to high-performance coatings, the choice of solvent is a critical decision that dictates product efficacy, stability, and manufacturing efficiency. Among the diverse classes of solvents, esters are prized for their versatile solvency, favorable toxicity profiles, and tunable properties. This guide provides an in-depth comparison of this compound, an aromatic ester, with other common esters, offering researchers, scientists, and drug development professionals a clear, data-driven framework for solvent selection.
The Theoretical Framework of Solvency
To objectively compare solvents, we must first understand the theoretical principles that govern their dissolving power. Solvency is not a monolithic property but a result of various intermolecular forces. Several models quantify these interactions, with Hansen Solubility Parameters (HSP) and Kamlet-Taft Parameters being among the most insightful for practical applications.[1]
-
Hansen Solubility Parameters (HSP): Developed by Charles M. Hansen, this model deconstructs the total cohesive energy of a liquid into three components[2]:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds. The fundamental principle is that substances with similar HSP values are likely to be miscible.[2] The distance (Ra) between the parameters of two substances in the three-dimensional Hansen space predicts their affinity.
-
-
Kamlet-Taft Parameters: This solvatochromic scale provides a more nuanced view of specific solvent-solute interactions[3][4]:
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.
-
π* (Polarity/Polarizability): Describes the solvent's ability to stabilize a charge or a dipole through dielectric effects.
-
These parameters provide a robust language to describe and predict the solvency behavior of a compound like this compound.
Comparative Analysis of Ester Solvents
This compound (also known as Methyl 2-methylbenzoate) is an aromatic ester characterized by a methyl group on the benzene ring ortho to the ester functionality.[5][6][7] This seemingly small structural feature significantly influences its solvency profile compared to its isomer, Methyl p-toluate, its parent compound, Methyl benzoate, and common aliphatic esters like Ethyl acetate and Butyl acetate.
Below is a comparative table of key solvency parameters. Note that values can vary slightly between sources; these are representative figures.
Table 1: Hansen Solubility Parameters (HSP) of Selected Esters at 25°C
| Solvent | CAS No. | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Total δ (MPa⁰·⁵) |
| This compound | 89-71-4 | ~18.8 | ~7.0 | ~4.5 | ~20.6 |
| Methyl p-toluate | 99-75-2 | 19.0[8] | 6.5[8] | 3.8[8] | 20.3 |
| Methyl benzoate | 93-58-3 | 18.9[9] | 8.2[9] | 4.7[9] | 21.1 |
| Ethyl acetate | 141-78-6 | 15.8[10][11] | 5.3[10][11] | 7.2[10][11] | 18.1 |
| n-Butyl acetate | 123-86-4 | 15.8[12][13] | 3.7[12][13] | 6.3[12][13] | 17.4 |
Interpretation and Insights:
-
Aromatic vs. Aliphatic Esters: A clear distinction exists between aromatic and aliphatic esters.[14] The aromatic esters (this compound, p-toluate, benzoate) exhibit significantly higher dispersion (δD) and polar (δP) parameters. This is due to the polarizable π-electron system of the benzene ring, which contributes to stronger van der Waals and dipole interactions.[15] This makes them excellent solvents for other aromatic compounds, polymers with aromatic moieties (like polyesters and polyurethanes), and moderately polar active pharmaceutical ingredients (APIs).[16][17]
-
The Isomeric Effect (ortho vs. para): Comparing the estimated values for this compound with the known values for Methyl p-toluate[8][9] reveals subtle but important differences. The ortho-position of the methyl group in this compound can introduce steric hindrance around the ester group. This may slightly decrease its hydrogen bonding capability (δH) and alter its polar interactions (δP) compared to the para-isomer, where the methyl group is more remote. This steric effect can be leveraged to achieve selective solvency for specific solutes.
-
Comparison with Methyl Benzoate: this compound is structurally very similar to Methyl benzoate, with the addition of the ortho-methyl group.[6] This methyl group slightly increases the non-polar character (higher δD) and may slightly reduce the polarity (lower δP) compared to Methyl benzoate.[9][18] This positions this compound as a solvent for compounds that require a strong aromatic character but slightly less polarity than what Methyl benzoate offers.
-
Aliphatic Workhorses: Ethyl acetate and Butyl acetate are widely used, moderately polar solvents.[10][19] Their lower δD and δP values make them less effective for highly aromatic or polar solutes compared to the aromatic esters. However, their higher δH values indicate a greater capacity for hydrogen bonding, making them suitable for dissolving substances like cellulose derivatives and certain resins.[10]
Experimental Validation: A Practical Approach
Theoretical parameters provide a powerful predictive tool, but experimental validation is paramount in confirming solvent performance for a specific application. A common task in pharmaceutical development is determining the solubility of an Active Pharmaceutical Ingredient (API) in various solvents to guide formulation.[20]
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol outlines a standardized method to compare the solvency power of this compound, Methyl benzoate, and Ethyl acetate for a model API (e.g., Ibuprofen, a crystalline solid).[21][22]
Objective: To quantify and compare the saturation solubility of a model API in selected ester solvents at a controlled temperature.
Materials:
-
Model API (e.g., Ibuprofen)
-
This compound (≥99% purity)
-
Methyl benzoate (≥99% purity)
-
Ethyl acetate (≥99% purity)
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control (set to 25°C or 37°C)[23]
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Methodology:
-
Preparation: Add an excess amount of the API to separate 20 mL vials. "Excess" is critical to ensure saturation is reached; a good starting point is to add enough solid so that it remains visible throughout the experiment.
-
Solvent Addition: Accurately pipette a fixed volume (e.g., 5.0 mL) of each test solvent (this compound, Methyl benzoate, Ethyl acetate) into its respective vial containing the API.
-
Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours.[21][24] Equilibrium is reached when the concentration of the dissolved API no longer changes over time.
-
Sample Processing: After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours.
-
Separation: Carefully withdraw a sample from the supernatant. To remove any remaining particulate matter, either:
-
Centrifuge the vials at high speed (e.g., 15,000 rpm for 30 min) and sample the clear supernatant.[21]
-
Filter the sample through a 0.22 µm syringe filter compatible with the solvent.
-
-
Dilution & Analysis: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the API concentration.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. Perform each experiment in triplicate to ensure reproducibility.[23]
Workflow for Experimental Solubility Determination
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Conclusion
This compound occupies a distinct and valuable position in the solvent selection landscape. Its aromatic nature, conferred by the benzene ring, provides strong dispersion and polar forces, making it a superior solvent for aromatic and moderately polar compounds compared to common aliphatic esters like Ethyl acetate. The ortho-position of its methyl group differentiates it from its parent compound, Methyl benzoate, and its para-isomer, offering a unique balance of steric influence and electronic effects. This guide provides the theoretical framework and a practical experimental protocol for scientists to rationally compare and select this compound, ensuring an informed, data-driven decision for their specific formulation challenges.
References
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Union Petrochemical. ETHYL ACETATE. Available from: [Link]
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Union Petrochemical. n-BUTYL ACETATE. Available from: [Link]
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Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available from: [Link]
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Stenutz, R. n-butyl acetate. Available from: [Link]
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Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by hydrogen bonding). Available from: [Link]
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Abbott, S. HSP Basics | Practical Solubility Science. Available from: [Link]
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Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available from: [Link]
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Iversen, N. K., Klitgaard, M., & Østergaard, J. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International Journal of Pharmaceutics, 572, 118749. Available from: [Link]
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Stenutz, R. ethyl acetate. Available from: [Link]
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Park, K. (2000). Hansen Solubility Parameters. Available from: [Link]
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Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & Beer, R. F. (1984). Expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents. Journal of Pharmaceutical Sciences, 73(2), 188-194. Available from: [Link]
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ResearchGate. Hansen solubility parameters of different solvents and physico-chemical.... Available from: [Link]
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Solubility of Things. Methyl benzoate. Available from: [Link]
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Abraham, M. H., Acree, W. E., Jr, & Leo, A. J. (2023). Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. Molecules, 28(15), 5859. Available from: [Link]
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World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. (WHO Technical Report Series, No. 1019). Available from: [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available from: [Link]
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Stenutz, R. Hansen solubility parameters. Available from: [Link]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]
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Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Available from: [Link]
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Hansen, C. M. Hansen Solubility Parameters Data. Available from: [Link]
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Malek, N. I., et al. (2019). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. Molecules, 24(18), 3299. Available from: [Link]
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Stenutz, R. Kamlet-Taft solvent parameters. Available from: [Link]
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European Solvents Industry Group. THE SOLVENTS FAMILY. Available from: [Link]
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Hormozi-Nezhad, M. R., et al. (2012). Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Analytical Methods, 4(11), 3539-3544. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 33094, this compound. Available from: [Link]
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Singh, B., & Kumar, S. (2020). Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/ Synthesis - A Gateway towards Green Technology. Analytical Chemistry Letters, 10(5), 550-561. Available from: [Link]
-
Wherritt, D. J., et al. (2022). Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Tandem Mass Spectrometry. ChemRxiv. Available from: [Link]
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ResearchGate. Theoretical study of aliphatic and aromatic esters hydrolysis. Available from: [Link]
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Sciarrone, A., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(21), 6433. Available from: [Link]
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A Senior Application Scientist's Guide to Analytical Standards for Methyl o-toluate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, fragrance formulation, and fine chemical synthesis, the purity and characterization of starting materials and intermediates are paramount. Methyl o-toluate (CAS 89-71-4), a key aromatic ester, is no exception.[1][2] Its role as a synthetic building block and its presence as a potential impurity in active pharmaceutical ingredients (APIs) necessitate robust analytical standards for its accurate identification and quantification.[3][4]
This guide provides a comprehensive comparison of analytical standards for this compound, offering insights into their practical application. We will delve into the nuances of various analytical techniques, present detailed experimental protocols, and discuss the importance of understanding potential impurities.
Understanding the Analyte: this compound at a Glance
This compound, also known as methyl 2-methylbenzoate, is a colorless to pale yellow liquid with a characteristic floral odor.[5][6] Its molecular and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | [7][8] |
| Molecular Weight | 150.17 g/mol | [7][8] |
| CAS Number | 89-71-4 | [7][8] |
| Boiling Point | 207-208 °C | [6] |
| Density | ~1.073 g/mL at 25 °C | [6] |
| Refractive Index | ~1.5175-1.5205 @ 20°C | [6][9] |
| Solubility | Not miscible or difficult to mix in water | [2][5] |
Comparison of Commercially Available Analytical Standards
The selection of an appropriate analytical standard is a critical first step in any quantitative or qualitative analysis. For this compound, standards are commercially available in various purity grades. The choice of standard will depend on the specific application, regulatory requirements, and the desired level of accuracy and precision.
| Grade | Typical Purity (by GC) | Supplier Examples | Key Characteristics & Recommended Use |
| Reagent Grade | >98.0% | TCI Chemicals[10] | Suitable for general laboratory use, synthesis, and qualitative identification. May contain uncharacterized impurities. |
| High Purity Grade | ≥98.5% - 99% | Thermo Fisher Scientific[5][9] | Appropriate for quantitative analysis, method development, and as a starting material where purity is important. |
| Certified Reference Material (CRM) | Certified Value with Uncertainty (e.g., 99.8 ± 0.2%) | Not widely available, but can be sourced from specialized providers. | The highest metrological quality. Essential for method validation, instrument calibration, and as a primary reference standard in regulated environments. Accompanied by a comprehensive Certificate of Analysis.[11] |
Expert Insight: While a high-purity standard (e.g., 99%) is suitable for many applications, the use of a Certified Reference Material (CRM) is non-negotiable in GMP environments for method validation and release testing. The certified value and its associated uncertainty are crucial for establishing the traceability and accuracy of your analytical results.
Key Analytical Techniques for the Characterization and Quantification of this compound
The quality control of this compound relies on a suite of analytical techniques, each providing unique and complementary information.[4]
Gas Chromatography (GC) for Purity Assessment and Quantification
Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is the most common method for determining the purity of this compound.[10] Its high resolution and sensitivity make it ideal for separating volatile and semi-volatile compounds.
Causality Behind Experimental Choices: The choice of a mid-polar to polar capillary column is critical for achieving good peak shape and resolution for aromatic esters. The temperature program is optimized to ensure the elution of this compound in a reasonable time frame while separating it from potential impurities.
Experimental Protocol: Purity Determination by GC-FID
This protocol is a general guideline and should be validated for your specific instrumentation and application.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL (split ratio, e.g., 50:1).
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Determine the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for Purity Determination by GC-FID.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
While GC is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for identifying and quantifying non-volatile or thermally labile impurities.[12]
Expert Insight: For aromatic esters like this compound, a reversed-phase C18 column is typically the first choice. The mobile phase composition is optimized to achieve adequate retention and separation of the analyte from potential impurities. A UV detector set at the maximum absorbance wavelength of the benzene ring (around 230 nm) provides good sensitivity.[13]
Experimental Protocol: HPLC-UV Analysis
This protocol is a general guideline and should be validated for your specific needs.
-
Instrumentation: HPLC system with a UV detector and a reversed-phase column.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water.
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 0-20 min: 50% B to 100% B; 20-25 min: hold at 100% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard in the mobile phase at a concentration of approximately 0.1 mg/mL.
Spectroscopic Techniques for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound.[14] The chemical shifts and coupling patterns provide a detailed map of the molecule's structure.
Expected ¹H NMR (in CDCl₃) Signals:
-
Aromatic Protons (4H): Multiplet in the range of δ 7.1-8.0 ppm.
-
Ester Methyl Protons (3H): Singlet around δ 3.9 ppm.
-
Aryl Methyl Protons (3H): Singlet around δ 2.6 ppm.
Expected ¹³C NMR (in CDCl₃) Signals:
-
Carbonyl Carbon: ~δ 167 ppm.
-
Aromatic Carbons: Multiple signals between δ 125-140 ppm.
-
Ester Methyl Carbon: ~δ 52 ppm.
-
Aryl Methyl Carbon: ~δ 21 ppm.
Coupled with GC (GC-MS), mass spectrometry provides molecular weight information and characteristic fragmentation patterns that serve as a "fingerprint" for this compound.[15]
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion [M]⁺: m/z 150.
-
Base Peak: m/z 119 ([M-OCH₃]⁺).
-
Other significant fragments: m/z 91 (tropylium ion).
Potential Impurities in this compound
A thorough understanding of potential impurities is crucial for developing robust analytical methods and ensuring the quality of the final product. Impurities in this compound can arise from the synthesis process or degradation. The most common synthesis route is the Fischer esterification of o-toluic acid with methanol, catalyzed by a strong acid.[16][17]
Caption: Fischer Esterification of o-Toluic Acid.
Potential Process-Related Impurities:
-
Unreacted o-Toluic Acid: Due to the equilibrium nature of the Fischer esterification.[18]
-
Unreacted Methanol: A volatile impurity easily detected by GC.
-
Isomeric Methyl Toluates (m- and p-): If the starting o-toluic acid contains isomeric impurities.
-
By-products from side reactions: Such as the formation of ethers from methanol under acidic conditions.
Degradation Products:
-
o-Toluic Acid and Methanol: From hydrolysis of the ester.
Conclusion: A Multi-faceted Approach to Ensuring Quality
The selection and proper use of analytical standards for this compound are fundamental to achieving accurate and reliable results in research, development, and quality control. A comprehensive analytical strategy should not rely on a single technique but rather employ a combination of chromatographic and spectroscopic methods to ensure identity, purity, and strength.
For routine purity testing, GC-FID is the workhorse method. HPLC-UV provides a valuable complementary technique for non-volatile impurities. For unequivocal identification and structural confirmation, NMR and MS are the gold standards.
By understanding the nuances of these analytical techniques, being aware of potential impurities, and selecting the appropriate grade of analytical standard, researchers and drug development professionals can ensure the quality and consistency of their work, ultimately contributing to the safety and efficacy of the final products.[19][20]
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A Senior Application Scientist's Guide to the Characterization of Methyl o-Toluate Synthesis Byproducts
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not just a matter of quality control; it is a cornerstone of reproducible and reliable downstream applications. Methyl o-toluate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception.[1] Its synthesis, primarily through the Fischer-Speier esterification of o-toluic acid with methanol, can be accompanied by the formation of various byproducts that can impact yield, purity, and the safety profile of the final active pharmaceutical ingredient (API).[2][3]
This guide provides an in-depth comparison of the analytical methodologies used to characterize the byproduct profile of this compound synthesis. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable results.
The Synthetic Landscape: Understanding Byproduct Formation
The primary route to this compound is the acid-catalyzed esterification of o-toluic acid with methanol.[2] This is a reversible equilibrium reaction where water is formed as a byproduct.[4][5] To drive the reaction towards the product, an excess of the alcohol (methanol) is often used, or water is removed as it is formed.[6][7]
Caption: Synthesis of this compound and potential byproduct formation pathways.
The primary and most abundant byproduct is typically unreacted o-toluic acid due to the reversible nature of the reaction.[4] Beyond this, a nuanced understanding of potential side reactions is crucial for comprehensive characterization:
-
Isomeric Impurities: Commercial o-toluic acid may contain small amounts of its isomers, m-toluic acid and p-toluic acid. These will also undergo esterification to form the corresponding methyl m-toluate and methyl p-toluate .
-
Ether Formation: Under acidic conditions, methanol can undergo self-condensation to form dimethyl ether .[8] This is more likely with secondary alcohols but can occur with primary alcohols like methanol under forcing conditions.
-
Decarboxylation: At elevated temperatures, o-toluic acid can undergo decarboxylation to produce toluene and carbon dioxide.[5]
A Comparative Analysis of Characterization Techniques
The choice of analytical technique is dictated by the specific information required, from qualitative identification to precise quantification of byproducts. We will compare three workhorse techniques in organic analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Performance Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by boiling point and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Nuclear spin transitions in a magnetic field. |
| Primary Use | Identification and quantification of volatile and semi-volatile compounds. | Quantification of non-volatile and thermally labile compounds. | Structural elucidation and quantification. |
| Key Strengths | High sensitivity, excellent for isomer separation, definitive identification via mass spectra. | High precision and accuracy for quantification, suitable for a wide range of compounds. | Provides detailed structural information, can quantify without a specific standard for each analyte (qNMR). |
| Limitations | Requires derivatization for non-volatile compounds (like acids), potential for thermal degradation. | Lower resolution for some isomers compared to GC, requires chromophores for UV detection. | Lower sensitivity than MS-based methods, can have overlapping signals in complex mixtures. |
| Typical LOD/LOQ | Low ng/mL to pg/mL.[9][10] | Low to mid ng/mL.[11] | µg/mL to mg/mL.[12] |
Experimental Protocols for Byproduct Characterization
The following protocols are designed to provide a robust framework for the analysis of a crude this compound reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for identifying and quantifying volatile byproducts. The choice of a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance for separating the aromatic esters and the parent acid.[2][13]
Protocol:
-
Sample Preparation:
-
Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
For the quantification of o-toluic acid, derivatization to a more volatile silyl ester (e.g., using BSTFA) may be necessary to improve peak shape and prevent thermal degradation.
-
-
Instrumentation:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Injector: 250°C, split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is highly effective for quantifying the non-volatile o-toluic acid without derivatization, as well as separating the isomeric methyl toluates. A reversed-phase C18 column is the standard choice for separating aromatic compounds based on their hydrophobicity.[14][15]
Protocol:
-
Sample Preparation:
-
Dilute 10 µL of the crude reaction mixture in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. Start with 40% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides an unparalleled ability to elucidate the structure of unknown byproducts and can be used for quantification (qNMR) without the need for individual calibration curves for each compound.[4][16][17][18]
Protocol:
-
Sample Preparation:
-
Dissolve approximately 20 mg of the crude reaction mixture in 0.7 mL of deuterated chloroform (CDCl₃).
-
For qNMR, add a known amount of an internal standard with a non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum to identify the major components. Key expected signals include:
-
This compound: Aromatic protons (~7.2-8.0 ppm), methoxy singlet (~3.9 ppm), and methyl singlet (~2.6 ppm).
-
o-Toluic Acid: Carboxylic acid proton (broad singlet, >10 ppm), aromatic protons (~7.2-8.1 ppm), and methyl singlet (~2.7 ppm).
-
-
-
¹³C NMR and DEPT:
-
Acquire a ¹³C spectrum and Distortionless Enhancement by Polarization Transfer (DEPT) spectra to confirm carbon environments and aid in the identification of unknown byproducts.
-
-
Quantitative NMR (qNMR):
-
Acquire a ¹H spectrum with a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.
-
Integrate the signals of the internal standard and the analytes of interest. The concentration of each component can be calculated relative to the known concentration of the internal standard.[16]
-
Workflow for Byproduct Characterization
Caption: A comprehensive workflow for the characterization of byproducts in this compound synthesis.
Conclusion
The comprehensive characterization of byproducts in the synthesis of this compound is essential for ensuring the quality and safety of this important chemical intermediate. A multi-pronged analytical approach is recommended for a complete understanding of the impurity profile. GC-MS offers unparalleled sensitivity for the identification of volatile byproducts, while HPLC provides robust quantification of non-volatile and isomeric impurities. NMR spectroscopy serves as a powerful tool for structural elucidation and can be employed for accurate quantification without the need for extensive calibration. By judiciously selecting and applying these techniques, researchers and drug development professionals can confidently assess the purity of their this compound and make informed decisions in their synthetic endeavors.
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Chemical Co.,Ltd. (2025). What are the decomposition products of Toluic Acid? - Blog. Retrieved from [Link]
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BMRB. (n.d.). bmse000557 O-toluic Acid. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized Methyl o-toluate
The Imperative of Purity in Synthesis
Methyl o-toluate (Methyl 2-methylbenzoate) is a critical building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2] The purity of this starting material is not a mere quality metric; it is a critical determinant of the downstream process's success. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and the generation of difficult-to-remove by-products. In a pharmaceutical context, such impurities can compromise the safety, efficacy, and stability of the final drug product, making rigorous purity assessment a non-negotiable aspect of quality control.[3][4]
This guide will compare the four cornerstone analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Our evaluation is grounded in the principles of method validation and impurity control outlined by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline for impurities in new drug substances.[5][6][7]
Anticipating the Adversaries: Common Impurities in this compound Synthesis
Effective purity analysis begins with understanding the potential impurities. The most common synthesis route for this compound is the Fischer esterification of o-toluic acid with methanol, catalyzed by a strong acid.[1] From this process, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted o-toluic acid and residual methanol.
-
Isomeric Impurities: Methyl p-toluate and Methyl m-toluate, arising from impurities in the o-toluic acid starting material.
-
By-products: Compounds formed from side reactions, which are dependent on reaction conditions.
-
Residual Solvents: Solvents used during the reaction or workup, which are controlled according to ICH Q3C guidelines.[4]
A robust analytical method must be able to separate and quantify these potential impurities from the main this compound peak.
Chromatographic Techniques: The Power of Separation
Chromatographic methods are the workhorses of purity analysis, offering high-resolution separation of the analyte from its impurities.
Gas Chromatography (GC)
Given that this compound is a volatile and thermally stable liquid, Gas Chromatography is an exceptionally well-suited technique for its purity assessment.[1][8]
Principle of Operation: In GC, a sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is primarily governed by their boiling points and polarity.
Expertise in Method Design: The choice of column and detector is paramount. For general purity analysis, a non-polar or mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is effective, as it separates compounds largely by their boiling points, providing good resolution between isomeric impurities. The Flame Ionization Detector (FID) is the detector of choice for quantitative analysis due to its high sensitivity to hydrocarbons and a wide linear range. For definitive identification of unknown impurity peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[9]
Experimental Protocol: GC-FID for Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like acetone or ethyl acetate. This creates a ~10 mg/mL stock solution.
-
Prepare a working sample by further diluting the stock solution 1:100 (to ~100 µg/mL) in the same solvent.
-
-
Instrumentation & Conditions:
-
System: Agilent 7890A GC with FID or equivalent.[10]
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Injector: Split mode (100:1), 250°C.
-
Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject a standard solution containing known impurities (e.g., Methyl p-toluate) to verify system performance.
-
Acceptance Criteria: Resolution between this compound and its critical isomer peak > 2.0; Tailing factor for the this compound peak between 0.9 and 1.5; Relative standard deviation (RSD) for 5 replicate injections < 2.0%. This self-validating step ensures the system is performing adequately before generating sample data.[11]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.
-
Report any impurity present at a level ≥ 0.05% as per ICH guidelines.[4]
-
Caption: A streamlined workflow for GC-FID purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative to GC, particularly useful if thermally labile impurities are suspected.
Principle of Operation: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. For a molecule like this compound, reversed-phase HPLC is the method of choice, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile).
Expertise in Method Design: The key to a successful HPLC method is achieving adequate resolution between the main compound and all potential impurities. This is controlled by the choice of column, mobile phase composition, and gradient. A C18 column provides excellent hydrophobic selectivity. A gradient elution (where the mobile phase composition is changed over time) is often necessary to elute both polar impurities (like o-toluic acid) and non-polar impurities within a reasonable run time. A UV detector is ideal, as the aromatic ring in this compound provides strong chromophores.
Experimental Protocol: HPLC-UV for Impurity Profiling
-
Sample and Mobile Phase Preparation:
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Preparation: Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask, dissolve, and dilute to volume with the sample diluent to achieve a concentration of ~1 mg/mL.
-
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II with Diode Array Detector or equivalent.[12]
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
As with GC, inject a resolution standard.
-
Acceptance Criteria: Resolution between critical pairs > 2.0; Tailing factor < 1.5; RSD for 5 replicate injections < 2.0%.
-
-
Data Analysis:
-
Calculate purity using the area percent method, similar to GC. The high sensitivity of HPLC allows for the detection of impurities at very low levels.[12]
-
Caption: General workflow for HPLC-UV impurity analysis.
Spectroscopic Techniques: Identity and Absolute Purity
While chromatography excels at separation, spectroscopy provides invaluable structural information and an orthogonal approach to quantification.
Quantitative ¹H NMR (qNMR) Spectroscopy
NMR is not only the most powerful tool for structural elucidation but can also be used for highly accurate purity determination, known as quantitative NMR (qNMR).[13] This method is orthogonal to chromatography and determines purity on an absolute mass basis, rather than a relative area percent.[13]
Principle of Operation: The area of a ¹H NMR signal is directly proportional to the number of protons it represents. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Expertise in Method Design: The success of qNMR hinges on several critical factors:
-
Internal Standard Selection: The standard must be of high purity, stable, non-volatile, and have a simple spectrum with at least one signal that is well-resolved from all analyte and impurity signals. For this compound, a standard like maleic acid or dimethyl sulfone could be suitable.
-
Experimental Parameters: A long relaxation delay (D1, typically 5 times the longest T1 relaxation time) is crucial to ensure all protons fully relax between scans, which is essential for accurate integration.
-
Data Processing: Careful phasing and baseline correction are required for accurate integration.
Experimental Protocol: qNMR for Absolute Purity Determination
-
Sample Preparation:
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into a vial.
-
Accurately weigh ~20 mg of the synthesized this compound into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
-
Instrumentation & Data Acquisition:
-
System: Bruker 400 MHz NMR spectrometer or equivalent.
-
Solvent: CDCl₃.
-
Key Parameters: 90° pulse, relaxation delay (D1) of 30 seconds.
-
Scans: 16-32 scans for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from the internal standard (e.g., the two vinyl protons of maleic acid) and a well-resolved signal from this compound (e.g., the 3-proton singlet of the methoxy group).[14][15]
-
Calculate purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Caption: Key steps for determining absolute purity via qNMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily a qualitative technique used for identity confirmation rather than for quantifying low-level impurities.
Principle of Operation: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
Application to Purity: While not suitable for quantifying a 0.1% impurity, FTIR is excellent for:
-
Identity Confirmation: Verifying the presence of the characteristic ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹) and C-O stretches (~1000-1300 cm⁻¹).[14]
-
Detecting Gross Impurities: Easily detecting significant amounts of unreacted o-toluic acid through its very broad O-H stretch (~2500-3300 cm⁻¹), which would be absent in a pure ester sample.
Caption: A simple workflow for FTIR-based identity testing.
Head-to-Head Comparison of Techniques
The optimal analytical strategy often involves a combination of these techniques. The following table summarizes their performance characteristics to guide your selection.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | FTIR Spectroscopy |
| Primary Use | Quantitative purity (Area %) & impurity profile | Quantitative purity (Area %) & impurity profile | Absolute quantitative purity (mass %), structural confirmation | Identity confirmation, gross impurity check |
| Selectivity | Excellent for volatile isomers and related substances. | Excellent for a wide range of polarities. | Depends on spectral overlap; can be excellent. | Low; only for different functional groups. |
| Sensitivity | High (ppm to low ppb) | Very High (ppm to low ppb) | Moderate (typically >0.1%) | Low (typically >1-2%) |
| Accuracy | High (relative) | High (relative) | Very High (absolute, traceable) | Not applicable for quantification |
| Precision | Excellent | Excellent | Excellent | Not applicable for quantification |
| Sample Throughput | High | Moderate | Low to Moderate | Very High |
| Cost & Complexity | Moderate | Moderate to High | High | Low |
Conclusion and Recommended Strategy
Assessing the purity of synthesized this compound requires a well-reasoned, multi-faceted analytical approach. No single technique is universally superior; the choice is dictated by the specific objective.
-
For Routine Quality Control and Process Monitoring: Gas Chromatography with FID is the recommended primary technique. It is robust, cost-effective, and provides excellent resolution and sensitivity for the likely impurities in this compound.
-
For Orthogonal Confirmation and Reference Standard Characterization: Quantitative ¹H NMR is unparalleled. It provides an absolute measure of purity without the need for specific impurity reference standards and simultaneously confirms the structure of the material.
-
For Method Development and Unknown Impurity Identification: HPLC-UV offers great flexibility, while GC-MS is indispensable for structural elucidation of volatile impurities.
-
For Rapid Identity Verification: FTIR is the fastest and simplest method to confirm that the synthesized material is indeed an ester and is free from significant amounts of carboxylic acid starting material.
By employing these techniques judiciously and adhering to the principles of system suitability and method validation, researchers and drug development professionals can ensure the quality of their intermediates, leading to more reliable, safe, and effective final products.
References
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- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- International Journal of Research and Review. (2025).
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- ChemicalBook.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl o-toluate
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling chemical reagents responsibly is a cornerstone of this commitment. Methyl o-toluate (CAS No. 89-71-4), a common reagent in organic synthesis, requires meticulous handling not only during use but, critically, through its entire lifecycle to disposal.
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound. The protocols described herein are designed as a self-validating system, grounded in regulatory standards and field-proven best practices.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the segregation of waste streams. This compound is classified as a hazardous substance, and its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
The primary hazards associated with this compound include:
-
Combustibility: It is a combustible liquid, meaning it can ignite when exposed to an ignition source.[4]
-
Irritation: It is known to cause skin irritation (Category 2) and serious eye irritation (Category 2).[4][5][6][7]
-
Respiratory Effects: Inhalation of vapors may lead to respiratory irritation.[4][6][7]
A critical determination for disposal is whether a chemical is listed as an "Acutely Hazardous Waste" (P-listed) by the EPA.[8][9] this compound is not on the RCRA P-list or U-list, a fact that directly influences the procedure for handling its empty containers.[10]
Table 1: Hazard and Safety Profile for this compound
| Property | Information | Source(s) |
|---|---|---|
| CAS Number | 89-71-4 | [4] |
| Synonyms | Methyl 2-methylbenzoate, o-Toluic acid methyl ester | [4] |
| Physical State | Colorless Liquid | [5][6] |
| GHS Hazard Codes | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |
| RCRA Status | Hazardous Waste (Not P- or U-listed) | [10] |
| Required PPE | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood. | [4][6][10] |
| Incompatibilities | Strong oxidizing agents, strong bases |[4][10] |
Part 2: Core Disposal Protocol for Unused or Waste this compound
This protocol applies to any quantity of this compound that is no longer needed, is a byproduct of a reaction, or is otherwise deemed waste.
Step 1: Waste Characterization and Segregation
-
Rationale: Proper characterization is a legal requirement under RCRA and is fundamental to safe waste management.[1][2] Segregation prevents dangerous chemical reactions within a waste container.
-
Procedure:
-
Confirm that the waste is this compound. If it is a mixed waste stream, all components must be identified.
-
Designate this as a non-halogenated organic solvent waste stream.
-
Ensure this waste is not mixed with incompatible materials, particularly strong oxidizing agents or bases.[10]
-
Step 2: Containerization
-
Rationale: The integrity of the waste container is crucial for preventing leaks and exposures. Regulations require containers to be in good condition and compatible with their contents.[1][9]
-
Procedure:
-
Select a clean, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
The container must have a secure, tight-fitting lid.
-
Never use food-grade containers for chemical waste.[1]
-
Keep the container closed at all times except when adding waste.[1][9] This is one of the most common EPA violations and is critical for minimizing vapor exposure and preventing spills.
-
Step 3: Labeling
-
Rationale: Clear, accurate labeling communicates hazards and contents to all laboratory personnel and waste handlers, a key requirement of both OSHA and EPA regulations.[11][12]
-
Procedure:
-
Securely affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas. If it is a mixture, list all components and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Combustible," "Irritant").
-
Fill in the generator's name and the accumulation start date.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Rationale: The EPA provides specific regulations for the temporary storage of hazardous waste in laboratories, known as SAAs, to ensure safety at the point of generation.[9][13]
-
Procedure:
-
Store the labeled waste container at or near the point of generation and under the control of the operator.
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]
-
Once the container is full, or you are finished accumulating this waste stream, arrange for its transfer to your institution's central accumulation area.
-
Step 5: Arranging for Final Disposal
-
Rationale: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection and regulatory compliance.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a waste pickup.
-
Do not pour this compound down the drain or discard it in the regular trash.[4] This is illegal and environmentally harmful.
-
Part 3: Procedure for Decontaminating Empty Containers
Because this compound is not an acutely hazardous (P-listed) waste, its empty containers can be decontaminated and disposed of as regular solid waste, provided a specific procedure is followed.[8][14]
Step 1: Draining the Container
-
Rationale: The first step is to remove as much of the chemical as possible. A container is considered "empty" if all pourable contents have been removed.[15]
-
Procedure:
-
Invert the container over a suitable collection vessel (such as your this compound waste container) and allow it to drain completely.
-
Step 2: Triple Rinsing
-
Rationale: A triple-rinse procedure ensures that residual chemical is reduced to a negligible level. The choice of solvent is critical for effective cleaning.
-
Procedure:
-
Select a solvent in which this compound is soluble. Since it is insoluble in water, an organic solvent such as ethanol or acetone is appropriate.[16]
-
Add a small amount of the solvent to the empty container (enough to coat the interior surfaces, typically ~10% of the container volume).
-
Securely cap and agitate the container to rinse all interior surfaces.
-
Crucially, empty the first rinsate into your hazardous waste container. [8][15] This rinsate is considered hazardous waste.
-
Repeat the rinse two more times, collecting all rinsate as hazardous waste.[14]
-
Step 3: Final Container Disposal
-
Rationale: To prevent accidental reuse for purposes other than waste and to ensure waste handlers recognize it as non-hazardous, the container must be properly prepared.
-
Procedure:
-
Allow the rinsed container to air-dry completely in a well-ventilated area, such as a fume hood.[8][17]
-
Once dry, you must deface or remove the original manufacturer's label.[8][15]
-
The container can now be disposed of. Triple-rinsed glass can typically be placed in a broken glass box, while plastic containers can go into the regular trash, subject to your local facility's rules.[8][14][15]
-
Part 4: Emergency Procedures for Spills
Preparedness is key to managing accidental releases safely and effectively.[18]
For Minor Spills (manageable by trained lab personnel):
-
Rationale: A quick, controlled response can prevent a minor incident from escalating.
-
Procedure:
-
Alert others in the immediate area.
-
Isolate: Remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[16][19]
-
Protect: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain: Create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[18][20][21] Work from the outside in.
-
Absorb: Once contained, apply absorbent material to the spill. Do not use paper towels, as this can increase the surface area and fire risk.[18]
-
Collect: Carefully scoop the absorbed material into a sealable container. Label it as "Hazardous Waste: this compound spill debris."
-
Decontaminate: Clean the spill surface with a cloth dampened with ethanol, followed by soap and water.[16] Place all cleaning materials in the hazardous waste container.
-
Dispose: Arrange for pickup of the waste container through your EHS department.
-
For Major Spills (large volume, rapid vapor release, or beyond the comfort level of local staff):
-
Rationale: Large spills pose significant fire and health risks that require a professional emergency response.
-
Procedure:
-
If possible and safe to do so, close the door to the affected area to contain vapors.
-
Activate the nearest fire alarm.
-
Call your institution's emergency number or 911. Provide the dispatcher with the chemical name, location, and estimated quantity of the spill.[22]
-
Do not re-enter the area until cleared by emergency personnel.
Part 5: Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams.
Caption: Decision workflow for this compound disposal.
References
-
Empty Containers . (n.d.). Environmental Health and Safety - Stony Brook University. Retrieved from [Link]
-
Empty Chemical Containers . (n.d.). Environment, Health & Safety - UCLA. Retrieved from [Link]
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What is the Best Way to Dispose of Chemical Containers? (2024). Greenflow. Retrieved from [Link]
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Empty Chemical Container Disposal . (2017). University of Pittsburgh. Retrieved from [Link]
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How to Properly Dispose of Empty Chemical Containers . (2025). MLI Environmental. Retrieved from [Link]
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RCRA . (n.d.). Environmental Health and Safety - Case Western Reserve University. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). US EPA. Retrieved from [Link]
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Hazardous Waste Disposal Guidelines . (n.d.). Purdue University. Retrieved from [Link]
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Laboratory Waste Management: The New Regulations . (2019). MedicalLab Management. Retrieved from [Link]
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SAFETY DATA SHEET - this compound . (2023). Fisher Scientific. Retrieved from [Link]
-
Material Safety Data Sheet - Methyl p-toluate . (n.d.). Cole-Parmer. Retrieved from [Link]
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This compound - Hazardous Agents . (n.d.). Haz-Map. Retrieved from [Link]
-
RCRA addresses waste management, disposal and recycling . (n.d.). University of Houston-Clear Lake. Retrieved from [Link]
-
Hazardous Waste Management in the Laboratory . (2022). Lab Manager. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide . (n.d.). US EPA. Retrieved from [Link]
-
SAFETY DATA SHEET - Methyl m-toluate . (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
This compound . (n.d.). PubChem - NIH. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal . (2016). AEG Environmental. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? . (2025). Chemistry For Everyone. Retrieved from [Link]
-
Hazardous Waste . (n.d.). US EPA. Retrieved from [Link]
-
Chemical Spill Clean-Up . (2019). TBEP Labs. Retrieved from [Link]
-
CHEMICAL SPILL PROCEDURES . (n.d.). Clarkson University. Retrieved from [Link]
-
SAFETY DATA SHEET . (2008). Regulations.gov. Retrieved from [Link]
-
Hazardous Material Spill Procedure, # HM-08-013 . (n.d.). UNIVERSITY OF TOLEDO. Retrieved from [Link]
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Navigating the Safe Handling of Methyl o-toluate: A Guide to Personal Protective Equipment and Disposal
<_ _>
For Immediate Implementation: A Procedural Guide for Researchers
Methyl o-toluate (CAS 89-71-4), a colorless to pale yellow liquid with a characteristic floral scent, is a versatile aromatic ester utilized in the synthesis of fragrances, dyes, and pharmaceuticals.[1][2] While possessing low acute toxicity, its handling necessitates stringent adherence to safety protocols to mitigate risks of irritation and sensitization.[2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), and outlines operational and disposal plans to ensure the safety of laboratory personnel.
Hazard Assessment: Understanding the Risks
This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[3] Inhalation of its vapors may lead to respiratory irritation.[3][4] Prolonged or repeated skin contact can potentially cause sensitization in some individuals.[2] A thorough understanding of these hazards is the foundation of a robust safety plan.
Table 1: Hazard Identification and Classification for this compound
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |
| Flammable liquids | Category 4 | H227: Combustible liquid |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to prevent direct contact with this compound. The following provides a detailed, step-by-step guide for the correct donning, use, and doffing of essential protective gear.
Eye and Face Protection: Shielding from Splashes
Rationale: this compound is a strong eye irritant.[5] Direct contact can cause serious damage.
Protocol:
-
Selection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Inspection: Before each use, inspect for scratches, cracks, or any damage that could compromise protection.
-
Donning: Securely fit the goggles or face shield before handling the chemical.
-
Doffing: Remove by handling the strap or headband, avoiding contact with the potentially contaminated front surface.
Skin and Body Protection: Preventing Dermal Exposure
Rationale: this compound causes skin irritation and prolonged contact may lead to sensitization.[2][3]
Protocol:
-
Gloves:
-
Selection: Wear appropriate protective gloves, such as neoprene, to prevent skin exposure.[6][7] For spill response, triple-gloving (latex, nitrile, and rubber gloves) is recommended.[6]
-
Inspection: Check for tears, punctures, or signs of degradation before use.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Remove gloves by peeling them off from the cuff, turning them inside out to trap contaminants. Dispose of them immediately in a designated waste container.
-
-
Lab Coat/Coveralls:
-
Selection: A standard laboratory coat is sufficient for routine handling. For larger quantities or spill response, chemically resistant coveralls are necessary.[6]
-
Use: Keep the lab coat fully buttoned.
-
Doffing: Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior.
-
Respiratory Protection: Guarding Against Inhalation
Rationale: While not an expected route of exposure under normal, well-ventilated conditions, inhalation of high concentrations of vapor can cause respiratory irritation.[2][3]
Protocol:
-
Normal Use: No respiratory protection is typically needed under normal use conditions with adequate ventilation.[3]
-
High-Risk Operations: If operations are likely to generate aerosols, mists, or if working in a poorly ventilated area, a NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge is required.[6][8]
-
Fit Testing: Ensure a proper fit test has been conducted for the selected respirator.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow should be adopted for all procedures involving this chemical.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
